Tatsiensine
Description
Structure
2D Structure
Properties
IUPAC Name |
(14-ethyl-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docos-17-en-21-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO7/c1-7-28-12-24(3)9-8-18(31-5)26-16-10-15-17(30-4)11-25(19(16)20(15)32-6)27(23(26)28,34-13-33-25)22(21(24)26)35-14(2)29/h8-9,15-23H,7,10-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARMMVPNMUKXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C=CC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC(=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86695-18-3 | |
| Record name | Tatsiensine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086695183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Bioactive Compounds in Tanacetum tatsienense: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known and potential bioactive compounds present in Tanacetum tatsienense, a plant species with documented use in traditional medicine for conditions such as rheumatism and dyspepsia. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the phytochemical composition, experimental protocols for analysis, and insights into the biological activities and associated signaling pathways.
Identified Bioactive Compounds in Tanacetum tatsienense
Recent research has led to the isolation and characterization of a specific class of bioactive compounds from the flowers of Tanacetum tatsienense: diacetylenic spiroacetal enol ethers (DSEEs).[1][2][3] These compounds have demonstrated noteworthy anti-inflammatory properties.
Diacetylenic Spiroacetal Enol Ethers (DSEEs)
A study focusing on the flowers of Tanacetum tatsienense resulted in the isolation of six previously undescribed and six known DSEEs.[1][2][3] Among these, (+)-tatsienenol B exhibited a measurable inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, indicating its anti-inflammatory potential.[1][4]
Table 1: Quantitative Data for Bioactive Compounds in Tanacetum tatsienense
| Compound Class | Specific Compound | Plant Part | Bioactivity | Quantitative Data (IC50) |
| Diacetylenic Spiroacetal Enol Ethers (DSEEs) | (+)-tatsienenol B | Flowers | Inhibition of NO production | 19.78 ± 0.78 μM[1][4] |
Probable Bioactive Compounds in Tanacetum tatsienense
The genus Tanacetum is well-known for its rich diversity of bioactive secondary metabolites.[5][6] While specific research on Tanacetum tatsienense is emerging, it is highly probable that this species also contains other classes of compounds commonly found in the genus, such as sesquiterpene lactones and flavonoids. These compounds are known to contribute to the medicinal properties of various Tanacetum species.[6][7]
Sesquiterpene Lactones
Sesquiterpene lactones are a major class of bioactive compounds in the Tanacetum genus and are recognized for their anti-inflammatory activities.[5] Parthenolide, a well-studied sesquiterpene lactone found in Tanacetum parthenium (feverfew), is known to inhibit the production of inflammatory mediators.
Flavonoids
Flavonoids are another significant group of compounds prevalent in Tanacetum species, exhibiting a wide range of biological activities, including antioxidant and anti-inflammatory effects.[8] Common flavonoids found in the genus include apigenin, luteolin, and their glycosides.
Experimental Protocols
The following sections detail generalized experimental methodologies for the extraction, isolation, and characterization of bioactive compounds from Tanacetum species, which can be adapted for the study of Tanacetum tatsienense.
Extraction of Bioactive Compounds
Objective: To extract a broad range of secondary metabolites from the plant material.
Methodology:
-
Plant Material Preparation: Air-dry the plant material (e.g., flowers, aerial parts) at room temperature and grind it into a fine powder.
-
Solvent Extraction:
-
For Diacetylenic Spiroacetal Enol Ethers (DSEEs) and less polar compounds: Perform sequential extraction with solvents of increasing polarity, starting with petroleum ether, followed by ethyl acetate, and then methanol.
-
For a broader range of compounds including flavonoids and sesquiterpene lactones: Macerate the powdered plant material in 80% methanol or ethanol at room temperature for 72 hours with occasional shaking.
-
-
Filtration and Concentration: Filter the extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Isolation and Purification of Bioactive Compounds
Objective: To isolate individual bioactive compounds from the crude extract.
Methodology:
-
Column Chromatography (CC):
-
Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions obtained from column chromatography using a preparative HPLC system with a suitable column (e.g., C18).
-
Use a mobile phase gradient of acetonitrile and water to achieve fine separation of individual compounds.
-
Characterization of Bioactive Compounds
Objective: To determine the chemical structure of the isolated compounds.
Methodology:
-
Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR): Utilize 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed structure of the purified compounds.
-
Mass Spectrometry (MS): Employ High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula of the compounds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To obtain information about the chromophores present in the molecules.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the compounds.
-
Signaling Pathways and Mechanisms of Action
The bioactive compounds found in Tanacetum species exert their effects through the modulation of various cellular signaling pathways.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of compounds like DSEEs and parthenolide are often mediated through the inhibition of pro-inflammatory pathways.
-
NF-κB Signaling Pathway: Parthenolide is a known inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway. It can directly interact with and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. The inhibition of NO production by (+)-tatsienenol B suggests a potential role in modulating iNOS expression, which is often regulated by NF-κB.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another crucial regulator of inflammation. Bioactive compounds from Tanacetum species can modulate this pathway, leading to a reduction in the production of inflammatory cytokines. A recent study on DSEEs from Chrysanthemum indicum, a related species, has shown their ability to regulate the MAPK signaling pathway.[9]
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of bioactive compounds from Tanacetum tatsienense.
Conclusion
Tanacetum tatsienense is a promising source of bioactive compounds, with diacetylenic spiroacetal enol ethers being the first class of molecules to be identified and characterized from this species. The traditional uses of this plant, coupled with the known phytochemical profile of the Tanacetum genus, suggest that further investigation is warranted to uncover its full therapeutic potential. The experimental protocols and information on signaling pathways provided in this guide offer a solid foundation for future research and development efforts in this area.
References
- 1. Scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scalemic-diacetylenic-spiroacetal-enol-ethers-from-the-flowers-of-tanacetum-tatsienense - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical characterization and biological activities of the genus Tanacetum (Compositae) (2002) | Nezhun Gören | 38 Citations [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. mattioli1885journals.com [mattioli1885journals.com]
- 9. pubs.acs.org [pubs.acs.org]
Tanacetum tatsienense ethnobotanical uses and history
An In-depth Technical Guide to the Ethnobotany, Phytochemistry, and Bioactivity of Tanacetum tatsienense
Introduction and Historical Context
Tanacetum tatsienense (Bureau & Franch.) K.Bremer & Humphries is a perennial species belonging to the Asteraceae family. The genus name, Tanacetum, is derived from the Greek word "Athanasia," meaning "immortal," a reference to the historical use of related plants in burial sheets to repel vermin and preserve bodies.[1][2] Native to Bhutan and the Chinese provinces of Sichuan and Yunnan, T. tatsienense primarily grows in the temperate biome.[3] Historically, it has been classified under synonyms such as Chrysanthemum tatsienense and Pyrethrum tatsienense.[3][4]
The Tanacetum genus, comprising approximately 160 species, has a rich history in traditional medicine across the Northern Hemisphere.[2][5] Species within this genus have been ethnopharmacologically employed to treat a wide range of ailments, including migraines, rheumatism, digestive disorders, and inflammation, establishing a strong precedent for the investigation of its individual species.[5][6] This guide focuses specifically on T. tatsienense, consolidating the available ethnobotanical knowledge and scientific findings to provide a resource for researchers and drug development professionals.
Ethnobotanical Uses
The traditional application of Tanacetum tatsienense is primarily documented in Chinese folk medicine. The whole plant is utilized for both external and internal remedies. Its documented uses are aimed at treating inflammatory conditions and hemostatic issues.
Table 1: Documented Ethnobotanical Uses of Tanacetum tatsienense
| Ailment/Condition | Plant Part Used | Method of Use | Geographic Region | Reference |
|---|---|---|---|---|
| Rheumatism | Whole Plant | External/Internal | China | [5] |
| Dyspepsia (Upper Abdomen Pain) | Whole Plant | External/Internal | China | [5] |
| Blood Bleeding | Whole Plant | External/Internal | China |[5] |
Phytochemistry
Phytochemical analysis of Tanacetum tatsienense has led to the isolation and identification of several classes of secondary metabolites, primarily from its flowers. These compounds are believed to be responsible for its therapeutic properties.
Diacetylenic Spiroacetal Enol Ethers (DSEEs)
Recent studies on the flowers of T. tatsienense have revealed a series of scalemic mixtures of diacetylenic spiroacetal enol ethers (DSEEs).[7][8] A scalemic mixture contains an excess of one enantiomer over the other. This was the first report of DSEEs being isolated from a plant source in such a form.[7][8]
Flavonoids
Research on Pyrethrum tatsienense (a synonym for T. tatsienense) has identified several flavonoids, which are well-known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[8]
Table 2: Key Phytochemicals Isolated from Tanacetum tatsienense
| Compound Class | Specific Compounds Identified | Plant Part | Reference |
|---|---|---|---|
| Diacetylenic Spiroacetal Enol Ethers (DSEEs) | (+)-tatsienenol B, E-epidendranthemenol, Z-O-acetyl-epi dendranthemenol, Z-O-isovaleryl-epidendranthemenol | Flowers | [7][8] |
| Flavonoids | Apigenin, Genkwanin, Luteolin, Tricin, 4′-methoxyctricin, Luteolin-7-O-β-D-glucosides, Tricin-4′-O-(β-guaiacylglyceryl)-7-O-β-D-glucosides | Not specified |[8] |
Pharmacological Activity and Mechanism of Action
The ethnobotanical use of T. tatsienense for treating rheumatism suggests potential anti-inflammatory properties. Scientific studies have begun to validate this traditional claim through in-vitro assays.
Anti-inflammatory Activity
The primary mechanism investigated is the inhibition of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. In a key study, the inhibitory effects of isolated DSEEs on NO production were evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.[7][8]
Table 3: Quantitative Anti-inflammatory Activity Data
| Compound | Assay | Cell Line | IC₅₀ Value (μM) | Reference |
|---|
| (+)-tatsienenol B | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 19.78 ± 0.78 |[7][8] |
Postulated Signaling Pathway
Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, prominently involving the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus, inducing the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme then produces large quantities of nitric oxide (NO). The compound (+)-tatsienenol B has been shown to inhibit this NO production, suggesting it may interfere with one or more steps in this pathway.
References
- 1. Tanacetum vulgare (Bitter Buttons, Common Tansy, Cow Bitter, Garden Tansy, Golden Buttons, Tansy) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 2. Tanacetum - Wikipedia [en.wikipedia.org]
- 3. Tanacetum tatsienense (Bureau & Franch.) K.Bremer & Humphries | Plants of the World Online | Kew Science [powo.science.kew.org]
- 4. Tanacetum tatsienense - Wikispecies [species.wikimedia.org]
- 5. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The most promising Southeastern European Tanacetum species: a review of chemical composition and biological studies [pharmacia.pensoft.net]
- 7. Scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Phytochemical Screening of Tanacetum tatsienense Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanacetum tatsienense, a member of the Asteraceae family, is a perennial herb with a history of use in traditional medicine, particularly in China, for treating conditions such as rheumatism, dyspepsia, and bleeding.[1] The therapeutic potential of medicinal plants is intrinsically linked to their phytochemical composition. This technical guide provides a comprehensive overview of the phytochemical screening of Tanacetum tatsienense extracts, offering detailed experimental protocols, data presentation, and visualization of key processes to aid researchers in the exploration of its bioactive constituents for drug discovery and development.
Recent phytochemical investigations into the Tanacetum genus have revealed a rich array of over 240 secondary metabolites, including volatile compounds, phenolic acids, flavonoids, fatty acids, alkanes, aldehydes, and coumarins.[1] While comprehensive quantitative screening data for T. tatsienense remains limited, studies on closely related species and initial analyses of T. tatsienense itself have identified several key classes of compounds. Notably, research on the flowers of Tanacetum tatsienense has led to the isolation of unique diacetylenic spiroacetal enol ethers (DSEEs), some of which have demonstrated anti-inflammatory properties.[2][3] Furthermore, a broader review of Pyrethrum tatsienense (a synonym for Tanacetum tatsienense) indicates the presence of flavonoid aglycones, flavonoid glycosides, xanthones, triterpenoids, and coumarins.[4]
This guide will synthesize the available information on the phytochemical profile of T. tatsienense and provide exemplary methodologies for its comprehensive analysis.
Phytochemical Composition: A Summary of Known and Expected Compounds
While exhaustive quantitative data for T. tatsienense is not yet available in the scientific literature, qualitative analysis and studies on related Tanacetum species provide a strong indication of the classes of phytochemicals present. The following tables summarize the identified compounds from T. tatsienense and representative quantitative data from other Tanacetum species to serve as a benchmark for future research.
Table 1: Phytochemicals Identified in Tanacetum tatsienense
| Phytochemical Class | Specific Compounds Identified | Reference(s) |
| Polyacetylenes | Diacetylenic Spiroacetal Enol Ethers (DSEEs), including (+)-tatsienenol B | [2][3] |
| Flavonoids | Flavonoid aglycones, Flavonoid glycosides | [4] |
| Xanthones | (Not specified) | [4] |
| Triterpenoids | (Not specified) | [4] |
| Coumarins | (Not specified) | [4] |
| Volatile Oils | (Not specified) | [4] |
Table 2: Representative Quantitative Phytochemical Analysis of Tanacetum Species Extracts
| Tanacetum Species | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference(s) |
| T. praeteritum ssp. massicyticum | 149.93 | 33.42 | [5] |
| T. umbelliferum | 350.9 | 98.7 | [6] |
| T. cilicicum | - | - | [5] |
| T. armenum | - | - | [5] |
Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. Data is for methanol extracts of aerial parts. This table provides representative values from other Tanacetum species due to the current lack of published quantitative data for T. tatsienense.
Experimental Protocols
The following sections detail the methodologies for the extraction and phytochemical screening of Tanacetum tatsienense extracts, adapted from established protocols for the Asteraceae family.
Plant Material Collection and Preparation
The aerial parts of Tanacetum tatsienense, including leaves, stems, and flowers, should be collected during the flowering season. The plant material should be authenticated by a botanist, and a voucher specimen deposited in a herbarium for future reference. The collected plant material is then washed with distilled water to remove any debris and shade-dried at room temperature for 10-15 days. The dried material is ground into a coarse powder using a mechanical grinder and stored in airtight containers.
Preparation of Plant Extracts
A hydroethanolic extraction method is commonly employed for the initial extraction of a broad range of phytochemicals.
-
Maceration: A known quantity (e.g., 100 g) of the powdered plant material is soaked in a hydroethanolic solvent (e.g., 70% ethanol) in a sealed container for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: The mixture is then filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (40-50°C) to yield a crude extract.
-
Storage: The obtained extract is stored in a desiccator to remove residual moisture and then kept at 4°C in an airtight container.
Qualitative Phytochemical Screening
The crude extract is subjected to a series of qualitative tests to identify the presence of various classes of phytochemicals.
-
Test for Alkaloids:
-
Dragendorff’s Test: A few milligrams of the extract are dissolved in dilute hydrochloric acid and filtered. To the filtrate, a few drops of Dragendorff’s reagent are added. The formation of a reddish-brown precipitate indicates the presence of alkaloids.
-
-
Test for Flavonoids:
-
Shinoda Test: To the extract, a few fragments of magnesium ribbon are added, followed by concentrated hydrochloric acid dropwise. The appearance of a pink, magenta, or red color indicates the presence of flavonoids.
-
-
Test for Phenolic Compounds and Tannins:
-
Ferric Chloride Test: A small amount of the extract is dissolved in distilled water, and a few drops of 5% ferric chloride solution are added. The formation of a dark green or bluish-black color indicates the presence of phenolic compounds and tannins.
-
-
Test for Saponins:
-
Froth Test: A small amount of the extract is diluted with 20 mL of distilled water and shaken vigorously in a graduated cylinder for 15 minutes. The formation of a persistent foam layer of about 1 cm indicates the presence of saponins.
-
-
Test for Terpenoids:
-
Salkowski’s Test: The extract is mixed with 2 mL of chloroform, and 3 mL of concentrated sulfuric acid is carefully added to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.
-
Quantitative Phytochemical Analysis
-
Determination of Total Phenolic Content (TPC):
-
The TPC can be determined using the Folin-Ciocalteu method. An aliquot of the extract is mixed with Folin-Ciocalteu reagent and a sodium carbonate solution. The absorbance is measured at 765 nm after incubation. The TPC is expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).
-
-
Determination of Total Flavonoid Content (TFC):
-
The TFC can be determined using the aluminum chloride colorimetric method. The extract is mixed with a solution of aluminum chloride in ethanol. The absorbance is measured at 415 nm. The TFC is expressed as milligrams of quercetin equivalents per gram of dry extract (mg QE/g).
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
HPLC is a powerful technique for the separation, identification, and quantification of specific phytochemicals. A reversed-phase C18 column is typically used with a gradient mobile phase of acetonitrile and water (with an acid modifier like formic acid). Detection can be performed using a photodiode array (PDA) detector or a mass spectrometer (MS).
-
Visualizations
Experimental Workflow for Phytochemical Screening
Caption: A generalized workflow for the phytochemical analysis of Tanacetum tatsienense.
Major Phytochemical Classes in the Tanacetum Genus
Caption: Key phytochemical classes found within the Tanacetum genus.
Potential Anti-inflammatory Signaling Pathway of Tanacetum Phytochemicals
Caption: A putative anti-inflammatory mechanism of Tanacetum phytochemicals.
Conclusion
Tanacetum tatsienense represents a promising source of bioactive compounds with potential applications in drug development. This technical guide provides a foundational framework for researchers to conduct comprehensive phytochemical screening of its extracts. While specific quantitative data for this species is still emerging, the methodologies and representative data presented herein offer a robust starting point for further investigation. The identification of unique compounds like diacetylenic spiroacetal enol ethers underscores the importance of continued research into the chemical constituents of T. tatsienense and their pharmacological activities. Future studies should focus on detailed quantitative analysis, isolation and structural elucidation of novel compounds, and in-depth investigation of their mechanisms of action to fully realize the therapeutic potential of this traditional medicinal plant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity , Total Phenolic and Flavonoid Contents of Some Tanacetum L . ( Asteraceae ) Taxa Growing in Turkey | Semantic Scholar [semanticscholar.org]
- 4. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. zenodo.org [zenodo.org]
Diacetylenic Spiroacetal Enol Ethers from Tanacetum Species: A Technical Guide for Researchers
October 30, 2025
Introduction
The genus Tanacetum, a member of the Asteraceae family, is a rich source of diverse and biologically active secondary metabolites. Among these, diacetylenic spiroacetal enol ethers (DSEEs) have emerged as a class of compounds with significant therapeutic potential. These molecules, characterized by a unique spiroacetal core and conjugated diacetylene chains, have demonstrated a range of biological activities, including anti-inflammatory and antiviral effects. This technical guide provides a comprehensive overview of DSEEs from Tanacetum species, tailored for researchers, scientists, and drug development professionals. It covers the isolation, structural elucidation, and biological evaluation of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Quantitative Data on Diacetylenic Spiroacetal Enol Ethers from Tanacetum Species
The following table summarizes the quantitative data on the biological activity of diacetylenic spiroacetal enol ethers isolated from Tanacetum and related species.
| Compound Name | Source Organism | Biological Activity | Quantitative Data (IC₅₀) | Reference |
| (+)-tatsienenol B | Tanacetum tatsienense | Inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 cells | 19.78 ± 0.78 µM | [1][2][3][4] |
| (E)-2-(2,4-hexadiynyliden)-1,6-dioxaspiro[4.5]dec-3-ene | Tanacetum vulgare | Inhibition of HSV-1 and HSV-2 glycoprotein accumulation | Not specified in abstract | [5] |
| Compound 8 (a DSEE) | Chrysanthemum indicum | Inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells | 7.42 ± 0.87 μM |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and biological evaluation of diacetylenic spiroacetal enol ethers from Tanacetum species.
General Experimental Workflow
The isolation and characterization of DSEEs from Tanacetum species typically follow a multi-step process involving extraction, fractionation, and purification, guided by bioassays to identify active compounds.
Extraction and Isolation of DSEEs from Tanacetum tatsienense
The following protocol is based on the methods described for the isolation of scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense.[1][2][3]
-
Plant Material and Extraction:
-
Air-dry the flowers of Tanacetum tatsienense.
-
Pulverize the dried plant material.
-
Macerate the powdered flowers with 95% ethanol at room temperature.
-
Filter the extract and concentrate under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with ethyl acetate.
-
Concentrate the ethyl acetate fraction, which typically contains the DSEEs.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.
-
Further purify the resulting fractions using MCI gel CHP-20 column chromatography with a methanol-water gradient.
-
Employ preparative High-Performance Liquid Chromatography (HPLC) for finer separation of compounds.
-
For scalemic mixtures, perform chiral HPLC to resolve the enantiomers.
-
Structural Elucidation
The structures of the isolated DSEEs are determined using a combination of spectroscopic techniques:[1][2][3]
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the planar structure and relative configuration.
-
Electronic Circular Dichroism (ECD): The absolute configurations of chiral compounds are determined by comparing their experimental ECD spectra with those calculated using quantum chemical methods.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW264.7 Cells
This protocol is used to evaluate the anti-inflammatory effects of the isolated DSEEs.
-
Cell Culture:
-
Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
-
NO Production Assay:
-
Seed the RAW264.7 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Determine the cell viability using the MTT assay to rule out cytotoxicity.
-
Signaling Pathways
Diacetylenic spiroacetal enol ethers from the Asteraceae family have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Inhibition of the MAPK Signaling Pathway
LPS stimulation of macrophages activates the MAPK pathway, leading to the production of pro-inflammatory mediators. Certain DSEEs can inhibit this pathway.
Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Its activation can suppress inflammation.
Conclusion
Diacetylenic spiroacetal enol ethers from Tanacetum species represent a promising class of natural products for drug discovery and development. Their demonstrated anti-inflammatory and antiviral activities, coupled with their unique chemical structures, make them attractive targets for further investigation. This technical guide provides a foundational understanding of the key methodologies and biological pathways associated with these compounds, serving as a valuable resource for researchers in the field of natural product chemistry and pharmacology. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this fascinating class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Product Discovery from Tanacetum tatsienense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanacetum tatsienense, a member of the Asteraceae family, represents a promising frontier in the discovery of novel, bioactive natural products. This technical guide provides a comprehensive overview of the current state of research on this plant, focusing on the isolation and characterization of its chemical constituents, their biological activities, and the experimental methodologies underpinning these discoveries. This document synthesizes available data to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Phytochemical Profile of Tanacetum tatsienense
Recent phytochemical investigations of Tanacetum tatsienense have led to the isolation and identification of a unique class of compounds known as diacetylenic spiroacetal enol ethers (DSEEs). A key study successfully isolated six previously undescribed DSEEs along with six known ones from the flowers of this plant[1][2]. These findings distinguish T. tatsienense as a significant source of these complex natural products.
In addition to DSEEs, preliminary studies on the genus Tanacetum suggest the likely presence of other classes of bioactive compounds, including sesquiterpenoids and flavonoids, which are known for their diverse pharmacological activities[3]. However, detailed profiling of these compound classes specifically within T. tatsienense remains an area for future research.
Biological Activity of Isolated Compounds
The primary biological activity reported for compounds isolated from Tanacetum tatsienense is anti-inflammatory action.
Anti-inflammatory Activity
All DSEEs isolated from the flowers of T. tatsienense were evaluated for their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[1][2]. One of the isolated compounds, (+)-tatsienenol B, demonstrated a notable inhibitory effect on NO production.
Table 1: Anti-inflammatory Activity of (+)-tatsienenol B
| Compound | Bioassay | Cell Line | IC50 (μM) | Reference |
| (+)-tatsienenol B | Nitric Oxide Production Inhibition | RAW264.7 | 19.78 ± 0.78 | [1][2] |
Cytotoxicity Data
Currently, there is a lack of specific data in the published literature regarding the cytotoxic activity of compounds isolated directly from Tanacetum tatsienense. However, studies on other species within the Tanacetum genus have revealed significant cytotoxic effects of their extracts and isolated compounds against various cancer cell lines. For instance, the methanol extract of Tanacetum erzincanense showed selective inhibitory action towards MCF-7 breast cancer cells with an IC50 value of 20.4 μg/mL[4][5]. Similarly, an ethyl acetate/water fraction from Tanacetum vulgare demonstrated selective cytotoxicity against HT-29 colorectal carcinoma cells[6]. These findings suggest that compounds from T. tatsienense may also possess cytotoxic properties, warranting further investigation.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of compounds from Tanacetum tatsienense, based on established protocols from relevant studies.
Extraction and Isolation of Diacetylenic Spiroacetal Enol Ethers (DSEEs)
The following protocol is adapted from a study on the isolation of DSEEs from Chrysanthemum indicum and is applicable to Tanacetum tatsienense[7][8].
Diagram 1: Experimental Workflow for DSEE Isolation
Caption: Workflow for the extraction and isolation of DSEEs.
Protocol:
-
Extraction: Powdered, air-dried flowers of T. tatsienense are extracted with dichloromethane (CH2Cl2) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to MCI gel column chromatography, eluting with a gradient of methanol (MeOH) in water (H2O) to yield several primary fractions.
-
Reversed-Phase Chromatography: Fractions containing DSEEs are further purified using reversed-phase C18 column chromatography with a MeOH-H2O gradient.
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (prep-HPLC) using an acetonitrile (CH3CN) - H2O mobile phase.
-
Chiral Resolution: Scalemic mixtures of DSEEs are resolved into their respective enantiomers using chiral HPLC[1][2].
-
Structure Elucidation: The structures of the isolated compounds are determined using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), nuclear magnetic resonance (NMR) spectroscopy, and electronic circular dichroism (ECD) calculations[1][2].
Nitric Oxide (NO) Production Inhibition Assay
This protocol is used to evaluate the anti-inflammatory activity of the isolated compounds.
Protocol:
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: After a 24-hour incubation period, the cell culture supernatant is collected.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways
Inhibition of Nitric Oxide Production Pathway
The anti-inflammatory activity of (+)-tatsienenol B is attributed to its ability to inhibit NO production in LPS-stimulated macrophages. The signaling cascade initiated by LPS in macrophages leads to the activation of transcription factors, such as NF-κB, which in turn upregulate the expression of inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of high levels of NO, a key mediator of inflammation. The inhibition of NO production by (+)-tatsienenol B suggests that it may interfere with this signaling pathway, potentially by inhibiting the expression or activity of iNOS or by acting on upstream signaling components.
Diagram 2: LPS-induced NO Production Pathway
Caption: Simplified signaling pathway of LPS-induced NO production.
Future Directions and Conclusion
Tanacetum tatsienense has emerged as a valuable source of unique diacetylenic spiroacetal enol ethers with demonstrated anti-inflammatory properties. This guide provides the foundational knowledge and experimental frameworks necessary for further research into this promising plant species.
Future research should focus on:
-
Comprehensive Phytochemical Profiling: A broader investigation into other classes of secondary metabolites within T. tatsienense.
-
Cytotoxicity Studies: A thorough evaluation of the cytotoxic potential of isolated compounds against a panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the bioactive compounds from T. tatsienense.
-
In Vivo Studies: Validation of the observed in vitro activities in relevant animal models of inflammation and cancer.
The exploration of Tanacetum tatsienense holds significant potential for the discovery of new lead compounds for the development of novel anti-inflammatory and potentially anticancer therapeutics. This guide serves as a critical resource to accelerate these research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical characterization and biological activities of the genus Tanacetum (Compositae) (2002) | Nezhun Gören | 38 Citations [scispace.com]
- 4. In vitro Antioxidant and Cytotoxic Activities of Extracts of Endemic Tanacetum erzincanense Together with Phenolic Content by LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Ethyl Acetate/Water Fraction from Tanacetum vulgare L. Leaf and Flower Extract [mdpi.com]
- 7. Diacetylenic Spiroacetal Enol Ethers from Chrysanthemum indicum Alleviates Inflammation in LPS-Induced RAW 264.7 Cells via Regulation of Nrf2 and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Traditional Medicinal Uses of Tanacetum in Asia: A Technical Guide for Researchers
Abstract: The genus Tanacetum, a member of the Asteraceae family, encompasses a group of aromatic perennial herbs that have been integral to traditional medicine systems across Asia for centuries. This technical guide provides an in-depth analysis of the traditional medicinal applications of key Tanacetum species in Asia, with a focus on their phytochemical composition, pharmacological activities, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and therapeutic development. The guide summarizes quantitative phytochemical data, details key experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of the therapeutic potential of these plants.
Introduction
Species of the genus Tanacetum are widely distributed throughout temperate regions of Europe and Asia.[1][2] In Asia, several species, most notably Tanacetum parthenium (Feverfew), Tanacetum vulgare (Tansy), and Tanacetum balsamita (Costmary), have a long history of use in traditional and folk medicine.[3][4] Traditional applications of these plants are diverse, ranging from the treatment of inflammatory conditions, migraines, and digestive ailments to their use as anthelmintics and insecticides.[3][4]
Recent scientific investigations have begun to validate these traditional uses, attributing the therapeutic effects to a rich array of bioactive secondary metabolites.[4] The primary phytochemical classes found in Tanacetum species include sesquiterpene lactones, flavonoids, and essential oils.[4] Parthenolide, a sesquiterpene lactone found in high concentrations in T. parthenium, is one of the most studied compounds and is believed to be responsible for many of the plant's anti-inflammatory and anti-migraine properties.[5]
This guide will synthesize the available scientific literature on the traditional uses of Tanacetum in Asia, presenting quantitative phytochemical data, detailed experimental methodologies for the analysis of these plants and their extracts, and diagrams of the key signaling pathways modulated by their bioactive compounds.
Phytochemical Composition of Medicinally Important Tanacetum Species in Asia
The therapeutic efficacy of Tanacetum species is intrinsically linked to their complex phytochemical profiles. The concentration of these bioactive compounds can vary significantly based on the species, geographical origin, and harvesting time. This section presents quantitative data on the major phytochemical constituents of Tanacetum species traditionally used in Asia.
Sesquiterpene Lactones
Sesquiterpene lactones are a major class of bioactive compounds in Tanacetum, with parthenolide being the most prominent.
| Plant Part | Species | Country of Origin | Parthenolide Content (mg/g dry weight) | Reference |
| Aerial Parts | Tanacetum parthenium | Iran | Not specified, but present | [6] |
| Aerial Parts | Tanacetum parthenium | Turkey | Not specified, but present | [7] |
Phenolic Compounds and Flavonoids
Phenolic compounds and flavonoids are another significant group of phytochemicals in Tanacetum with potent antioxidant and anti-inflammatory properties.
| Plant Part | Species | Country of Origin | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Flowers | Tanacetum poteriifolium | Turkey | 83.38 | Not specified | [8] |
| Aerial Parts | Tanacetum umbelliferum | Not Specified (Asian distribution) | 350.9 mg/g | 98.7 mg/g | [9] |
| Aerial Parts | Tanacetum parthenium | Iran | 152.8 ± 0.8 mg/g (of essential oil) | Not specified | [6] |
Essential Oil Composition
The essential oils of Tanacetum species contribute to their aromatic properties and also possess biological activities.
| Plant Part | Species | Country of Origin | Major Essential Oil Components (%) | Reference |
| Aerial Parts | Tanacetum parthenium | Iran | Camphor (43.97%), Chrysanthenyl acetate (12.46%), Farnesol (7.54%) | [6] |
| Flowers | Tanacetum vulgare | Russia, China, N. Korea, Japan | Luteolin-7-glucoside (550.80 mg/kg), Chlorogenic acid (5945.40 mg/kg), Rosmarinic acid (661.31 mg/kg) | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Tanacetum species, from phytochemical analysis to the evaluation of biological activity.
Quantification of Parthenolide using High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical HPLC method for the quantification of parthenolide in Tanacetum parthenium extracts.
Objective: To accurately determine the concentration of parthenolide in a plant extract.
Materials:
-
Tanacetum parthenium dried aerial parts, finely ground
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Parthenolide standard (analytical grade)
-
0.45 µm syringe filters
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of parthenolide (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution with the mobile phase.
-
-
Sample Extraction:
-
Accurately weigh 1 g of the powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL).
-
Filter the sample solution through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B). A typical gradient could be: 0-20 min, 40-60% A; 20-25 min, 60-80% A; 25-30 min, 80-40% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the parthenolide standards against their concentrations.
-
Determine the concentration of parthenolide in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the content of parthenolide in the original plant material (mg/g).
-
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Study of Biological Activity of Tanacetum vulgare Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Phytochemical and Antioxidant Potential of Aerial Parts of Iranian Tanacetum parthenium [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
A Technical Guide to Sesquiterpene Lactones in the Tanacetum Genus
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Tanacetum genus, a member of the Asteraceae family, comprises approximately 160 species of flowering plants. These species are a rich reservoir of diverse secondary metabolites, among which sesquiterpene lactones (STLs) are of significant chemotaxonomic and pharmacological importance. STLs are a class of C15 terpenoids characterized by a lactone ring, and they are responsible for many of the traditionally recognized medicinal properties of Tanacetum plants, including their anti-inflammatory, anti-migraine, and cytotoxic effects. This guide provides a technical overview of the chemistry, quantification, and biological mechanisms of STLs found in this genus.
Chemical Diversity and Distribution
STLs from the Tanacetum genus are structurally classified into several main types based on their carbocyclic skeletons. The most predominant types are germacranolides, eudesmanolides, and guaianolides. The biosynthesis of these skeletons originates from farnesyl diphosphate (FDP), which undergoes cyclization to form a germacrane skeleton, a key intermediate that can be further modified into eudesmane or guaiane structures.
Parthenolide, a germacranolide, is one of the most extensively studied STLs from the Tanacetum genus, particularly from Tanacetum parthenium (Feverfew). The distribution and concentration of these compounds can vary significantly between different species and even within different parts of the same plant (leaves, flowers, stems).
Table 1: Major Sesquiterpene Lactones in Select Tanacetum Species
| Species | STL Name | Structural Class | Plant Part | Reference(s) |
| Tanacetum parthenium | Parthenolide | Germacranolide | Aerial parts, Leaves, Flowers | [1] |
| Tanacetum parthenium | Guaianolide | Guaianolide | Aerial parts | [2] |
| Tanacetum vulgare | Parthenolide | Germacranolide | Aerial parts, Flower heads, Leaves | [3] |
| Tanacetum vulgare | Tanacetin | Eudesmanolide | - | [4] |
| Tanacetum vulgare | Arbusculin-A | Eudesmanolide | - | [4] |
| Tanacetum cinerariifolium | C7-C8 type STLs | Eudesmanolide | Disk florets, Leaves, Stems | [5] |
| Tanacetum densum | 1β,4α,6α-trihydroxyeudesm-11-en-8α,12-olide | Eudesmanolide | Aerial parts | [6] |
| Tanacetum ferulaceum | Various STLs | Germacranolide, Eudesmanolide | Aerial parts | [1] |
Quantitative Analysis
The concentration of STLs is a critical parameter for the standardization of herbal extracts and for drug development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of these compounds. The levels of STLs can differ based on geographical location, harvest time, and the specific plant part analyzed.
Table 2: Quantitative Content of Key Sesquiterpene Lactones in Tanacetum Species
| Species | STL Name | Content | Plant Part | Analytical Method | Reference(s) |
| Tanacetum parthenium | Parthenolide | 566.05 µg/mg | Dried aerial parts | HPLC-PDA | [2] |
| Tanacetum parthenium | Guaianolide | 52.55 µg/mg | Dried aerial parts | HPLC-PDA | [2] |
| Tanacetum vulgare | Parthenolide | 0% to 1.33% | Flower heads | HPLC | [3] |
| Tanacetum vulgare | Parthenolide | 0% to 0.46% | Leaves | HPLC | [3] |
| Tanacetum vulgare | Parthenolide | 177.51 µ g/100mg | Aerial parts | - | [7] |
| Tanacetum vulgare | Allergenic STLs | 11% of extract | Herb | Spectrophotometry | [8] |
Experimental Protocols & Workflows
Extraction and Isolation of Sesquiterpene Lactones
The extraction of STLs from Tanacetum plant material is typically achieved using organic solvents. Polar organic solvents have been shown to be particularly effective for extracting parthenolide.[9] Subsequent purification often involves chromatographic techniques.
Generalized Protocol for Extraction and Fractionation:
-
Drying and Grinding: Air-dry the plant material (e.g., leaves and flowers) at room temperature and grind it into a fine powder.
-
Solvent Extraction: Macerate or sonicate the powdered plant material with a polar organic solvent such as ethanol, methanol, or a mixture of acetonitrile/water (e.g., 90:10 v/v) for a specified period (e.g., 30 minutes to 8 hours).[8] An alternative is Soxhlet extraction for exhaustive extraction.
-
Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation (Optional): For purification, the crude extract can be subjected to column chromatography over silica gel, eluting with a gradient of non-polar to polar solvents (e.g., n-hexane to ethyl acetate) to separate fractions based on polarity.
-
Purification: Further purify the STL-rich fractions using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
Analytical Quantification by HPLC
HPLC coupled with a Photodiode Array (PDA) or UV detector is the standard for quantifying STLs like parthenolide. A reversed-phase C18 column is typically used.
Generalized Protocol for HPLC-PDA Analysis:
-
Standard Preparation: Prepare a stock solution of a certified STL standard (e.g., parthenolide) in an appropriate solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 100 µg/mL).
-
Sample Preparation: Accurately weigh the crude extract, dissolve it in the mobile phase or other suitable solvent, and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common isocratic condition for parthenolide is acetonitrile/water (55:45, v/v).[8]
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Detection: UV detection at 210 nm, where the α-methylene-γ-lactone moiety exhibits strong absorbance.[3][8]
-
Injection Volume: 20 µL.
-
-
Quantification: Identify the STL peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount based on the peak area and the linear regression equation derived from the standard calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. greenmedinfo.com [greenmedinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 7. Rapid extraction and high-performance liquid chromatographic determination of parthenolide in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 9. In Vitro Study of Biological Activity of Tanacetum vulgare Extracts [mdpi.com]
Flavonoid Profile of Tanacetum tatsienense: A Technical Guide
Introduction
Tanacetum tatsienense, a member of the Asteraceae family, is a plant species that has been the subject of phytochemical interest. The genus Tanacetum is well-recognized for its rich composition of secondary metabolites, particularly flavonoids, which are known for their diverse biological activities. This technical guide provides a detailed overview of the flavonoid profile of Tanacetum tatsienense, offering insights into the identified compounds, representative experimental protocols for their analysis, and the signaling pathways through which some of these flavonoids may exert their effects. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Identified Flavonoids in Tanacetum tatsienense
Phytochemical investigations of Tanacetum tatsienense (also known by its synonym Pyrethrum tatsienense) have led to the isolation and identification of several flavonoid compounds. While comprehensive quantitative data remains limited in publicly accessible literature, the qualitative profile provides a foundation for further research. The flavonoids identified to date are primarily flavones and their glycosides.
Data Presentation
The flavonoids that have been isolated from Tanacetum tatsienense are summarized in the table below. It is important to note that specific quantitative values for these compounds in this particular plant species are not yet well-documented in available scientific literature.
| Table 1: Flavonoids Identified in Tanacetum tatsienense | | :--- | :--- | | Compound Name | Flavonoid Class | | Apigenin | Flavone | | Genkwanin | Flavone (O-methylated) | | Luteolin | Flavone | | Tricin | Flavone (O-methylated) | | 4′-Methoxyctricin | Flavone (O-methylated) | | Luteolin-7-O-β-D-glucoside | Flavone Glycoside | | Tricin-4′-O-(β-guaiacylglyceryl)-7-O-β-D-glucoside | Flavone Glycoside |
Experimental Protocols
The following section details a representative methodology for the extraction, separation, and identification of flavonoids from Tanacetum tatsienense. This protocol is a composite of standard techniques used in phytochemical analysis of the Tanacetum genus.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Tanacetum tatsienense (leaves and flowers) are collected during the flowering season.
-
Authentication: The plant material is authenticated by a qualified botanist, and a voucher specimen is deposited in a recognized herbarium.
-
Preparation: The collected plant material is air-dried in the shade at room temperature until a constant weight is achieved. The dried material is then ground into a fine powder using a mechanical grinder.
Extraction of Flavonoids
-
Solvent Extraction: The powdered plant material (e.g., 500 g) is subjected to maceration with 80% methanol (MeOH) at a 1:10 plant-to-solvent ratio. The mixture is kept at room temperature for 72 hours with periodic agitation.
-
Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The extraction process is repeated three times with fresh solvent to ensure exhaustive extraction. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning: The crude methanolic extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Fraction Collection: Each solvent fraction is collected and concentrated to dryness using a rotary evaporator. The ethyl acetate and n-butanol fractions are typically enriched in flavonoids.
Isolation and Purification of Flavonoids
-
Column Chromatography (CC): The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20).
-
Fractions Analysis: Fractions of a specific volume (e.g., 20 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1) and visualized under UV light (254 nm and 366 nm) after spraying with a detecting reagent (e.g., 1% aluminum chloride in ethanol).
-
Preparative HPLC: Fractions containing similar compounds are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) to isolate pure compounds.
Structural Elucidation
-
Spectroscopic Techniques: The chemical structures of the isolated pure compounds are determined using various spectroscopic methods:
-
UV-Vis Spectroscopy: To determine the absorption maxima, which provides information about the flavonoid skeleton and substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the complete structure, including the positions of substituents and the nature of glycosidic linkages.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and isolation of flavonoids from Tanacetum tatsienense.
Caption: Workflow for Flavonoid Extraction and Isolation.
Signaling Pathway Diagrams
Apigenin and Luteolin, identified in Tanacetum tatsienense, are well-studied flavonoids known to modulate various cellular signaling pathways. Below are diagrams representing their involvement in key biological processes.
Apigenin's Anti-Inflammatory Signaling Pathway
Apigenin is known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]
Caption: Apigenin's Inhibition of the NF-κB Pathway.
Luteolin's Neuroprotective Signaling Pathway
Luteolin has been shown to provide neuroprotection by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Diacetylenic Spiroacetal Enol Ethers (DSEEs) from Tanacetum tatsienense
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tanacetum tatsienense, a plant species native to Bhutan and China, is a source of unique secondary metabolites, including a series of diacetylenic spiroacetal enol ethers (DSEEs).[1] These compounds have garnered interest due to their potential biological activities. Notably, studies have shown that DSEEs isolated from the flowers of Tanacetum tatsienense exhibit inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, suggesting anti-inflammatory properties. This document provides detailed protocols for the isolation and purification of DSEEs from Tanacetum tatsienense and summarizes their biological activity.
Quantitative Data Summary
Twelve DSEEs, including six previously undescribed compounds, have been isolated from the flowers of Tanacetum tatsienense. The inhibitory activity of these compounds on NO production in LPS-stimulated RAW264.7 cells was evaluated. The following table summarizes the available quantitative data for a selection of these compounds.
| Compound | Type | IC50 (µM) for NO Inhibition |
| (+)-tatsienenol B | Known DSEE | 19.78 ± 0.78 |
Experimental Protocols
The following protocols are adapted from established methodologies for the isolation of DSEEs from species of the Asteraceae family and are based on the techniques reported for the phytochemical investigation of Tanacetum tatsienense.
Plant Material Collection and Preparation
-
Collect the flowers of Tanacetum tatsienense during their flowering season.
-
Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried flowers into a coarse powder using a mechanical grinder.
Extraction of DSEEs
-
Macerate the powdered plant material (approximately 5 kg) with a suitable organic solvent, such as dichloromethane or a mixture of methanol and water, at room temperature. The process should be repeated three times to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation of the Crude Extract
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
Purification of DSEEs by HPLC
-
Further purify the fractions containing DSEEs using preparative High-Performance Liquid Chromatography (HPLC).
-
Employ a reversed-phase C18 column for initial purification steps with a mobile phase gradient of methanol and water.
-
For the separation of scalemic mixtures of DSEEs, utilize chiral HPLC. The specific chiral column and mobile phase (e.g., n-hexane/isopropanol) should be optimized for the separation of the target enantiomers.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the purified DSEEs.
Structure Elucidation
-
Determine the structures of the isolated compounds using spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, and HMBC).
-
Determine the absolute configurations of chiral compounds by comparing experimental and calculated electronic circular dichroism (ECD) spectra.
Proposed Signaling Pathway for DSEE-Mediated Inhibition of Nitric Oxide Production
The anti-inflammatory activity of DSEEs from Tanacetum tatsienense is demonstrated by their ability to inhibit nitric oxide (NO) production. While the precise mechanism for DSEEs from this specific plant has not been fully elucidated, research on structurally similar compounds from other Asteraceae species suggests a plausible pathway. It is proposed that DSEEs may inhibit the production of pro-inflammatory mediators, such as NO, by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. In LPS-stimulated macrophages, the activation of the MAPK pathway leads to the expression of inducible nitric oxide synthase (iNOS), which in turn produces large amounts of NO. DSEEs may inhibit this pathway, leading to a downstream reduction in iNOS and NO. Concurrently, activation of the Nrf2 pathway can lead to the expression of antioxidant and cytoprotective genes, which may also contribute to the anti-inflammatory effect.
References
Application Notes and Protocols for HPLC-MS Analysis of Tanacetanem tatsienense Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanacetum tatsienense is a plant species belonging to the Asteraceae family, a genus known for its rich phytochemical profile and traditional medicinal uses. Species within the Tanacetum genus are known to produce a variety of bioactive secondary metabolites, including sesquiterpene lactones, flavonoids, and phenolic acids, which have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The analysis of these compounds is crucial for understanding the therapeutic potential of Tanacetum tatsienense extracts and for the development of new phytopharmaceuticals.
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of Tanacetum tatsienense extracts. The methodologies outlined here are designed to enable the separation, identification, and quantification of key bioactive compounds. Furthermore, this document explores the potential mechanisms of action of these compounds by visualizing their interaction with key signaling pathways.
Experimental Protocols
Plant Material and Extraction
Objective: To prepare a crude extract from Tanacetum tatsienense plant material suitable for HPLC-MS analysis.
Materials:
-
Dried aerial parts of Tanacetum tatsienense
-
Grinder or mill
-
Methanol (HPLC grade)
-
Ethanol (70%, v/v)
-
Ultrasonic bath
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
Protocol:
-
Sample Preparation: Dry the aerial parts of Tanacetum tatsienense at 40°C for 48 hours and grind into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times.
-
Combine the filtrates.
-
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
Sample for Analysis: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Method for Phenolic Acids and Flavonoids
Objective: To separate and identify phenolic acids and flavonoids in the Tanacetum tatsienense extract.
Instrumentation:
-
UHPLC system coupled to a Q-TOF or Triple Quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-25 min: 40-80% B
-
25-28 min: 80-95% B
-
28-30 min: 95% B (hold)
-
30.1-35 min: 5% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/h
-
Desolvation Gas: 600 L/h
-
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan and targeted MS/MS of precursor ions.
HPLC-MS Method for Sesquiterpene Lactones
Objective: To separate and identify sesquiterpene lactones, such as parthenolide, in the Tanacetum tatsienense extract.
Instrumentation:
-
HPLC system coupled to a single quadrupole or ion trap mass spectrometer with an ESI or APCI source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 40-60% B
-
10-20 min: 60-80% B
-
20-25 min: 80% B (hold)
-
25.1-30 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, positive
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Nebulizer Gas: 1.5 L/min
-
Drying Gas: 10 L/min
-
-
Scan Range: m/z 150-500
-
Data Acquisition: Full scan and selected ion monitoring (SIM) for target compounds.
Data Presentation
Note: The following quantitative data is based on studies of closely related Tanacetum species and is provided for illustrative purposes. The actual concentrations in Tanacetum tatsienense may vary and should be determined experimentally.
Table 1: Quantification of Major Phenolic Compounds in Tanacetum Species Extracts.
| Compound | Class | Concentration Range (µg/g of dry weight) | Reference Species |
| Chlorogenic acid | Phenolic Acid | 2600 - 9250 | T. parthenium, T. balsamita |
| Caffeic acid | Phenolic Acid | < 0.2 - 5.0 | T. parthenium[1] |
| Vanillic acid | Phenolic Acid | 5.0 - 15.0 | T. cadmeum |
| Apigenin | Flavonoid | 9.71 - 50.0 | T. parthenium[1] |
| Luteolin | Flavonoid | < 0.1 - 25.0 | T. parthenium[1] |
| Quercetin | Flavonoid | 27.61 - 40.0 | T. parthenium[1] |
| Kaempferol | Flavonoid | 10.0 - 30.0 | T. parthenium |
| Naringenin | Flavonoid | 2.0 - 10.0 | T. cadmeum |
Table 2: Quantification of Major Sesquiterpene Lactones in Tanacetum Species Extracts.
| Compound | Class | Concentration Range (µg/mg of extract) | Reference Species |
| Parthenolide | Sesquiterpene Lactone | 50.0 - 600.0 | T. parthenium |
| Guaianolide | Sesquiterpene Lactone | 52.55 | T. parthenium |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for HPLC-MS analysis of Tanacetum tatsienense.
Signaling Pathway Analysis
The bioactive compounds found in Tanacetum species, particularly parthenolide, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] Additionally, modulation of the MAPK (Mitogen-Activated Protein Kinase) pathway has been associated with the anticancer properties of Tanacetum extracts.[2][3]
Caption: Inhibition of the NF-κB pathway by Tanacetum compounds.
Caption: Modulation of the MAPK signaling pathway by Tanacetum compounds.
References
Application Notes and Protocols for Cell-Based Anti-Inflammatory Assays of Plant Extracts
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Plant extracts are a rich source of bioactive compounds with potential anti-inflammatory properties. Evaluating the efficacy of these extracts requires robust and reproducible in vitro models. Cell-based assays provide a controlled environment to investigate the molecular mechanisms by which plant extracts modulate inflammatory pathways. These application notes provide detailed protocols for key cell-based assays designed to screen and characterize the anti-inflammatory activity of plant extracts, intended for researchers in academia and the pharmaceutical industry.
Key Inflammatory Signaling Pathways
Understanding the primary signaling pathways that govern the inflammatory response is crucial for interpreting assay results. Plant extracts often exert their anti-inflammatory effects by modulating these pathways.
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation. It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.
Caption: The canonical NF-κB signaling pathway activation.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. They are activated by various extracellular stimuli, including inflammatory cytokines and stress. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. The p38 and JNK pathways, in particular, are strongly associated with the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: The stress-activated p38 and JNK MAPK signaling pathways.
Experimental Protocols and Application Notes
Assay 1: Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the ability of a plant extract to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Macrophages, such as the RAW 264.7 cell line, produce NO via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS). The amount of NO produced is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the plant extract indicates anti-inflammatory activity.
Experimental Workflow:
In Vitro Models for Testing Tanacetum Compound Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Tanacetum, encompassing species like feverfew (Tanacetum parthenium) and tansy (Tanacetum vulgare), has a long history in traditional medicine. Modern scientific investigation has identified a wealth of bioactive compounds within these plants, most notably the sesquiterpene lactone parthenolide, alongside various flavonoids and phenolic acids. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document provides detailed application notes and standardized protocols for the in vitro evaluation of the bioactivity of Tanacetum compounds, aimed at facilitating consistent and reproducible research in this promising area of drug discovery.
Data Presentation: Quantitative Bioactivity of Tanacetum Compounds
The following tables summarize the quantitative data from various in vitro studies on Tanacetum extracts and isolated compounds.
Table 1: Anticancer Activity (IC50 Values)
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Citation |
| Parthenolide | SiHa (Cervical Cancer) | MTT | 8.42 ± 0.76 µM | [1][2] |
| Parthenolide | MCF-7 (Breast Cancer) | MTT | 9.54 ± 0.82 µM | [1][2] |
| Parthenolide | BxPC-3 (Pancreatic Cancer) | MTT | Dose-dependent inhibition | [3] |
| Parthenolide | 5637 (Bladder Cancer) | MTT | Dose-dependent inhibition (2.5–10 μM) | [4][5] |
| Parthenolide | CNE1 (Nasopharyngeal Carcinoma) | MTT | 7.46 µM (48h) | [6] |
| Parthenolide | CNE2 (Nasopharyngeal Carcinoma) | MTT | 10.47 µM (48h) | [6] |
| T. vulgare Ethyl Acetate Extract | MCF-7 (Breast Cancer) | MTT | 22.8 ± 1 µg/mL | [7] |
| T. vulgare Ethyl Acetate Extract | H1299 (Lung Cancer) | MTT | 18 ± 3.4 µg/mL | [7] |
| T. vulgare Ethyl Acetate Extract | MDA-MB-231 (Breast Cancer) | MTT | 29 ± 2.1 µg/mL | [7] |
| T. vulgare Crude Extract | MCF-7 (Breast Cancer) | MTT | 286.8 µg/mL | [8] |
| T. parthenium Flower Extract | MDA-MB-231 (Breast Cancer) | MTT | 600 µg/ml | [9] |
| Purified Parthenolide from T. parthenium | MDA-MB-231 (Breast Cancer) | MTT | 2 µM | [9] |
| T. balsamita Essential Oil | Vero (Monkey Kidney) | MTT | 1250 µg/mL | [10][11] |
| T. balsamita Essential Oil | HFSF (Human Fetal Skin Fibroblast) | MTT | 2500 µg/mL | [10][11] |
Table 2: Antimicrobial Activity (MIC Values)
| Compound/Extract | Microorganism | Assay | MIC Value | Citation |
| T. vulgare Essential Oil | Enterococcus faecium | Microdilution | 62.5 - 500 µg/mL | [12] |
| T. vulgare Essential Oil | Staphylococcus aureus | Microdilution | 62.5 - 500 µg/mL | [12] |
| T. vulgare Essential Oil | Klebsiella pneumoniae | Microdilution | 62.5 - 500 µg/mL | [12] |
| T. vulgare Essential Oil | Acinetobacter baumannii | Microdilution | 62.5 - 500 µg/mL | [12] |
| T. vulgare Essential Oil | Pseudomonas aeruginosa | Microdilution | 62.5 - 500 µg/mL | [12] |
| T. vulgare Essential Oil | Enterobacter spp. | Microdilution | 62.5 - 500 µg/mL | [12] |
| T. densum subsp. amani Chloroform Extract | Various Bacteria | Microdilution | 25 - 75 µg/µl | [13] |
| T. densum subsp. amani Methanol Extract | Various Bacteria | Microdilution | 25 - 75 µg/µl | [13] |
| T. chiliophyllum Essential Oil | Gram-positive bacteria | Microdilution | 2 mg/mL | [14] |
| T. parthenium Flower Extract | Bacillus subtilis | Not specified | 2.5 µM | [9] |
Table 3: Anti-inflammatory and Other Bioactivities
| Compound/Extract | Bioactivity | Assay | IC50 Value/Effect | Citation |
| Parthenolide | Anti-inflammatory | Nitric Oxide Inhibition in THP-1 cells | 1.091-2.620 μM | [15] |
| Tanacetum Extracts | α-amylase inhibition | In vitro enzyme assay | Varies by extract | [16][17] |
| Tanacetum Extracts | α-glucosidase inhibition | In vitro enzyme assay | Varies by extract | [16] |
Experimental Protocols
Anticancer Activity
a) Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of Tanacetum compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tanacetum extract or compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the Tanacetum compound or extract in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared dilutions of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the test compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
b) Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Tanacetum compounds.
Materials:
-
Cancer cell lines
-
Tanacetum extract or compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of the Tanacetum compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
c) Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of Tanacetum compounds on cell cycle progression.
Materials:
-
Cancer cell lines
-
Tanacetum extract or compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the Tanacetum compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Anti-inflammatory Activity
a) Nitric Oxide (NO) Scavenging Assay
This protocol measures the ability of Tanacetum compounds to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitroprusside solution
-
Phosphate buffered saline (PBS)
-
Tanacetum extract or compound
-
Microplate reader
Protocol:
-
Prepare different concentrations of the Tanacetum compound in PBS.
-
In a 96-well plate, mix 100 µL of the test compound solution with 100 µL of sodium nitroprusside solution.
-
Incubate the plate at room temperature for 150 minutes.
-
Add 100 µL of Griess reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 546 nm.
-
Calculate the percentage of nitric oxide scavenging activity.
Antimicrobial Activity
a) Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of Tanacetum compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Tanacetum extract or compound
-
96-well microtiter plates
-
Resazurin solution (optional, as a viability indicator)
Protocol:
-
Prepare a stock solution of the Tanacetum compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.
Antidiabetic Activity
a) α-Amylase Inhibition Assay
This protocol assesses the potential of Tanacetum compounds to inhibit α-amylase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-amylase solution
-
Starch solution (1% in buffer)
-
Dinitrosalicylic acid (DNS) reagent
-
Tanacetum extract or compound
-
Spectrophotometer
Protocol:
-
Pre-incubate the Tanacetum compound with the α-amylase solution for 10 minutes.
-
Initiate the reaction by adding the starch solution.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding DNS reagent.
-
Boil the mixture for 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition and the IC50 value.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Parthenolide-Induced Apoptosis Signaling Pathway
Parthenolide, a major bioactive compound in Tanacetum, induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
Caption: Parthenolide-induced intrinsic apoptosis pathway.
Parthenolide Inhibition of the NF-κB Signaling Pathway
Parthenolide exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by Parthenolide.
Experimental Workflows
General Workflow for In Vitro Bioactivity Screening of Tanacetum Compounds
The following diagram illustrates a typical workflow for screening the bioactivity of compounds derived from Tanacetum.
Caption: Workflow for Tanacetum bioactivity screening.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the in vitro investigation of the bioactivity of Tanacetum compounds. By utilizing these standardized methods, researchers can generate reliable and comparable data, accelerating the discovery and development of new therapeutic agents from this important medicinal plant genus. The diverse biological activities of Tanacetum compounds, particularly their anticancer and anti-inflammatory properties, underscore their potential as a source of novel drug leads. Further research, guided by the methodologies outlined here, is warranted to fully elucidate their mechanisms of action and therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Parthenolide induces proliferation inhibition and apoptosis of pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity, antimicrobial activity and composition of essential oil from Tanacetum balsamita L. subsp. balsamita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Efficiency of Tanacetum vulgare Essential Oil against ESKAPE Pathogens and Synergisms with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbotsociety.org [bdbotsociety.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Protocols for the Extraction of Bioactive Essential Oils from Tanacetum Species
Application Note
This document provides detailed protocols for the extraction of essential oils from various species of the Tanacetum genus, including T. vulgare (tansy) and T. parthenium (feverfew). The protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. Three primary extraction methodologies are covered: hydrodistillation, steam distillation, and supercritical fluid extraction (SFE) with CO₂. Each method is presented with a step-by-step protocol, a summary of expected yields, and the chemical profile of the resulting essential oils.
The essential oils of Tanacetum species are of significant interest due to their rich composition of bioactive compounds, such as camphor, β-thujone, chrysanthenyl acetate, and the sesquiterpene lactone parthenolide.[1] These compounds have demonstrated various biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. The choice of extraction method can significantly impact both the yield and the chemical composition of the extracted essential oil. Therefore, the selection of the appropriate protocol should be guided by the specific research goals, such as maximizing the yield of a particular compound or obtaining an essential oil profile that is representative of the plant's natural state.
Quantitative Data Summary
Table 1: Essential Oil Yield from Tanacetum Species using Various Extraction Methods
| Tanacetum Species | Plant Part | Extraction Method | Yield | Reference |
| Tanacetum vulgare | Inflorescences | Hydrodistillation | 1.05 mL/kg | [2] |
| Tanacetum parthenium | Aerial Parts | Hydrodistillation | 0.05% (w/w) | [3] |
| Tanacetum parthenium | Aerial Parts | Steam Distillation | 0.12% (w/w) | [3] |
| Tanacetum parthenium | Roots | Hydrodistillation | 0.6% (w/w) | |
| Tanacetum cinerariifolium | Aerial Parts | Hydrodistillation | 0.1% (w/w) | |
| Tanacetum parthenium | Flower Heads | Supercritical Fluid Extraction (SFE) | 0.604% (w/w) (parthenolide) | [4] |
Table 2: Major Chemical Constituents of Essential Oils from Selected Tanacetum Species
| Tanacetum Species | Plant Part | Major Compounds (% Composition) | Reference |
| Tanacetum vulgare | Inflorescences | Camphor (up to 31.21%), trans-chrysanthenyl acetate (up to 76.09%), trans-thujone (average 2.67%) | [2] |
| Tanacetum vulgare (Bulgarian) | Aerial Parts | Camphor (25.24%), trans-chrysanthenyl acetate (18.35%), cis-verbenol (10.58%), thujone (6.06%) | [5] |
| Tanacetum parthenium (Iranian, Hydrodistillation) | Aerial Parts | Camphor (36.2%), isoborneol (20.3%), bornyl acetate (14.3%), camphene (8.1%) | [3] |
| Tanacetum parthenium (Iranian, Steam Distillation) | Aerial Parts | Camphor (20.9%), bornyl acetate (14.24%), isobornyl isovalerate (7.1%) | [3] |
| Tanacetum parthenium (Bulgarian) | Flowering Aerial Parts | Camphor (up to 50.90%), camphene (up to 16.12%), trans-chrysanthenyl acetate (up to 13.87%) | |
| Tanacetum cinerariifolium | Aerial Parts | Camphor (11.0%), chrysanthenone (7.6%), α-cadinol (4.8%) |
Experimental Protocols
Protocol for Hydrodistillation
This protocol is suitable for the extraction of essential oils from both fresh and dried plant material of Tanacetum species using a Clevenger-type apparatus.
Materials and Equipment:
-
Dried or fresh aerial parts (leaves, flowers, stems) of the Tanacetum species
-
Grinder or blender
-
Clevenger-type apparatus
-
Round-bottom flask (2 L)
-
Heating mantle
-
Condenser with cooling water supply
-
Collection vessel (graduated cylinder or vial)
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
Plant Material Preparation:
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle.
-
Grind the dried plant material into a coarse powder using a grinder. For fresh material, chop it into small pieces.
-
-
Apparatus Setup:
-
Place a known quantity (e.g., 100 g) of the prepared plant material into the 2 L round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.
-
Connect the flask to the Clevenger apparatus and the condenser.
-
Ensure all glass joints are properly sealed.
-
-
Distillation:
-
Turn on the cooling water flow to the condenser.
-
Begin heating the flask using the heating mantle. Bring the water to a boil.
-
Continue the distillation for 3-4 hours, starting from the time the first drop of distillate is collected.
-
-
Collection and Separation:
-
The essential oil and water vapor will co-distill, condense, and collect in the graduated tube of the Clevenger apparatus.
-
As the essential oil is generally less dense than water, it will form a layer on top of the hydrosol (distilled water).
-
After the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Carefully drain the hydrosol from the bottom of the collection tube, leaving the essential oil behind.
-
Collect the essential oil in a clean vial.
-
-
Drying and Storage:
-
Add a small amount of anhydrous sodium sulfate to the collected essential oil to remove any residual water.
-
Store the dried essential oil in a sealed, amber glass vial at 4°C.
-
Protocol for Steam Distillation
This method is particularly suitable for heat-sensitive compounds as the plant material is not in direct contact with boiling water.
Materials and Equipment:
-
Same as for hydrodistillation, with the addition of a steam generator and a distillation still that allows for the passage of steam through the plant material.
Procedure:
-
Plant Material Preparation:
-
Prepare the plant material as described in the hydrodistillation protocol.
-
-
Apparatus Setup:
-
Place the prepared plant material into the distillation still on a perforated grid, ensuring it is packed uniformly to avoid the formation of steam channels.
-
Connect the steam generator to the inlet at the bottom of the still.
-
Connect the vapor outlet at the top of the still to the condenser.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin introducing steam from the generator into the still. The steam will pass through the plant material, causing the essential oils to vaporize.
-
Continue the process for 2-3 hours.
-
-
Collection, Separation, Drying, and Storage:
-
Follow steps 4 and 5 from the hydrodistillation protocol.
-
Protocol for Supercritical Fluid Extraction (SFE)
This protocol uses supercritical CO₂ as a solvent and is effective for extracting thermally labile compounds like parthenolide from Tanacetum parthenium.
Materials and Equipment:
-
Supercritical fluid extraction system
-
High-pressure CO₂ source
-
Co-solvent pump and reservoir (e.g., for ethanol)
-
Extraction vessel
-
Separator vessels
-
Dried and ground Tanacetum plant material
Procedure:
-
Plant Material Preparation:
-
Dry and grind the plant material to a fine powder (e.g., < 0.5 mm particle size) to maximize surface area for extraction.
-
-
System Setup and Extraction:
-
Load a known quantity of the powdered plant material into the extraction vessel.
-
Set the extraction parameters. Based on studies on Tanacetum parthenium, the following ranges are recommended:[1][4][6]
-
Pressurize the system with CO₂ to the desired setpoint.
-
If using a co-solvent, introduce it at the specified percentage.
-
Allow for a static extraction period (e.g., 30 minutes) where the supercritical CO₂ saturates the plant material.
-
Follow with a dynamic extraction period (e.g., 60-120 minutes) where fresh supercritical CO₂ continuously flows through the vessel, carrying the extracted compounds to the separators.
-
-
Collection:
-
The extract is precipitated in the separator vessels by reducing the pressure and/or temperature, causing the CO₂ to return to its gaseous state.
-
Collect the extract from the separators.
-
-
Storage:
-
Store the extract in a sealed, light-protected container at low temperature.
-
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Supercritical fluid extraction and convergence chromatographic determination of parthenolide in Tanacetum parthenium L.: Experimental design, modeling and optimization - Repository of the Academy's Library [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cultivation and Harvesting of Tanacetum tatsienense for Research
A anotação do autor: The following protocols and application notes are based on established methodologies for the genus Tanacetum. Due to a lack of specific research on the cultivation and harvesting of Tanacetum tatsienense, these guidelines are provided as a starting point for research and may require optimization.
Introduction
Tanacetum tatsienense is a species within the genus Tanacetum, which is known for its rich phytochemical profile, including sesquiterpenoids and flavonoids.[1] Species of this genus have a long history of use in traditional medicine.[2] Notably, the whole plant of T. tatsienense var. tanacetopsis has been traditionally used in China for treating rheumatism and dyspepsia. For research and drug development purposes, the standardized cultivation and harvesting of T. tatsienense are crucial to ensure the consistency and quality of plant material for phytochemical analysis and bioactivity screening.
These application notes provide a comprehensive guide for the cultivation, harvesting, and initial processing of Tanacetum tatsienense for research applications.
Cultivation Protocols
Successful cultivation of Tanacetum tatsienense for research requires controlled conditions to ensure the production of healthy plants with a consistent phytochemical profile. The following protocols are adapted from general practices for the Tanacetum genus.
Propagation
Tanacetum species can be propagated from seeds, cuttings, or division of established plants.[3] For research purposes, propagation from seed is often preferred to ensure genetic consistency, provided a reliable seed source is available.
Protocol for Seed Propagation:
-
Seed Starting: Sow seeds indoors 3 to 4 weeks before the last expected frost in spring.[3]
-
Growing Medium: Use a well-draining, light potting soil.[3]
-
Sowing Depth: Sow seeds lightly on the surface of the soil and cover with a thin layer of vermiculite or fine soil.
-
Germination Conditions: Maintain a soil temperature of 10-13°C (50-55°F) for optimal germination.[3]
-
Watering: Keep the soil consistently moist but not waterlogged. Use a fine mist to avoid dislodging the seeds.
-
Light: Provide bright, indirect light. Once seedlings emerge, ensure they receive at least 6 hours of direct sunlight or supplement with grow lights.
-
Transplanting: Once seedlings have developed at least two sets of true leaves and the risk of frost has passed, they can be transplanted outdoors.
Field Cultivation
Table 1: Optimal Growth Conditions for Tanacetum Species
| Parameter | Recommended Condition |
| Sunlight | Full sun.[3] |
| Soil Type | Well-drained, sandy-loam is ideal.[3][4] |
| Soil pH | Slightly acidic to neutral (pH 6.0-7.0). |
| Spacing | 45-61 cm (18-24 inches) between plants.[3] |
| Watering | Water regularly, allowing the soil to dry out between waterings. Drought tolerant once established. |
| Fertilization | Generally, Tanacetum species thrive in soil with limited nutrients.[4] Excessive fertilization, particularly with nitrogen, may increase biomass but can decrease the concentration of active compounds. |
Harvesting Protocols
The timing and method of harvesting are critical for obtaining plant material with the highest concentration of desired phytochemicals. For many Tanacetum species, the highest concentration of secondary metabolites is found during the flowering period.
Table 2: Harvesting Guidelines for Tanacetum Species
| Plant Part | Recommended Harvest Time | Notes |
| Aerial Parts (Leaves & Stems) | Just before or at the beginning of the flowering period. | This is when the vegetative growth is at its peak and leaf biomass is high. |
| Flowers | When flowers are fully open, but before they begin to senesce. Harvesting when three-quarters of the flowers on a spray are open is a common practice for some Tanacetum species. | The concentration of certain compounds, such as parthenolide in T. parthenium, is highest in the flowers. |
| Roots | In the autumn after the aerial parts have senesced. | At this time, the plant has stored energy and secondary metabolites in the root system for winter dormancy. |
| Whole Plant | During the full flowering stage. | As traditionally used for T. tatsienense var. tanacetopsis. |
Protocol for Harvesting Aerial Parts:
-
Timing: Harvest in the morning after the dew has dried but before the heat of the day. This helps to preserve volatile compounds.
-
Tools: Use clean, sharp shears or a scythe.
-
Procedure: Cut the upper third of the plant, including leaves, stems, and flowers.
-
Post-Harvest Handling: Process the harvested material immediately to prevent degradation of active compounds.
Post-Harvest Processing and Preparation for Analysis
Proper post-harvest handling is essential to preserve the integrity of the phytochemicals within the plant material.
Protocol for Drying and Storage:
-
Cleaning: Gently rinse the harvested material with cool water to remove any soil or debris. Pat dry with a clean cloth or paper towels.
-
Drying:
-
Air Drying: Tie the stems in small bundles and hang them upside down in a well-ventilated, dark, and dry area. Alternatively, spread the material in a thin layer on screens.
-
Oven Drying: Use a forced-air oven at a low temperature (35-45°C) until the material is brittle. Avoid high temperatures, which can degrade heat-sensitive compounds.
-
-
Storage: Once completely dry, store the plant material in airtight containers, protected from light and moisture. For long-term storage, consider vacuum sealing and storing at low temperatures (-20°C).
Experimental Protocols for Phytochemical Analysis
The following is a general workflow for the extraction and preliminary analysis of phytochemicals from Tanacetum tatsienense.
Preparation of Plant Extracts
-
Grinding: Grind the dried plant material to a fine powder using a laboratory mill.
-
Extraction:
-
Maceration: Soak a known weight of the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation.
-
Soxhlet Extraction: For more exhaustive extraction, use a Soxhlet apparatus with an appropriate solvent.
-
Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE): These modern techniques can improve extraction efficiency and reduce extraction time.
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
Phytochemical Screening
Perform qualitative tests to identify the major classes of phytochemicals present in the extract, such as flavonoids, terpenoids, alkaloids, and phenolic compounds.
Quantitative Analysis
For the quantification of specific compounds, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques.
Visualizations
The following diagrams illustrate the general workflow for the cultivation and analysis of Tanacetum tatsienense.
Caption: Workflow for Cultivation and Harvesting of Tanacetum tatsienense.
Caption: General Workflow for Phytochemical Analysis of Tanacetum tatsienense.
References
- 1. Chemical characterization and biological activities of the genus Tanacetum (Compositae) (2002) | Nezhun Gören | 38 Citations [scispace.com]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. harvesttotable.com [harvesttotable.com]
- 4. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of Diacetylenic Spiroacetal Enol Ether Analogs: A Guide for Researchers
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacetylenic spiroacetal enol ethers are a class of naturally occurring polyacetylenes, predominantly isolated from plants of the Asteraceae family, such as Chrysanthemum and Tanacetum species.[1] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potent anti-inflammatory and cytotoxic effects.[1][2] Their unique and complex molecular architecture, characterized by a spiroacetal core and a conjugated diacetylenic moiety, presents both a challenge and an opportunity for synthetic chemists and drug discovery teams.
This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of diacetylenic spiroacetal enol ether analogs. It includes detailed experimental protocols for their synthesis and for assessing their anti-inflammatory activity, alongside tabulated quantitative data to facilitate comparison and further research.
Data Presentation
The biological activity of diacetylenic spiroacetal enol ether analogs has been evaluated in various assays. The following tables summarize the key quantitative data for their anti-inflammatory and cytotoxic effects.
Table 1: Anti-inflammatory Activity of Diacetylenic Spiroacetal Enol Ether Analogs
| Compound/Analog | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 8 (from C. indicum) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 7.42 ± 0.87 | [1][3] |
| Chracetylespienole D | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 19.48 ± 1.29 | [3] |
| Angeloylajadin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 0.2 | [1] |
| Compound 7 (from C. indicum) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 26.02 ± 1.415 | [3] |
| Compound 9 (from C. indicum) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 48.91 ± 0.87 | [3] |
Table 2: Cytotoxic Activity of Diacetylenic Spiroacetal Enol Ether Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Flosculin A-C & Analogs (5-8) | Jurkat T (Leukemia) | Significant Activity | [2] |
| Flosculin A-C & Analogs (5-8) | HL-60 (Leukemia) | 4 - 6 | [2] |
Experimental Protocols
Protocol 1: Representative Synthesis of a Diacetylenic Spiroacetal Enol Ether Analog
This protocol is a representative procedure based on the stereoselective synthesis methodologies reported in the literature, particularly for constructing the (2E)-methoxymethylidene-1,6-dioxaspiro[4.5]decane skeleton from commercially available starting materials like diethyl tartrate.[4]
Objective: To synthesize a diacetylenic spiroacetal enol ether analog.
Materials:
-
(R,R)- or (S,S)-diethyl tartrate
-
Palladium(II) catalyst
-
Appropriate solvents and reagents for multi-step organic synthesis
Procedure:
-
Chiral Pool Synthesis: The synthesis initiates from a chiral pool starting material, such as (R,R)- or (S,S)-diethyl tartrate, to establish the desired stereochemistry.
-
Elaboration of the Carbon Skeleton: Through a multi-step sequence of reactions, the tartrate derivative is converted into a 3,4-dioxygenated-9-hydroxy-1-nonyn-5-one derivative. This typically involves protection/deprotection steps, carbon-carbon bond formations, and oxidation/reduction reactions.
-
Palladium-Catalyzed Cyclization: The key spiroacetalization step is achieved through a palladium(II)-catalyzed ring-closing reaction of the 3,4-dioxygenated-9-hydroxy-1-nonyn-5-one derivative. This step stereoselectively constructs the (2E)-methoxymethylidene-1,6-dioxaspiro[4.5]decane core.
-
Introduction of the Diacetylenic Side Chain: The diacetylenic moiety is typically introduced in the final stages of the synthesis, often via a coupling reaction (e.g., Sonogashira coupling) with a suitably functionalized alkyne.
-
Purification and Characterization: Each synthetic intermediate and the final product must be purified, typically by column chromatography on silica gel. The structure and purity of the compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Determination of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
This protocol describes the measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in the supernatant of cultured macrophages using the Griess reagent.
Objective: To assess the anti-inflammatory activity of diacetylenic spiroacetal enol ether analogs by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Diacetylenic spiroacetal enol ether analogs (test compounds)
-
Griess Reagent System (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the diacetylenic spiroacetal enol ether analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control wells.
-
Griess Assay: a. After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. Add 50 µL of 1% sulfanilamide to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in the samples from the standard curve. c. Determine the percentage of NO production inhibition for each concentration of the test compounds relative to the LPS-stimulated control. d. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Mandatory Visualizations
Signaling Pathway
The anti-inflammatory effects of certain diacetylenic spiroacetal enol ether analogs are mediated through the regulation of the Nrf2 and MAPK signaling pathways.[1]
Caption: MAPK/Nrf2 signaling pathway modulation.
Experimental Workflow
Caption: Synthesis and bioassay workflow.
References
- 1. Diacetylenic Spiroacetal Enol Ethers from Chrysanthemum indicum Alleviates Inflammation in LPS-Induced RAW 264.7 Cells via Regulation of Nrf2 and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total syntheses of naturally occurring diacetylenic spiroacetal enol ethers. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening of Tanacetum-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Tanacetum, belonging to the Asteraceae family, encompasses a diverse group of flowering plants with a long history of use in traditional medicine.[1][2][3] These plants are a rich reservoir of bioactive secondary metabolites, including sesquiterpene lactones, flavonoids, and phenolic acids, which have demonstrated a wide range of pharmacological activities.[1][2][3] Notable species such as Tanacetum parthenium (feverfew), Tanacetum vulgare (tansy), and Tanacetum cinerariifolium (pyrethrum) are of particular interest for their anti-inflammatory, antioxidant, cytotoxic, and insecticidal properties.[4][5][6][7][8]
High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large libraries of natural product extracts and purified compounds to identify novel drug leads.[9] These application notes provide a comprehensive guide for researchers interested in applying HTS methodologies to discover and characterize bioactive compounds from Tanacetum species. Detailed protocols for relevant HTS assays, structured quantitative data from published studies, and visualizations of key signaling pathways and experimental workflows are presented to facilitate the design and execution of effective screening campaigns.
Key Bioactive Compounds in Tanacetum Species
The therapeutic potential of Tanacetum species is attributed to a variety of chemical constituents:
-
Sesquiterpene Lactones: Parthenolide, a germacranolide sesquiterpene lactone found in high concentrations in T. parthenium, is renowned for its anti-inflammatory and anti-cancer activities.[4][10][11] Other sesquiterpene lactones from various Tanacetum species have also shown cytotoxic effects.[12]
-
Flavonoids: Compounds such as apigenin, luteolin, and their glycosides are prevalent in Tanacetum and contribute to their antioxidant and anti-inflammatory properties.[7][13]
-
Phenolic Acids: Chlorogenic acid and caffeic acid are among the phenolic acids identified in Tanacetum extracts, known for their antioxidant capacities.[13][14]
-
Pyrethrins: Primarily found in T. cinerariifolium, pyrethrins are potent natural insecticides.
Experimental Protocols
Preparation of Tanacetum Extracts and Fractions for HTS
A critical first step in screening natural products is the preparation of high-quality extracts and fractions suitable for automated HTS platforms.
Objective: To obtain a library of Tanacetum extracts and fractions with varying polarity to ensure a comprehensive representation of the plant's chemical diversity.
Materials:
-
Dried and powdered aerial parts of Tanacetum species (e.g., leaves, flowers).
-
Solvents of varying polarity (e.g., n-hexane, dichloromethane, ethyl acetate, methanol, ethanol, water).
-
Soxhlet apparatus or maceration equipment.
-
Rotary evaporator.
-
Solid-phase extraction (SPE) cartridges (e.g., C18, polyamide).
-
High-performance liquid chromatography (HPLC) system for fractionation.
-
Deep-well plates for storage.
-
DMSO (cell culture grade).
Protocol:
-
Extraction:
-
Maceration: Soak the powdered plant material (100 g) in a solvent (1 L) for 24-72 hours at room temperature with occasional agitation. Filter the mixture and repeat the process two more times. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[13]
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a chosen solvent for 8-12 hours. Evaporate the solvent to yield the crude extract.[13]
-
Sequential Extraction: To obtain extracts of varying polarity, sequentially extract the plant material with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, ethyl acetate, and finally methanol.
-
-
Prefractionation (Optional):
-
To remove interfering compounds such as polyphenols, which can cause false-positive results in some assays, a prefractionation step using polyamide SPE can be employed.[9] Dissolve the crude extract in an appropriate solvent and pass it through a polyamide cartridge. The eluate will contain the desired compounds with reduced polyphenol content.
-
-
Fractionation by HPLC:
-
Dissolve the crude extract or the prefractionated sample in a suitable solvent (e.g., methanol).
-
Perform preparative or semi-preparative reverse-phase HPLC to separate the extract into multiple fractions based on hydrophobicity.
-
Use a gradient of water and acetonitrile or methanol as the mobile phase.
-
Collect fractions at regular intervals into deep-well plates.
-
-
Sample Preparation for HTS:
-
Evaporate the solvent from the collected fractions.
-
Dissolve the dried fractions in DMSO to a final stock concentration of 10-20 mg/mL.
-
Store the master plates at -20°C or -80°C.
-
For screening, create daughter plates by diluting the stock solutions to the desired screening concentrations.
-
High-Throughput Cell Viability and Cytotoxicity Assays
These assays are fundamental for identifying compounds with anti-cancer activity or for assessing the general toxicity of the extracts.
a) MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13][15]
Protocol:
-
Cell Seeding: Seed cancer or normal cells in a 96-well or 384-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serially diluted Tanacetum extracts or compounds to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
b) LDH Assay for Cytotoxicity
Principle: The lactate dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.[16][17]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new plate, mix the supernatant with the LDH assay reaction mixture containing a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and determine the IC50 values.
High-Throughput Anti-inflammatory Assays
a) NF-κB Reporter Gene Assay
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Inhibition of the NF-κB signaling pathway by bioactive compounds results in a decrease in reporter gene expression, which can be quantified by measuring luminescence.[4][5][18]
Protocol:
-
Cell Seeding: Seed cells stably or transiently transfected with an NF-κB-luciferase reporter construct into a 96-well or 384-well white-walled plate.
-
Compound Pre-treatment: Pre-incubate the cells with the Tanacetum extracts or compounds for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) and incubate for 6-24 hours.
-
Cell Lysis and Luciferase Reaction: Lyse the cells and add a luciferase substrate.
-
Luminescence Reading: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation and determine the IC50 values.
b) Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Principle: These are enzyme-based assays that measure the inhibition of COX-1, COX-2, and 5-LOX, key enzymes in the inflammatory pathway. HTS-compatible colorimetric or fluorometric methods are available.[19][20]
Protocol (General):
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the respective enzyme (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid), and a chromogenic or fluorogenic probe.
-
Inhibitor Addition: Add the Tanacetum extracts or compounds to the wells.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at the optimal temperature for a defined period.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.
High-Throughput Antioxidant Assays
a) DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical, leading to a color change from purple to yellow.
Protocol:
-
Sample and DPPH Preparation: In a 96-well plate, add the Tanacetum extracts or compounds at various concentrations. Then add a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 values.
b) ABTS Radical Cation Decolorization Assay
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay involves the reduction of the pre-formed ABTS radical cation by antioxidants, resulting in a loss of color.[11]
Protocol:
-
ABTS Radical Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Assay Reaction: In a 96-well plate, add the Tanacetum extracts or compounds followed by the ABTS radical solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Reading: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 values.
Data Presentation
The following tables summarize quantitative data from studies on Tanacetum species, providing a reference for expected activity ranges.
Table 1: Cytotoxicity of Tanacetum Extracts and Compounds
| Species/Compound | Cell Line | Assay | Incubation Time (h) | IC50 | Reference |
| Tanacetum erzincanense (Methanol Extract) | MCF-7 (Breast Cancer) | XTT | 72 | 20.4 µg/mL | [15][20] |
| Tanacetum vulgare (Ethyl Acetate Fraction) | H1299 (Lung Cancer) | MTT | 72 | 18 ± 3.4 µg/mL | |
| Tanacetum vulgare (Ethyl Acetate Fraction) | MDA-MB-231 (Breast Cancer) | MTT | 72 | 29 ± 2.1 µg/mL | |
| Tanacetum vulgare (Ethyl Acetate Fraction) | MCF-7 (Breast Cancer) | MTT | 72 | 22.8 ± 1 µg/mL | |
| Sesquiterpene Lactone Derivatives | HL-60 (Leukemia) | Not specified | Not specified | 5 - 11 µM | [12] |
| Sesquiterpene Lactone Derivatives | U937 (Leukemia) | Not specified | Not specified | 5 - 11 µM | [12] |
| Parthenolide | SiHa (Cervical Cancer) | MTT | 48 | 8.42 ± 0.76 µM | [4] |
| Parthenolide | MCF-7 (Breast Cancer) | MTT | 48 | 9.54 ± 0.82 µM | [4] |
| Parthenolide | HepG2 (Hepatocellular Carcinoma) | MTT | 24 | 18 µM | [1] |
| Parthenolide | McA-RH7777 (Hepatocellular Carcinoma) | MTT | 24 | 13 µM | [1] |
Table 2: Antioxidant Activity of Tanacetum Extracts
| Species | Extract Type | Assay | IC50 | Reference |
| Tanacetum vulgare | Methanolic | DPPH | 37 ± 1.2 µg/mL | [14] |
| Tanacetum vulgare | Aqueous Ethanol | DPPH | 32 - 181 µg/mL | [5][19] |
| Tanacetum erzincanense | Methanol | DPPH | Stronger than Ethyl Acetate Extract | [15][20] |
| Tanacetum erzincanense | Methanol | ABTS | Stronger than Ethyl Acetate Extract | [15][20] |
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for Tanacetum-Derived Compounds.
Caption: Parthenolide Inhibition of the NF-κB Signaling Pathway.
Caption: Anti-inflammatory Mechanism of Tanacetum Flavonoids via MAPK Signaling.
References
- 1. Frontiers | Parthenolide induces rapid thiol oxidation that leads to ferroptosis in hepatocellular carcinoma cells [frontiersin.org]
- 2. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid extraction and high-performance liquid chromatographic determination of parthenolide in feverfew (Tanacetum parthenium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
- 11. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemotaxonomic study of endemic species of genus Tanacetum from the Canary Islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Study of Biological Activity of Tanacetum vulgare Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Profiling and Antioxidant Activity of Tanacetum vulgare L. Wild-Growing in Latvia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Antioxidant and Cytotoxic Activities of Extracts of Endemic Tanacetum erzincanense Together with Phenolic Content by LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of the anti-inflammatory and antioxidant activities of luteolin, kaempferol, apigenin and quercetin | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. bcc.bas.bg [bcc.bas.bg]
Application Notes and Protocols for Animal Models in Tanacetum Research
These application notes provide an overview of established animal models used to investigate the therapeutic potential of extracts from the Tanacetum genus, particularly Tanacetum parthenium (Feverfew) and its primary active compound, parthenolide. The protocols offer detailed, step-by-step guidance for researchers studying the anti-inflammatory and anti-migraine effects of these extracts.
Application Note 1: Models for Anti-Inflammatory Activity
Extracts from Tanacetum, rich in the sesquiterpene lactone parthenolide, have demonstrated significant anti-inflammatory properties.[1][2] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] Parthenolide targets the IκB kinase (IKK) complex, preventing the degradation of the inhibitory IκBα subunit. This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2.[1][2] Animal models are crucial for evaluating the in vivo efficacy and understanding the systemic effects of these extracts.
Commonly employed models include:
-
Carrageenan-Induced Paw Edema: An acute model of localized inflammation used to screen for anti-inflammatory effects.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model to study the systemic inflammatory response and the effect of interventions on cytokine production.[2]
-
Collagen-Induced Arthritis (CIA): A chronic model that mimics the pathology of rheumatoid arthritis, useful for assessing effects on joint inflammation, bone erosion, and cartilage damage.[4]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: A model for inflammatory bowel disease, used to evaluate the protective effects of compounds on the colon.[5]
Experimental Workflow: Anti-inflammatory Screening
The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of a Tanacetum extract using the carrageenan-induced paw edema model.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol details a standard method for evaluating the acute anti-inflammatory activity of Tanacetum extracts.
1. Animals and Housing:
-
Species: Male Wistar rats.
-
Weight: 180–200 g.
-
Housing: House animals in standard cages with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.
-
Acclimatization: Allow a 7-day acclimatization period before the experiment.
2. Materials and Reagents:
-
Tanacetum extract (e.g., ethanolic or methanolic extract).
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80).
-
Positive Control: Diclofenac sodium (10 mg/kg) or Aspirin (100 mg/kg).
-
Phlogistic Agent: 1% (w/v) Carrageenan solution in sterile 0.9% saline. Prepare fresh.
-
Oral gavage needles.
-
Syringes (1 mL) with 26-gauge needles.
3. Experimental Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives vehicle orally.
-
Group II (Positive Control): Receives Diclofenac/Aspirin orally.
-
Group III, IV, etc. (Test Groups): Receive different doses of Tanacetum extract orally.
-
-
One hour after oral administration of the respective treatments, measure the initial volume of the right hind paw of each rat using the plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
4. Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.
Application Note 2: Models for Anti-Migraine Activity
Tanacetum parthenium (Feverfew) has a long history in folk medicine for treating migraines.[9] Animal models are essential to study the mechanisms behind this effect. The Nitroglycerin (NTG)-induced model is widely accepted as it reliably provokes migraine-like symptoms in both humans and rodents.[10][11] NTG is a nitric oxide (NO) donor, and NO is a key mediator in migraine pathophysiology, capable of activating and sensitizing trigeminal nociceptive pathways.[10][12] Studies show that parthenolide can inhibit NTG-induced neuronal activation (measured by c-Fos expression) in the trigeminal nucleus caudalis (TNC), a critical brainstem region for processing headache-related pain.[11][13]
Signaling Pathway: NF-κB Inhibition by Parthenolide
The anti-inflammatory effects of Tanacetum extracts, which are relevant to neurogenic inflammation in migraine, are primarily mediated through the inhibition of the NF-κB pathway. The diagram below outlines this mechanism.
Caption: Parthenolide inhibits the IKK complex, blocking NF-κB activation.
Protocol 2: Nitroglycerin (NTG)-Induced Migraine Model in Rats
This protocol describes the induction of migraine-like pain behaviors in rats to screen the efficacy of Tanacetum extracts.
1. Animals and Housing:
-
Species: Male Sprague Dawley rats.[14]
-
Weight: 230–250 g.[12]
-
Housing: Standard housing and acclimatization as described in Protocol 1.
2. Materials and Reagents:
-
Tanacetum extract or parthenolide.
-
Vehicle (e.g., saline).
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL). Dilute in saline for a final injection concentration.
-
Positive Control: Sumatriptan (e.g., 0.6 mg/kg, s.c.).
-
Behavioral testing equipment: Von Frey filaments (for mechanical allodynia), light/dark box (for photophobia).
3. Experimental Procedure:
-
Divide animals into treatment groups (n=6-8 per group): Vehicle, Positive Control, and Test Groups (Tanacetum extract).
-
Administer the respective treatments (e.g., orally or intraperitoneally) at a predetermined time (e.g., 60 minutes) before NTG injection.
-
Induce migraine-like state by administering a single systemic injection of NTG (10 mg/kg, subcutaneous or intraperitoneal).[10][12][14]
-
Conduct behavioral assessments 2 hours post-NTG injection, a time point corresponding to the development of hypersensitivity.[14]
-
Mechanical Allodynia: Assess the paw withdrawal threshold on the hind paw or periorbital region using von Frey filaments. A reduced threshold indicates hypersensitivity.
-
Photophobia: Measure the time spent in the dark compartment of a light/dark box. An increased time in the dark suggests light aversion.
-
Pain-like Behaviors: Observe and count the frequency of head scratching and cage climbing behaviors within a set time frame (e.g., 2 hours post-injection).[12]
-
4. Data Analysis:
-
For allodynia, record the filament force that elicits a withdrawal response.
-
For photophobia, record the time (in seconds) spent in each compartment.
-
For pain behaviors, record the total counts of each behavior.
-
Analyze data using appropriate statistical tests (e.g., two-way ANOVA for time-course data, one-way ANOVA for single time-point data) followed by post-hoc tests.
Data Presentation: Summary of In Vivo Effects
The following tables summarize quantitative data from studies on Tanacetum extracts and parthenolide in various animal models.
Table 1: Anti-Inflammatory Effects
| Model/Species | Compound/Extract | Dose | Route | Outcome | Result | Reference |
| LPS-Induced Inflammation / Mice | Parthenolide | 5 mg/kg | i.p. | Serum IL-6 | ↓ 35% reduction vs. LPS alone | [2] |
| LPS-Induced Lung Inflammation / CFTR-KO Mice | Parthenolide | 1 mg/kg | i.p. | Neutrophil Influx in BAL | Significantly reduced | [1] |
| Collagen-Induced Arthritis / Rats | Parthenolide | 1 mg/kg/day | i.p. | Bone Erosion & Cartilage Damage | Significantly less damage vs. control | [4] |
| Carrageenan-Induced Paw Edema / Rats | Crinum viviparum Bulb Extract (for comparison) | 300 mg/kg | p.o. | Paw Swelling | ↓ Up to 55% reduction at 3 hr | |
| Diabetes-Induced Neuroinflammation / Rats | Parthenolide | 0.250 mg/kg | - | Hippocampal TNF-α | ↓ Significant reduction vs. diabetic | [3] |
| Diabetes-Induced Neuroinflammation / Rats | Parthenolide | 0.500 mg/kg | - | Hippocampal IL-6 | ↓ Significant reduction vs. diabetic | [3] |
Table 2: Toxicity Data
| Species | Compound/Extract | Dose | Route | Observation | Result | Reference |
| Wistar Rats | Methanolic Extract (T. parthenium) | Up to 4000 mg/kg | p.o. | Acute Toxicity (7 days) | No mortality or signs of toxicity | [15] |
| Mice | Aqueous Extract (T. vulgare) | 9.9 g/kg | p.o. | Acute Toxicity | LD₅₀ value | [16] |
| Mice | Aqueous Extract (T. vulgare) | 2.8 g/kg | i.p. | Acute Toxicity | LD₅₀ value | [16] |
| Mice | Aqueous Extract (T. vulgare) | 7.0 g/kg | p.o. | Acute Toxicity | No-Observed Adverse Effect Level (NOAEL) | [16] |
| Wistar Rats | Essential Oil (T. parthenium) | 2.13 g/kg | i.p. | Acute Toxicity | LD₅₀ value | [17] |
| Wistar Rats | Essential Oil (T. parthenium) | 1.0 g/kg/day | p.o. | Subacute Toxicity (28 days) | Changes in some hematological and biochemical parameters | [17] |
References
- 1. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide inhibits pro-inflammatory cytokine production and exhibits protective effects on progression of collagen-induced arthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide targets NLRP3 to treat inflammasome-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitroglycerin induced Rodent Model of Migraine - Creative Biolabs [creative-biolabs.com]
- 11. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. explore.openalex.org [explore.openalex.org]
- 14. egrove.olemiss.edu [egrove.olemiss.edu]
- 15. jsirjournal.com [jsirjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. A Study of the Chemical Composition, Acute and Subacute Toxicity of Bulgarian Tanacetum parthenium Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the chiral separation of enantiomers by High-Performance Liquid Chromatography (HPLC). The information is presented in a user-friendly question-and-answer format to directly address specific issues.
Clarification Required: "DSEE Enantiomers"
Our initial investigation to tailor this guide specifically to "DSEE enantiomers" did not yield conclusive information on a compound or class of compounds consistently identified by this acronym in the context of chiral HPLC. To provide you with the most accurate and relevant troubleshooting advice, experimental protocols, and data, we kindly request the full name of the "DSEE" compound or a more detailed description of the enantiomers you are working with.
The following sections provide a comprehensive guide to improving chiral resolution for a broad range of enantiomers. Once you provide the specific name of your compound of interest, we can offer more targeted and detailed support.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when experiencing poor or no resolution of enantiomers?
When you observe poor or no separation of your enantiomeric pair, a systematic approach to troubleshooting is crucial. Here is a logical workflow to diagnose and resolve the issue:
Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.
Start by verifying that the HPLC method parameters match the intended protocol.[1][2] Ensure the correct mobile phase composition, flow rate, and column temperature are set. Next, confirm that you are using the appropriate chiral stationary phase (CSP) and that it has not degraded due to age or improper storage.[1] Finally, review your sample preparation to ensure the sample is dissolved in a compatible solvent and is at an appropriate concentration.
Q2: How does the mobile phase composition affect chiral resolution?
The mobile phase plays a critical role in chiral recognition by influencing the interactions between the enantiomers and the CSP.[3][4] Both the type of organic modifier and the presence of additives can significantly impact selectivity and resolution.
For polysaccharide-based CSPs, common mobile phases include normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., acetonitrile/water or methanol/water), and polar organic modes.[3][5] The choice of alcohol (e.g., isopropanol, ethanol) in normal-phase mode can drastically alter selectivity.[1][6]
Additives such as acids (e.g., trifluoroacetic acid, formic acid) or bases (e.g., diethylamine) are often used to improve peak shape and resolution, especially for acidic or basic analytes.[7][8] The concentration of these additives should be carefully optimized.
Q3: Can adjusting the column temperature improve my separation?
Yes, temperature is a powerful parameter for optimizing chiral separations.[3][4] Changing the temperature affects the thermodynamics of the chiral recognition process, which can lead to changes in retention times, selectivity, and even the elution order of the enantiomers.[3]
It is generally recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your specific separation. Lowering the temperature often, but not always, increases resolution. However, be aware that operating at sub-ambient temperatures may increase column backpressure.
Q4: What is the impact of flow rate on enantiomeric resolution?
The flow rate of the mobile phase influences the efficiency of the separation.[4] For chiral separations, which often rely on complex intermolecular interactions, allowing more time for these interactions to occur can be beneficial. Therefore, decreasing the flow rate can sometimes lead to better resolution.[4] However, this will also increase the analysis time. It is advisable to perform a flow rate study to find the best balance between resolution and run time for your specific application.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase.- Analyte is not chiral or is a meso compound. | - Verify the suitability of the CSP for your compound class.- Screen different mobile phase modes (normal, reversed, polar organic).- Confirm the chirality of your analyte. |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate sample solvent. | - Add a mobile phase modifier (acid or base) to suppress unwanted interactions.[7][8]- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent retention times | - Inadequate column equilibration.- Mobile phase composition drift.- Temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase and ensure proper mixing.- Use a column thermostat to maintain a constant temperature. |
| Loss of resolution over time | - Column contamination or degradation.[1]- Change in mobile phase composition. | - Wash the column with a strong solvent as recommended by the manufacturer.[1]- If resolution is not restored, the column may need to be replaced.- Ensure consistent and accurate mobile phase preparation. |
Experimental Protocols
Protocol 1: Screening of Mobile Phases for Chiral Resolution
This protocol outlines a general approach for screening different mobile phases to find an initial separation condition.
-
Column: Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® IA or Chiralcel® OD).
-
Analytes: Prepare a standard solution of your racemic mixture at a concentration of approximately 1 mg/mL in a suitable solvent.
-
Screening Conditions:
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
Add 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds to each mobile phase.[7]
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid
-
Mobile Phase D: Methanol/Water (50:50, v/v) with 0.1% Formic Acid
-
-
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength for your analyte.
-
-
Procedure:
-
Equilibrate the column with the first mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Flush the column with an appropriate intermediate solvent (e.g., isopropanol) when switching between normal and reversed-phase modes.
-
Repeat the injection for each mobile phase condition.
-
-
Evaluation: Analyze the chromatograms for any signs of peak separation. The condition that shows the best initial resolution should be selected for further optimization.
Protocol 2: Optimization of Resolution by Temperature Adjustment
This protocol describes how to optimize the separation by varying the column temperature.
-
Initial Conditions: Use the mobile phase and flow rate that provided the best initial separation from Protocol 1.
-
Temperature Range: Set the column temperature to 15°C and allow the system to equilibrate.
-
Injection: Inject the sample and record the chromatogram.
-
Temperature Increments: Increase the column temperature in 5°C increments (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).
-
Equilibration and Injection: At each temperature, allow the system to stabilize before injecting the sample.
-
Data Analysis: Calculate the resolution factor (Rs) for each temperature. A table can be used to compare the results:
| Temperature (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 15 | |||
| 20 | |||
| 25 | |||
| 30 | |||
| 35 | |||
| 40 |
Logical Relationships in Chiral Method Development
The process of developing a robust chiral separation method involves a series of logical steps, starting from initial screening to final optimization and validation.
Caption: A logical workflow for chiral method development.
This diagram illustrates that method development is an iterative process. If initial screening does not yield a separation, different columns and mobile phases should be tried. Similarly, if optimization fails to achieve the desired resolution, it may be necessary to go back and select a different starting condition.
References
Stability issues of diacetylenic spiroacetal enol ethers in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diacetylenic spiroacetal enol ethers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when handling these compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My diacetylenic spiroacetal enol ether sample is showing signs of degradation. What are the most likely causes?
A1: Diacetylenic spiroacetal enol ethers are susceptible to two primary degradation pathways in solution:
-
Acid-Catalyzed Hydrolysis: The enol ether and spiroacetal functionalities are sensitive to acidic conditions. Trace amounts of acid in your solvent or on glassware can catalyze hydrolysis, leading to the cleavage of the enol ether and subsequent opening of the spiroacetal ring.
-
Oxidation: The diacetylene (polyacetylene) core of the molecule is prone to oxidation, especially when exposed to atmospheric oxygen and light.[1] This can lead to the formation of carbonyls, epoxides, and peroxides, ultimately resulting in polymerization or decomposition into smaller, inactive compounds.
Q2: What are the ideal storage conditions for these compounds?
A2: To ensure long-term stability, diacetylenic spiroacetal enol ethers should be stored as a solid (lyophilized powder if possible) under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.[2] For solutions, use degassed, anhydrous solvents and store under an inert atmosphere for the shortest time possible.
Q3: I'm observing a color change in my solution. What does this indicate?
A3: A color change, often to yellow or brown, is a common indicator of degradation. This is typically due to the oxidation and subsequent polymerization of the diacetylene moiety.[1] If this occurs, the sample should be considered compromised, and a fresh sample should be prepared.
Q4: Can I use common laboratory solvents like methanol or ethanol?
A4: While these compounds may be soluble in alcohols, it is crucial to use anhydrous grades of solvents. Protic solvents, especially if not properly dried, can participate in the hydrolysis of the enol ether. Aprotic solvents such as anhydrous THF, diethyl ether, or dichloromethane are often preferred, but compatibility should be tested for your specific compound. Always degas solvents prior to use to remove dissolved oxygen.
Q5: Are there any additives I can use to improve the stability of my solutions?
A5: The use of antioxidants may help to mitigate the oxidation of the polyacetylene chain.[3] However, the compatibility and potential interference of any additive with your downstream experiments must be carefully evaluated. It is generally recommended to rely on proper handling techniques under an inert atmosphere as the primary method of stabilization.
Troubleshooting Guides
Issue 1: Loss of Compound Integrity Detected by HPLC/LC-MS
| Symptom | Potential Cause | Recommended Solution |
| Appearance of new, more polar peaks. | Acid-catalyzed hydrolysis. | 1. Ensure all glassware is thoroughly dried and, if necessary, rinsed with a weak base solution (e.g., 0.1% triethylamine in methanol) and then re-dried to neutralize any acidic residues. 2. Use high-purity, anhydrous solvents. Consider using a solvent with a basic stabilizer if compatible with your experiment. 3. If your experimental conditions are acidic, minimize the exposure time and temperature. |
| Broadening of the main peak or appearance of a "smear" at the baseline. | Oxidation and Polymerization. | 1. Prepare solutions using degassed solvents. The "freeze-pump-thaw" method is highly effective for degassing.[1] 2. Handle the compound and prepare solutions in an inert atmosphere using a glovebox or Schlenk line.[4][5] 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Gradual decrease in the main peak area over time. | General instability under experimental conditions. | 1. Conduct a time-course stability study under your specific experimental conditions (solvent, temperature, pH) to determine the compound's half-life. 2. Prepare solutions fresh before each experiment and use them immediately. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Symptom | Potential Cause | Recommended Solution |
| Variable biological activity or analytical response between replicates. | Inconsistent sample degradation. | 1. Standardize your sample preparation workflow. Ensure that each replicate is handled with the same care regarding exposure to air and light. 2. Use an internal standard in your analytical runs to account for any degradation that may occur during the analysis itself. |
| Complete loss of biological activity. | Extensive degradation of the active compound. | 1. Re-evaluate your entire experimental workflow for potential sources of acid, oxygen, or light exposure. 2. Confirm the identity and purity of your starting material before beginning the experiment. |
Data Presentation: Stability Assessment
A crucial step in working with these compounds is to determine their stability under your specific experimental conditions. Below is a template table for conducting a stability study using HPLC analysis.
Table 1: Example Stability Data for a Diacetylenic Spiroacetal Enol Ether in Solution
| Time Point (hours) | Storage Condition | % Remaining Compound (Mean ± SD, n=3) | Appearance of Degradation Products (% of Total Area) |
| 0 | - | 100% | 0% |
| 2 | Room Temp, Air, Light | 75.4 ± 3.1% | 24.6% |
| 2 | Room Temp, N₂, Dark | 98.2 ± 1.5% | 1.8% |
| 24 | 4°C, N₂, Dark | 95.7 ± 2.2% | 4.3% |
| 24 | Room Temp, Air, Light | 15.1 ± 4.5% | 84.9% |
Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Degradation Pathways
The following diagram illustrates the two main pathways of degradation for diacetylenic spiroacetal enol ethers.
Caption: Key degradation pathways for diacetylenic spiroacetal enol ethers.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting unexpected experimental results.
Caption: A decision tree for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: Handling of Oxygen- and Light-Sensitive Compounds
This protocol outlines the best practices for handling diacetylenic spiroacetal enol ethers to minimize oxidative degradation.
Materials:
-
Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen).[4][5]
-
Anhydrous, degassed solvents.
-
Oven-dried glassware.
-
Amber glass vials or vials wrapped in aluminum foil.
Procedure:
-
Solvent Degassing: Degas solvents immediately before use. The freeze-pump-thaw method is recommended for highest purity: a. Place the solvent in a Schlenk flask and freeze it using liquid nitrogen. b. Apply a high vacuum for 5-10 minutes. c. Close the flask to the vacuum and allow the solvent to thaw. You will see bubbles of gas being released. d. Repeat this cycle at least three times.[1] e. Backfill the flask with inert gas.
-
Weighing the Compound: a. If using a glovebox, bring the analytical balance inside the main chamber. Allow it to equilibrate before use. b. Weigh the required amount of the compound directly into a pre-dried vial.
-
Solution Preparation: a. Inside the glovebox or under a positive flow of inert gas on a Schlenk line, add the degassed solvent to the vial containing the compound. b. Seal the vial with a septum cap before removing it from the inert atmosphere.
-
Storage and Use: a. Protect the solution from light at all times. b. Use the solution as quickly as possible after preparation. c. For short-term storage, keep the sealed vial at low temperature (e.g., 4°C or -20°C).
Protocol 2: HPLC-Based Stability Study
This protocol provides a framework for assessing the stability of a diacetylenic spiroacetal enol ether in a given solvent or buffer.
Objective: To quantify the degradation of the compound over time under specific storage conditions.
Procedure:
-
Stock Solution Preparation: Following Protocol 1, prepare a concentrated stock solution of the compound in the desired solvent (e.g., 1 mg/mL in anhydrous, degassed acetonitrile).
-
Sample Preparation: a. Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the test solvent/buffer. b. Aliquot the working solution into multiple sealed, amber HPLC vials.
-
Time Zero (t=0) Analysis: a. Immediately inject three of the freshly prepared vials into the HPLC system. b. Record the peak area of the parent compound. The average of these three injections will serve as the 100% reference.
-
Incubation: a. Store the remaining vials under the desired test conditions (e.g., room temperature/light, room temperature/dark, 4°C/dark).
-
Time Point Analysis: a. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove three vials from each storage condition. b. Allow them to equilibrate to room temperature if they were refrigerated. c. Inject each vial into the HPLC and record the peak area of the parent compound.
-
Data Analysis: a. For each time point and condition, calculate the average peak area. b. Determine the percentage of the compound remaining by comparing the average area to the t=0 average area: % Remaining = (Area_t / Area_t=0) * 100 c. Plot the % Remaining versus time for each condition to visualize the degradation kinetics.
References
Technical Support Center: Reducing Cytotoxicity in Cell-Based Assays of Plant Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when assessing the cytotoxicity of plant-derived compounds in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My plant extract shows high cytotoxicity at very low concentrations, even in cancer cell lines where I expect some level of toxicity. What could be the cause?
A1: Several factors could contribute to unexpectedly high cytotoxicity:
-
Solvent Toxicity: The solvent used to dissolve your plant extract may be toxic to the cells. Common solvents like DMSO, ethanol, and methanol can induce cytotoxicity at certain concentrations. It is crucial to run a solvent control to determine the maximum non-toxic concentration of the solvent.[1]
-
Volatile Compounds: Some plant extracts may contain volatile compounds that can exert toxic effects on neighboring wells in a multi-well plate, leading to cross-contamination and false-positive results.[1]
-
Extraction Method: The method used to extract compounds from the plant material can influence the final composition and, consequently, the cytotoxicity of the extract. Different solvents will extract different classes of compounds with varying polarities and cytotoxic potentials.[2] For instance, acetone extracts have been shown to yield lower extraction amounts but higher cytotoxicity compared to other solvents.
-
High Concentration of Active Compounds: The plant extract may indeed contain highly potent cytotoxic compounds.
Troubleshooting Steps:
-
Run a Solvent Control: Always include a vehicle control group treated with the same concentration of the solvent used to dissolve the plant extract.
-
Optimize Solvent Concentration: Determine the maximum tolerated concentration of your solvent on the specific cell line you are using.
-
Use Appropriate Plate Layout: When dealing with potentially volatile compounds, consider leaving empty wells between different treatment groups to minimize cross-contamination.
-
Evaluate Different Extraction Methods: If feasible, compare extracts obtained using different solvents (e.g., ethanol, methanol, water, hexane) to see if the cytotoxicity profile changes.[2]
Q2: I am using the MTT assay to assess cell viability, and my results are inconsistent or show an unexpected increase in viability at high extract concentrations. What is happening?
A2: The MTT assay is a colorimetric assay that measures metabolic activity, which is often used as an indicator of cell viability. However, it is prone to interference from plant extracts, which can lead to false-positive results (overestimation of viability).[3][4]
-
Reducing Activity of Plant Compounds: Many plant extracts contain compounds with reducing properties (e.g., polyphenols, flavonoids). These compounds can directly reduce the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into formazan, the colored product measured in the assay. This chemical reduction mimics the cellular metabolic activity, leading to an artificially high viability reading, even when cells are dead.[3][4]
-
Precipitation of the Extract: At high concentrations, some plant extracts may precipitate in the culture medium, interfering with the absorbance reading.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MTT assay results.
Q3: What are more reliable alternatives to the MTT assay for plant compounds?
A3: Several alternative assays are less prone to interference from plant extracts:
-
ATP Viability Assay: This assay measures the amount of ATP (adenosine triphosphate) in viable cells. Since ATP is rapidly degraded upon cell death, the luminescence signal directly correlates with the number of living cells. This method is generally considered more sensitive and reliable than tetrazolium-based assays for plant extracts.[3][4]
-
Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells. The NRU assay has been shown to be more sensitive and reliable than the MTT assay for evaluating the cytotoxicity of plant extracts.
-
Trypan Blue Exclusion Assay: This is a simple dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue. This method is typically performed with manual cell counting using a hemocytometer or an automated cell counter.
Comparison of Viability Assays:
| Assay Type | Principle | Advantages for Plant Compounds | Disadvantages for Plant Compounds |
| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Inexpensive and widely used. | Prone to interference from reducing compounds in plant extracts, leading to false positives.[3][4] |
| ATP Assay | Measurement of ATP in viable cells using a luciferase-based reaction. | High sensitivity, rapid, and less prone to interference from plant extracts.[3] | More expensive than MTT. |
| Neutral Red Uptake | Uptake of Neutral Red dye into the lysosomes of viable cells. | More sensitive and reliable than MTT for plant extracts. | Can be affected by compounds that alter lysosomal pH. |
| Trypan Blue | Exclusion of dye by viable cells with intact membranes. | Simple and direct measure of membrane integrity. | Manual counting can be subjective and time-consuming. |
Q4: How do I choose the right solvent for my plant extract, and what concentration is safe for my cells?
A4: The choice of solvent depends on the polarity of the compounds you aim to extract and its compatibility with your cell culture system.[2]
-
Common Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO), and water are commonly used solvents. Non-polar solvents like hexane and chloroform are used for extracting non-polar compounds but often need to be evaporated and the extract redissolved in a cell culture-compatible solvent.
-
Solvent Cytotoxicity: All organic solvents will exhibit cytotoxicity at certain concentrations. It is essential to determine the maximum tolerated concentration (MTC) and the half-maximal inhibitory concentration (IC50) of the solvent on your specific cell line.
IC50 and MTC of Common Solvents on Various Cell Lines (% v/v)
| Solvent | Cell Line | IC50 (% v/v) | MTC (% v/v) | Reference |
| Ethanol (EtOH) | HaCaT, A-375, A-431 | >2 | >2 | [1] |
| CCL-1 | Not Calculated | 1.15 | [1] | |
| Methanol (MeOH) | HaCaT, A-375, A-431 | >2 | >1 | [1] |
| DMSO | HaCaT | 1-2 | 0.15-1.09 | [1] |
| A-375 | 1-2 | 0.15-1.09 | [1] | |
| Polyethylene Glycol (PEG-400) | CCL-1, HaCaT, A-435 | 1-2 | 0.89 | [1] |
| A-375 | >2 | 0.89 | [1] | |
| Dimethoxyethane (DME) | All tested | <1 | 0.03-0.67 | [1] |
| Dimethylformamide (DMF) | All tested | <1 | 0.03-0.67 | [1] |
Data summarized from a comparative study on the cytotoxicity of organic solvents.[1]
Recommendation: Always aim to use the lowest possible concentration of the organic solvent in your final cell culture medium, typically well below 0.5% (v/v) for DMSO.
Experimental Protocols
1. ATP Cell Viability Assay Protocol
This protocol provides a general guideline for using a commercially available ATP-based cell viability assay kit.
Materials:
-
Cells in a 96-well microplate
-
Plant extract dilutions
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the plant extract. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the ATP reagent to room temperature.
-
Reagent Addition: Add a volume of the ATP reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability by comparing the luminescence of treated wells to the vehicle control wells.
2. Neutral Red Uptake (NRU) Assay Protocol
This protocol outlines the steps for performing the Neutral Red Uptake assay.
Materials:
-
Cells in a 96-well microplate
-
Plant extract dilutions
-
Neutral Red staining solution (50 µg/mL in sterile PBS)
-
PBS (Phosphate-Buffered Saline)
-
Neutral Red destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the plant extract and incubate for the desired period.
-
Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: Carefully remove the staining solution and wash the cells with PBS to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of the destain solution to each well and incubate on a shaker for 10 minutes to extract the dye from the cells.
-
Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.
-
Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated wells to that of the control wells.
Signaling Pathways and Experimental Workflows
General Experimental Workflow for Cytotoxicity Testing of Plant Extracts
Caption: A typical experimental workflow for assessing plant extract cytotoxicity.
Signaling Pathways Often Implicated in Plant Compound-Induced Cytotoxicity
Many cytotoxic plant compounds exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and death. Understanding these pathways can provide insights into the mechanism of action of a plant extract.
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to test plant extract toxicity? - Altogen Labs [altogenlabs.com]
- 3. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Extraction of Polar Compounds from Tanacetum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of polar compounds from plants of the Tanacetum genus.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of polar compounds from Tanacetum.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Compounds | Inefficient extraction method. | Consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to be more efficient than traditional methods like maceration.[1][2] Modern extraction techniques can yield extracts with a higher concentration of polyphenolic compounds.[1] |
| Inappropriate solvent selection. | The choice of solvent is critical.[3] For polar compounds in Tanacetum, polar solvents such as methanol, ethanol, or water are effective.[3] Mixtures of alcohol and water (e.g., 70% ethanol) are often used to optimize the extraction of flavonoids and phenolic acids.[4][5] The polarity of the solvent should ideally match that of the target solute.[3] | |
| Suboptimal extraction parameters. | Systematically optimize parameters such as solvent-to-solid ratio, temperature, and extraction time. For UAE, parameters like ultrasound frequency and power should be considered. For MAE, microwave power is a key parameter.[6][7] | |
| Degradation of Thermolabile Compounds | Excessive heat during extraction. | For methods like MAE or Soxhlet, high temperatures can lead to the degradation of heat-sensitive compounds.[8] It is important to control the temperature. For MAE, using lower microwave power can prevent overheating.[6] Prolonged exposure to ultrasound can also lead to the degradation of thermolabile components.[9] |
| Prolonged extraction time. | Long extraction times, especially when combined with heat, can cause compound degradation. Modern methods like UAE and MAE often require significantly shorter extraction times compared to traditional methods.[6][7] | |
| Co-extraction of Undesired Compounds | Use of a non-selective solvent. | While polar solvents are necessary for polar compounds, a very broad-polarity solvent might also extract a wide range of other substances.[3] A preliminary extraction with a non-polar solvent like hexane can be performed to remove lipids and chlorophyll before extracting the polar compounds.[10] |
| Inconsistent Results Between Batches | Variability in plant material. | The chemical composition of Tanacetum can vary based on genetic factors, geographical location, and harvest time.[8] It is crucial to use standardized plant material whenever possible. |
| Inconsistent extraction procedure. | Ensure that all extraction parameters (solvent volume, time, temperature, etc.) are kept consistent for each batch. | |
| Difficulty in Removing the Solvent | Use of high-boiling point solvents. | Solvents like water have a high boiling point, making them difficult to remove. Acetone is a medium-polar solvent that is highly volatile and easier to remove post-extraction.[3] If using water, freeze-drying (lyophilization) is an effective removal method. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting polar compounds from Tanacetum?
The choice of solvent is a critical factor in the successful extraction of polar compounds.[3] Generally, polar solvents are recommended. Here's a comparison of commonly used solvents:
-
Methanol: A highly polar and effective solvent for a wide range of polar compounds including phenolic compounds, flavonoids, and terpenoids.[3] However, it is toxic and requires careful handling.[3]
-
Ethanol: A polar solvent that is considered safer than methanol, making it suitable for applications in the food and pharmaceutical industries.[3] It can efficiently extract a variety of polar and nonpolar compounds.[3] An aqueous solution of 70% ethanol has been shown to be effective for extracting bioactive compounds from Tanacetum vulgare using UAE.[4][5]
-
Water: The safest and most environmentally friendly polar solvent.[3] It is cost-effective but may have lower extraction efficiency for certain compounds compared to alcohols.[3]
-
Acetone: A medium-polar solvent effective for extracting phenolic compounds and flavonoids.[3] Its high volatility makes it easy to remove after extraction.[3]
Q2: How do modern extraction techniques like UAE and MAE compare to traditional methods for Tanacetum?
Modern extraction techniques generally offer significant advantages over traditional methods like maceration and Soxhlet extraction in terms of efficiency and time.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It has been proven to be highly efficient for extracting flavonoids and hydroxycinnamic acids from Tanacetum vulgare. UAE often requires less solvent and energy.[5]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction. It is generally much faster and can be more efficient than conventional methods.[6][7]
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency and speed. Extracts from Tanacetum parthenium obtained via ASE have shown high antioxidant activity.[1][2]
Studies have shown that modern extraction methods yield extracts with a significantly higher concentration of beneficial compounds compared to traditional techniques.[1]
Q3: What are the key parameters to optimize for maximizing the yield of polar compounds?
To maximize the extraction yield, the following parameters should be optimized:
-
Solvent-to-Solid Ratio: An optimal ratio ensures that the plant material is sufficiently saturated with the solvent to allow for effective extraction without being overly dilute. For Tanacetum vulgare, ratios of 1:5, 1:10, and 1:15 have been investigated.
-
Extraction Time: The duration of the extraction should be sufficient to allow for the maximum diffusion of the target compounds into the solvent. However, excessively long times can lead to compound degradation, especially with heat.[8][9] For UAE of Tanacetum vulgare, a 20-minute extraction has been found to be highly efficient.[4]
-
Temperature: Higher temperatures generally increase extraction efficiency, but excessive heat can degrade thermolabile compounds.[8] The optimal temperature will depend on the specific compounds and the extraction method used.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for extraction, which can improve efficiency.[11]
Q4: What types of polar compounds are typically found in Tanacetum extracts?
Tanacetum species are rich in a variety of polar bioactive compounds, primarily phenolic compounds and flavonoids. Some of the key compounds identified in Tanacetum extracts include:
-
Flavonoids: Luteolin, quercetin, apigenin, cynaroside, and rutin.[4][5]
-
Phenolic Acids: Chlorogenic acid and ferulic acid.[4]
High-performance liquid chromatography (HPLC) is a common analytical technique used to identify and quantify these compounds in the extracts.[4]
Experimental Protocols
Here are detailed methodologies for key extraction experiments.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids and Phenolic Acids from Tanacetum
Objective: To extract flavonoids and phenolic acids from Tanacetum flowers using UAE.
Materials and Equipment:
-
Dried and powdered Tanacetum flowers
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper
-
Vacuum filtration apparatus (optional)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the plant material in a beaker or flask.
-
Add the 70% ethanol at a chosen solvent-to-solid ratio (e.g., 1:10 w/v, meaning 100 mL of solvent for 10 g of plant material).[12]
-
Place the beaker in an ultrasonic bath or insert the probe of the sonicator into the mixture.
-
Sonicate for a specified time (e.g., 20-30 minutes).[4]
-
Maintain a constant temperature during sonication if possible (e.g., room temperature or slightly elevated).
-
After sonication, filter the extract through filter paper to separate the solid plant residue from the liquid extract. Vacuum filtration can be used to speed up this process.
-
The collected liquid extract can then be concentrated using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be used for further analysis.
Protocol 2: Microwave-Assisted Extraction (MAE) of Phenolic Compounds from Tanacetum
Objective: To rapidly extract phenolic compounds from Tanacetum using MAE.
Materials and Equipment:
-
Dried and powdered Tanacetum plant material
-
Ethanol or an ethanol/water mixture
-
Microwave extraction system
-
Extraction vessel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material and place it in the microwave extraction vessel.
-
Add the chosen solvent at a predetermined solvent-to-solid ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 150-300 W) and extraction time (e.g., 10-20 minutes).[13]
-
Start the extraction program. The system will heat the mixture to the set temperature and hold it for the specified time.
-
After the extraction is complete and the vessel has cooled, carefully open it.
-
Filter the mixture to separate the plant residue from the extract.
-
Concentrate the extract using a rotary evaporator.
-
Store the final extract for subsequent analysis.
Visualizations
Caption: General workflow for the extraction of polar compounds from Tanacetum.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. Modern and traditional extraction techniques affect chemical composition and bioactivity of Tanacetum parthenium (L.) Sch.Bip [openaccess.marmara.edu.tr]
- 3. mdpi.com [mdpi.com]
- 4. Ultrasound-Assisted Extraction of Bioactive Compounds from Tanacetum vulgare L.: Antibacterial and Cytotoxic Evaluation | Emerging Science Journal [ijournalse.org]
- 5. ijournalse.org [ijournalse.org]
- 6. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. Overcoming Obstacles: Challenges and Limitations in Medicinal Plant Extraction [plantextractwholesale.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the Process: Factors Influencing Tannin Extraction Efficiency [greenskybio.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted extraction of phenolic compounds from grape seed - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting contamination in Tanacetum tatsienense cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues in Tanacetum tatsienense cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of microbial contamination in my Tanacetum tatsienense cultures?
A1: Microbial contamination can manifest in several ways. Keep an eye out for the following indicators:
-
Cloudy or turbid culture medium: This is a common sign of bacterial or yeast contamination.[1]
-
Sudden changes in medium pH: A rapid drop in pH (medium turning yellow) can indicate bacterial growth, while a rise in pH (medium turning pink/purple) can be a sign of fungal contamination.
-
Visible microbial colonies: You might observe fuzzy growths (mold), slimy films on the medium surface, or distinct colonies of bacteria or yeast.[1]
-
Microscopic examination: Viewing a sample of the culture medium under a microscope can reveal the presence of bacteria (small, motile rods or cocci) or yeast (oval-shaped, budding cells).
Q2: What are the primary sources of contamination in plant tissue culture?
A2: Contamination can originate from various sources. Understanding these can help in preventing future outbreaks. The main sources include:
-
The explant: The plant material itself can harbor endophytic (internal) or epiphytic (surface) microorganisms.
-
The laboratory environment: Airborne spores of fungi and bacteria are ubiquitous.
-
Personnel: Contaminants can be introduced from the operator's hands, clothing, or breath.
-
Improperly sterilized equipment and media: Inadequate sterilization of instruments, glassware, and culture media is a frequent cause of contamination.
Q3: Can I use antibiotics to eliminate bacterial contamination in my Tanacetum tatsienense cultures?
A3: Antibiotics can be used to control or eliminate bacterial contamination, but they should be used judiciously. While they can be effective, some antibiotics can have phytotoxic effects, impacting the growth and development of the plant tissues. It is crucial to use the correct antibiotic at an appropriate concentration. A study on Tanacetum vulgare tested the effects of cefotaxime, rifampicin, and gentamicin to control endophytic bacteria. It's important to note that the effectiveness of antibiotics can be species- and even genotype-dependent.
Q4: What are endophytic microorganisms and how can I control them?
A4: Endophytic microorganisms are bacteria or fungi that live within the plant tissues without causing any apparent harm to the host plant in its natural environment. However, in the nutrient-rich conditions of in vitro culture, they can emerge and cause contamination. Controlling endophytes is challenging as they are not removed by surface sterilization. Strategies to manage endophytic contamination include:
-
Rigorous selection of mother plants: Choose healthy, disease-free plants as the source for your explants.
-
Pre-treatment of mother plants: Applying systemic fungicides or bactericides to the mother plant before taking explants can help reduce the endophytic load.
-
Use of antibiotics or fungicides in the culture medium: Incorporating appropriate antimicrobial agents in the initial culture stages can suppress the growth of endophytes. For instance, in a study on Tanacetum cinerariifolium, adding an antibiotic to the medium helped overcome issues with endophytic bacteria.[2]
Troubleshooting Guides
Issue 1: Persistent Bacterial Contamination
Symptoms:
-
Culture medium appears cloudy or milky.
-
A thin, often slimy film is visible on the surface of the medium or around the explant.
-
A rapid decrease in the pH of the medium is observed.
Possible Causes:
-
Ineffective surface sterilization of the explant.
-
Presence of heat-resistant endophytic bacteria.
-
Contaminated stock solutions or media.
-
Poor aseptic technique during handling.
Solutions:
-
Optimize Surface Sterilization: Review and modify your sterilization protocol. This may involve adjusting the concentration of the sterilant, the duration of the treatment, or using a combination of sterilants.
-
Incorporate Antibiotics: If endophytic contamination is suspected, consider adding a broad-spectrum antibiotic to the culture medium. It is advisable to test the phytotoxicity of the antibiotic on a small batch of cultures first.
-
Check for Contamination Sources: Aseptically test your stock solutions and freshly prepared media by incubating a small sample.
-
Review Aseptic Technique: Ensure proper handwashing, use of sterile instruments for every manipulation, and working in a clean and properly functioning laminar flow hood.
Issue 2: Fungal Contamination
Symptoms:
-
Visible fuzzy or cottony growth (mycelia) on the explant or medium surface, which can be white, green, black, or other colors.
-
Spore-forming structures may be visible.
-
The pH of the medium may increase.
Possible Causes:
-
Airborne fungal spores contaminating the culture during manipulation.
-
Ineffective sterilization of equipment or media.
-
Contaminated explant material.
Solutions:
-
Improve Environmental Control: Minimize air currents in the lab. Ensure the laminar flow hood is certified and working correctly. Keep the lab environment clean and free of dust.
-
Use of Fungicides: For valuable cultures, you may consider treating the explant with a fungicide or adding a fungicide to the culture medium. However, be aware of potential phytotoxicity.
-
Discard Contaminated Cultures Promptly: To prevent the spread of fungal spores, contaminated cultures should be autoclaved and discarded immediately.
-
Thoroughly Clean and Disinfect: After a fungal outbreak, thoroughly clean and disinfect the entire lab, including incubators and laminar flow hoods.
Data Presentation
Table 1: Efficacy of Different Sterilizing Agents on Contamination and Survival of Nodal Segments of Cestrum nocturnum L. (as a representative example for medicinal plants)
| Sterilizing Agent | Concentration | Exposure Time (min) | Decontamination (%) | Survival (%) |
| HgCl₂ | 0.05% | 7 | 90 | 60 |
| 0.1% | 7 | 100 | 50 | |
| 0.2% | 7 | 100 | 50 | |
| NaOCl | 10% | 5 | 60 | 10 |
| 30% | 5 | 60 | 30 | |
| 50% | 5 | 70 | 50 | |
| PPM | 4% | 240 | 100 | 70 |
| 6% | 240 | 100 | 70 |
Source: Adapted from a study on Cestrum nocturnum L., as representative data for medicinal plant tissue culture.[3][4][5]
Experimental Protocols
Protocol 1: Surface Sterilization of Tanacetum Seeds
This protocol is adapted from a study on Tanacetum cinerariifolium.[2]
Materials:
-
Tanacetum tatsienense seeds
-
70% (v/v) Ethanol
-
Commercial bleach (containing < 0.5% sodium hypochlorite)
-
Sterile distilled water
-
Sterile beakers or flasks
-
Sterile filter paper
Procedure:
-
Soak the seeds in 70% ethanol for 1 minute.
-
Decant the ethanol and immerse the seeds in commercial bleach for 10 minutes.
-
Rinse the seeds three times with sterile distilled water for 5, 10, and 15 minutes, respectively.
-
Aseptically transfer the sterilized seeds onto a sterile filter paper to dry before placing them on the culture medium.
Protocol 2: Identification of Bacterial Contaminants
Materials:
-
Nutrient Agar (NA) or Tryptic Soy Agar (TSA) plates
-
Sterile inoculation loop or pipette
-
Incubator
-
Microscope
-
Gram staining kit
Procedure:
-
Under aseptic conditions, take a small sample from the contaminated culture medium using a sterile inoculation loop or pipette.
-
Streak the sample onto an NA or TSA plate.
-
Incubate the plate at 28-30°C for 24-48 hours.
-
Observe the plate for bacterial colony growth. Note the morphology (shape, size, color) of the colonies.
-
Perform a Gram stain on a sample from a colony to determine if the bacteria are Gram-positive or Gram-negative. This information can help in selecting an appropriate antibiotic.
Visualizations
Caption: A workflow diagram for troubleshooting contamination in cell cultures.
References
- 1. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro clonal propagation of Tanacetum cinerariifolium and establishment of an ex situ collection of selected clones [biorisk.pensoft.net]
- 3. arcjournals.org [arcjournals.org]
- 4. arcjournals.org [arcjournals.org]
- 5. (PDF) Effect of Different Sterilization Methods on Contamination and Viability of Nodal Segments of Cestrum nocturnum L (2016) | Sameer N. Mahmoud | 41 Citations [scispace.com]
Technical Support Center: Enhancing the Solubility of Lipophilic Tanacetum Extracts
This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the aqueous solubility of lipophilic extracts from Tanacetum species, such as Tanacetum parthenium (feverfew). The troubleshooting guides and FAQs are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why are my lipophilic Tanacetum extracts poorly soluble in aqueous solutions?
A1: Tanacetum extracts contain a high concentration of lipophilic (fat-soluble) compounds, particularly sesquiterpene lactones like parthenolide.[1] These molecules have a non-polar chemical structure, which leads to poor solubility in polar solvents like water. This inherent property, known as hydrophobicity, is a primary reason for the challenges in formulating aqueous solutions for in vitro and in vivo studies.
Q2: What are the most common techniques to enhance the solubility of lipophilic herbal extracts?
A2: Several methods are employed to improve the solubility of poorly water-soluble compounds. The most common for herbal extracts include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the lipophilic molecules within the hydrophobic cavity of cyclodextrins.[2]
-
Solid Dispersion: Dispersing the extract in a hydrophilic carrier matrix at a solid state.[3]
-
Nanoemulsions: Forming a stable oil-in-water emulsion with very small droplet sizes (typically under 200 nm).[4]
-
Particle Size Reduction: Increasing the surface area of the extract particles through techniques like micronization or nanonization.
Q3: How much can I expect the solubility of my Tanacetum extract to increase with these methods?
A3: The degree of solubility enhancement can be substantial and varies depending on the chosen technique and the specific composition of your extract. For instance, complexation of sesquiterpene lactones with cyclodextrins has been shown to increase aqueous solubility by 100% to 4600%.[5] A derivative of parthenolide, dimethylaminoparthenolide (DMAPT), when formulated as a fumarate salt, exhibited a more than 1000-fold increase in water solubility.[6] Solid dispersion techniques have also demonstrated significant improvements, as seen with other lipophilic compounds.
Troubleshooting Guides
Cyclodextrin Inclusion Complexation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low complexation efficiency. | - Incorrect stoichiometry (drug-to-cyclodextrin ratio).- Inefficient mixing or interaction time.- Unsuitable type of cyclodextrin for the guest molecule. | - Perform a phase solubility study to determine the optimal 1:1 or 1:2 molar ratio.[7]- Increase kneading time or sonication duration to ensure thorough mixing.- Experiment with different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin) as the cavity size can influence complex formation.[8] |
| Precipitation of the complex. | - The formed complex may have low water solubility.- Supersaturation of the solution. | - This can be indicative of a B-type phase solubility diagram; consider using a more soluble cyclodextrin derivative.[7]- Ensure you are working within the solubility limits of the complex. |
| Difficulty confirming complex formation. | - Insufficient characterization techniques. | - Utilize multiple analytical methods such as DSC, FTIR, XRD, and NMR to confirm the formation of the inclusion complex. The absence of the drug's melting point peak in DSC is a strong indicator.[2][9] |
Solid Dispersion
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The final product is not a homogenous solid dispersion. | - Incomplete dissolution of the extract in the solvent.- Phase separation during solvent evaporation or cooling. | - Ensure the extract is fully dissolved in the chosen organic solvent before mixing with the aqueous carrier solution.- Rapid solvent removal (e.g., via freeze-drying or spray-drying) can help prevent phase separation.[10] |
| The amorphous form reverts to a crystalline state over time. | - The amorphous state is thermodynamically unstable.- High humidity or temperature during storage. | - This is a known challenge. Select polymers that can inhibit crystallization.[11]- Store the solid dispersion in a desiccator at a low temperature to maintain its amorphous nature. |
| Low drug loading in the dispersion. | - Limited solubility of the extract in the carrier matrix. | - Experiment with different hydrophilic carriers (e.g., PVP, HPMC, Poloxamers) and varying the extract-to-carrier ratio.[5] |
Nanoemulsion Formulation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The emulsion is unstable and shows phase separation. | - Incorrect oil/surfactant/water ratio.- Inappropriate surfactant or co-surfactant.- Insufficient energy input during homogenization. | - Construct a pseudo-ternary phase diagram to identify the optimal component ratios for a stable nanoemulsion.- Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) for an oil-in-water emulsion.[12]- Increase the duration or intensity of high-pressure homogenization or ultrasonication.[13] |
| Large and inconsistent droplet size. | - Inefficient emulsification process.- Ostwald ripening (growth of larger droplets at the expense of smaller ones). | - Ensure uniform application of high shear forces during preparation.- Optimize the surfactant and co-surfactant combination to create a stable interfacial film. |
| Potential for skin irritation (for topical formulations). | - High concentration of surfactants. | - Use the minimum effective concentration of surfactants. Consider using non-ionic and biocompatible surfactants. |
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of parthenolide (a key lipophilic compound in Tanacetum) in various solvents and provides an example of solubility enhancement for a poorly water-soluble drug using the solid dispersion technique.
| Compound | Solvent/Formulation | Solubility | Reference |
| Parthenolide | Water | Insoluble | |
| Parthenolide | Ethanol | ~30 mg/mL | |
| Parthenolide | DMSO | ~20 mg/mL | |
| Parthenolide | Dimethyl formamide (DMF) | ~20 mg/mL | |
| Parthenolide | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
| Efavirenz (example) | Distilled Water | 0.250 µg/mL | [5] |
| Efavirenz (example) | Solid Dispersion (1:2 ratio with PVP K-30) | 14.672 µg/mL | [5] |
Experimental Protocols
Cyclodextrin Inclusion Complexation (Kneading Method)
This protocol is adapted for a lipophilic Tanacetum extract and β-cyclodextrin.
Materials:
-
Lipophilic Tanacetum extract
-
β-cyclodextrin
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the appropriate molar ratio of the active compound in the extract (e.g., parthenolide) to β-cyclodextrin (typically 1:1).
-
Place the calculated amount of β-cyclodextrin in a mortar.
-
Add a small amount of water to the β-cyclodextrin to form a paste.
-
Dissolve the Tanacetum extract in a minimal amount of ethanol.
-
Slowly add the ethanolic extract solution to the β-cyclodextrin paste while continuously kneading with the pestle for 45-60 minutes.
-
The resulting paste is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The dried complex is crushed and sieved to obtain a fine powder.
Caption: Workflow for Cyclodextrin Inclusion Complexation (Kneading Method).
Solid Dispersion (Solvent Evaporation & Freeze-Drying Method)
This protocol describes the preparation of a solid dispersion of a lipophilic Tanacetum extract with Polyvinylpyrrolidone (PVP K-30).[5]
Materials:
-
Lipophilic Tanacetum extract
-
PVP K-30
-
Ethanol (96%)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare the extract and PVP K-30 in a desired weight ratio (e.g., 1:2).
-
Dissolve the Tanacetum extract completely in an appropriate volume of 96% ethanol.
-
In a separate beaker, dissolve the PVP K-30 in distilled water.
-
Add the ethanolic extract solution to the aqueous PVP K-30 solution while stirring on a magnetic stirrer.
-
Continue stirring until a homogenous mixture is obtained.
-
Freeze the mixture at a low temperature (e.g., -80°C).
-
Dry the frozen mixture using a freeze-dryer until all the solvent is removed by sublimation.
-
The resulting porous solid dispersion is collected and stored in a desiccator.
Caption: Workflow for Solid Dispersion via Freeze-Drying.
Nanoemulsion (High-Pressure Homogenization Method)
This protocol outlines the formation of an oil-in-water (O/W) nanoemulsion for a lipophilic Tanacetum extract.
Materials:
-
Lipophilic Tanacetum extract
-
Carrier oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Dissolve the Tanacetum extract in the carrier oil to form the oil phase.
-
In a separate vessel, dissolve the surfactant and co-surfactant in purified water to form the aqueous phase.
-
Gradually add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 3-5 cycles at 15,000 psi).[13]
-
The resulting translucent liquid is the nanoemulsion.
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
Caption: Workflow for Nanoemulsion Preparation (High-Pressure Homogenization).
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] A Review on Solubility Enhancement by Solid Dispersion Method | Semantic Scholar [semanticscholar.org]
- 3. Bibliographies: 'Nanoemulsions preparation' – Grafiati [grafiati.com]
- 4. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Dealing with complex mixtures in the phytochemical analysis of Tanacetum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the complex phytochemical mixtures found in Tanacetum species.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of phytochemicals found in Tanacetum species?
A1: Tanacetum species are rich in a diverse range of secondary metabolites. The most prominent classes include sesquiterpene lactones (with parthenolide being a key compound), flavonoids (such as apigenin and luteolin), phenolic acids, and volatile compounds in their essential oils. The specific composition and concentration of these compounds can vary significantly between different Tanacetum species and even within the same species due to genetic and environmental factors.
Q2: What are the most common analytical techniques used for the phytochemical analysis of Tanacetum?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors is the most widely used technique for the analysis of non-volatile compounds like sesquiterpene lactones, flavonoids, and phenolic acids. For the analysis of volatile compounds in essential oils, Gas Chromatography (GC) coupled with MS is the method of choice. Ultra-High-Performance Liquid Chromatography (UHPLC) is also increasingly being used for its higher resolution and faster analysis times.
Q3: How can I differentiate between different chemotypes of a Tanacetum species?
A3: Different chemotypes of a Tanacetum species can have distinct phytochemical profiles. To differentiate them, a comprehensive chemical fingerprinting approach is recommended. This typically involves using a validated HPLC or GC method to generate chromatograms of extracts from different plant samples. The resulting data can then be subjected to chemometric analysis, such as Principal Component Analysis (PCA) or Hierarchical Cluster Analysis (HCA), to identify patterns and group the samples into different chemotypes based on their chemical composition.
Q4: What are some key considerations for the extraction of phytochemicals from Tanacetum?
A4: The choice of extraction solvent and method is critical for obtaining a representative phytochemical profile. The polarity of the solvent should be matched to the target compounds. For example, methanol or ethanol are effective for extracting a broad range of polar and semi-polar compounds, including flavonoids and phenolic acids. For the less polar sesquiterpene lactones, solvents like acetonitrile or chloroform may be more efficient. Modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher efficiency and reduced extraction times compared to traditional methods like maceration or Soxhlet extraction.
Troubleshooting Guides
HPLC Analysis Issues
Q5: I am observing peak tailing for my flavonoid and phenolic acid peaks. What could be the cause and how can I fix it?
A5: Peak tailing for acidic compounds like flavonoids and phenolic acids is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analytes and free silanol groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of the silanol groups and the acidic analytes, thereby reducing the unwanted interactions and improving peak shape.
-
Solution 2: Use a Different Column: Consider using a column with a different stationary phase chemistry, such as an end-capped C18 column or a polymer-based column, which have fewer exposed silanol groups.
-
Solution 3: Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
Q6: I am struggling with the co-elution of several compounds in my Tanacetum extract. How can I improve the separation?
A6: The complex nature of Tanacetum extracts often leads to co-eluting peaks. Improving separation requires methodical optimization of your chromatographic conditions.
-
Solution 1: Optimize the Gradient: A shallower gradient (i.e., a slower increase in the percentage of the strong solvent) can provide better resolution of closely eluting compounds.
-
Solution 2: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.
-
Solution 3: Modify the Mobile Phase: In addition to pH, you can try adding a different modifier, such as a small amount of a different organic solvent or an ion-pairing reagent, to alter the interactions between the analytes and the stationary phase.
-
Solution 4: Use a Higher Resolution Column: Switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or a sub-2 µm UHPLC column) or a longer column will increase the column efficiency and improve resolution.
Q7: My quantitative results for parthenolide are inconsistent. What could be the reasons?
A7: Inconsistent quantitative results for parthenolide can stem from several factors, including its stability and the analytical method itself.
-
Solution 1: Ensure Sample Stability: Parthenolide is a sesquiterpene lactone that can be unstable under certain conditions. It is susceptible to degradation at pH values below 3 and above 7.[1][2][3][4][5] Ensure your extraction and analysis conditions maintain a pH between 5 and 7.[1][3][4] Store your extracts at low temperatures (e.g., 4°C) and protect them from light to minimize degradation.[1][2][3][4][5]
-
Solution 2: Use an Appropriate Internal Standard: An internal standard (IS) is crucial for accurate quantification as it can compensate for variations in sample preparation and injection volume. For sesquiterpene lactones like parthenolide, a structurally similar compound that is not present in the sample can be used. If a suitable sesquiterpene lactone IS is not available, a compound with similar chromatographic behavior can be chosen.
-
Solution 3: Validate Your Method: Ensure your HPLC method is fully validated for linearity, accuracy, precision, and robustness. This will help identify and control the sources of variability in your results.
Sample Preparation and Extraction Issues
Q8: I am concerned about the degradation of phytochemicals during sample drying and extraction. What are the best practices to minimize this?
A8: Minimizing the degradation of phytochemicals during sample preparation is essential for accurate analysis.
-
Drying: Avoid high temperatures during the drying of plant material. Lyophilization (freeze-drying) is the most gentle method. If using an oven, keep the temperature as low as possible (e.g., below 40°C) to prevent the degradation of thermally labile compounds.
-
Extraction: Use high-purity solvents and protect your samples from light and heat during extraction. Sonication should be performed in a water bath to prevent overheating. After extraction, store the extracts in a refrigerator or freezer until analysis.
-
Storage of Extracts: For long-term storage, extracts should be kept at -20°C or below in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data Presentation
Table 1: Quantitative Data on Parthenolide Content in Tanacetum parthenium
| Plant Material | Extraction Method | Analytical Method | Parthenolide Content (% w/w) | Reference |
| Leaves | Maceration with Methanol | HPLC-UV | 0.57 | [6] |
| Flowers | Maceration with Methanol | HPLC-UV | 0.91 | [6] |
| Aerial Parts | Ultrasound-Assisted Extraction | UHPLC-MS/MS | Not specified | [1] |
| Leaves | Soxhlet with Acetonitrile/Water | HPLC-UV | Not specified | [2] |
Table 2: Stability of Parthenolide in Solution at Different pH Values
| pH | Storage Condition | Parthenolide Degradation | Reference |
| < 3 | Room Temperature | Unstable | [1][2][3][4] |
| 5 - 7 | Room Temperature | Relatively Stable | [1][2][3][4] |
| > 7 | Room Temperature | Unstable | [1][2][3][4] |
Experimental Protocols
Protocol 1: Extraction of Sesquiterpene Lactones and Flavonoids from Tanacetum Leaves
-
Drying: Dry the fresh leaves of Tanacetum at 40°C in a hot air oven until a constant weight is achieved.
-
Grinding: Grind the dried leaves into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh 1 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol.
-
Sonicate the mixture in a water bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Pool the supernatants.
-
-
Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Storage: Store the extract at 4°C until HPLC analysis.
Protocol 2: HPLC-UV Analysis of Parthenolide and Flavonoids
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (isocratic)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm for parthenolide and 340 nm for flavonoids.
-
Internal Standard (for flavonoids): Kaempferol can be used as an internal standard for the quantification of apigenin and luteolin.[7]
Visualizations
Caption: A typical experimental workflow for the phytochemical analysis of Tanacetum.
Caption: A logical diagram for troubleshooting common HPLC issues in Tanacetum analysis.
References
- 1. The solution and solid state stability and excipient compatibility of parthenolide in feverfew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. The solution and solid state stability and excipient compatibility of parthenolide in feverfew - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Minor Cannabinoids in Plant Material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the quantification of minor cannabinoids in plant material.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of minor cannabinoids using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC Troubleshooting
Question: Why are my peaks tailing or fronting?
Answer: Peak tailing or fronting are issues of peak asymmetry that can affect the accuracy of quantification.
-
Tailing peaks (asymmetrical with a drawn-out latter half) can be caused by:
-
Fronting peaks (asymmetrical with a drawn-out leading half) are often a result of:
Solutions:
-
For Tailing:
-
For Fronting:
Question: My retention times are shifting. What could be the cause?
Answer: Inconsistent retention times can make peak identification and quantification unreliable. Common causes include:
-
Changes in Mobile Phase Composition: Inaccurately prepared mobile phase or degradation of mobile phase components over time.[2][4]
-
Fluctuations in Flow Rate: Issues with the pump, such as leaks or air bubbles, can cause the flow rate to vary.[2]
-
Column Temperature Variations: Inconsistent column temperature can lead to shifts in retention times.[2]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Solutions:
-
Prepare fresh mobile phase and ensure all components are accurately measured and miscible.[2][5]
-
Degas the mobile phase to remove air bubbles and purge the pump.[2] Check for any leaks in the system.
-
Use a column oven to maintain a stable temperature.[2]
-
If the column is old or has been used extensively, consider replacing it.
Question: I'm seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?
Answer: Ghost peaks are extraneous peaks that can interfere with the analysis. Potential sources include:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation.[4]
-
Carryover from Previous Injections: Residual sample from a previous run remaining in the injector or column.[1]
-
Sample Degradation: The breakdown of analytes in the sample over time.
Solutions:
-
Use high-purity solvents and prepare fresh mobile phase daily.
-
Implement a thorough wash step between injections to clean the autosampler and needle.[5]
-
Analyze samples as soon as possible after preparation and store them under appropriate conditions (e.g., refrigerated) to minimize degradation.
GC-MS Troubleshooting
Question: Why am I seeing poor peak shapes for my cannabinoid analytes?
Answer: Poor peak shape in GC-MS can be due to several factors:
-
Active Sites in the Inlet or Column: Acidic cannabinoids can interact with active sites in the GC system, leading to peak tailing.
-
Improper Derivatization: Incomplete or inconsistent derivatization of acidic cannabinoids can result in broad or tailing peaks.[6]
-
Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline and potentially interfering with peak integration.
Solutions:
-
Use a deactivated inlet liner and a column specifically designed for cannabinoid analysis.
-
Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete conversion of acidic cannabinoids to their silylated forms.
-
Condition the column according to the manufacturer's instructions to minimize bleed. Operate the GC at the lowest possible temperatures that still provide adequate separation.
Question: My sensitivity for minor cannabinoids is low. How can I improve it?
Answer: Low sensitivity can make it difficult to accurately quantify low-abundance cannabinoids. Consider the following:
-
Inlet Discrimination: High molecular weight cannabinoids may not be transferred efficiently from the inlet to the column.
-
Ion Source Contamination: A dirty ion source can reduce ionization efficiency and lead to lower signal intensity.
-
Suboptimal MS Parameters: Incorrect ion source temperature, electron energy, or detector settings can impact sensitivity.
Solutions:
-
Use a pulsed splitless or programmable temperature vaporization (PTV) inlet to improve the transfer of high-boiling point analytes.
-
Regularly clean the ion source according to the manufacturer's guidelines.
-
Optimize the MS parameters by performing a tuning and calibration of the instrument.
LC-MS/MS Troubleshooting
Question: I'm observing significant matrix effects. How can I mitigate them?
Answer: The complex matrix of plant material can interfere with the ionization of target analytes, leading to ion suppression or enhancement.
Solutions:
-
Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects.
-
Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for each analyte of interest. These compounds co-elute with the target analytes and experience similar matrix effects, allowing for accurate correction during data processing.
Question: I'm having trouble separating isomeric cannabinoids. What can I do?
Answer: Many minor cannabinoids are isomers, making their separation challenging.
Solutions:
-
Chromatographic Optimization:
-
Column Selection: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to find one that provides the best selectivity for the isomers of interest.
-
Mobile Phase Modification: Adjust the mobile phase composition, pH, or additives to improve resolution. For example, methanol-based mobile phases have been shown to improve the resolution of delta-8 and delta-9-THC.[3]
-
Gradient Optimization: Fine-tune the gradient slope and time to enhance the separation of closely eluting peaks.
-
-
Mass Spectrometry: While MS cannot separate isomers, using multiple reaction monitoring (MRM) with optimized transitions can help to differentiate them if they have unique fragmentation patterns.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying minor cannabinoids?
A1: The choice of technique depends on the specific research goals.
-
HPLC with UV or Diode Array Detection (DAD) is a cost-effective and robust method suitable for quantifying the more abundant minor cannabinoids. However, it may lack the sensitivity and selectivity required for trace-level analysis.[8]
-
GC-MS is a powerful technique for separating and identifying a wide range of cannabinoids. However, it requires derivatization to analyze acidic cannabinoids, which can add complexity to the workflow.[6][9] The high temperatures used in GC can also cause degradation of some cannabinoids.[6]
-
LC-MS/MS is considered the gold standard for cannabinoid analysis due to its high sensitivity, selectivity, and ability to analyze both acidic and neutral cannabinoids without derivatization.[7][8][10] It is particularly well-suited for quantifying a large number of minor cannabinoids at low concentrations.[7][8]
Q2: How can I prevent the decarboxylation of acidic cannabinoids during sample preparation and analysis?
A2: Acidic cannabinoids are prone to decarboxylation (loss of a carboxyl group) when exposed to heat.
-
Sample Preparation: Avoid high temperatures during extraction and sample processing. Use techniques like vortexing, sonication, or microwave-assisted extraction at controlled temperatures.
-
Analytical Technique: HPLC and LC-MS/MS are preferred methods as they operate at or near room temperature, thus preserving the acidic forms of cannabinoids. If using GC-MS, derivatization is necessary to protect the acidic functional group from decarboxylation in the hot inlet.[6]
Q3: What are the critical parameters for method validation when quantifying minor cannabinoids?
A3: A robust method validation should include the following parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the target analytes in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides accurate and precise results.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Matrix Effects: The effect of co-eluting, undetected matrix components on the ionization of the target analytes in LC-MS/MS.
Quantitative Data Summary
The following table summarizes the Limits of Detection (LOD) and Quantification (LOQ) for a selection of minor cannabinoids using a validated LC-MS/MS method.[10]
| Cannabinoid | Abbreviation | LOD (ng/mL) | LOQ (ng/mL) |
| Cannabichromene | CBC | 0.1 | 0.5 |
| Cannabidiol | CBD | 0.1 | 0.5 |
| Cannabidiolic Acid | CBDA | 0.1 | 1.0 |
| Cannabidivarin | CBDV | 0.1 | 0.5 |
| Cannabigerol | CBG | 0.1 | 0.5 |
| Cannabigerolic Acid | CBGA | 0.1 | 1.0 |
| Cannabinol | CBN | 0.1 | 0.5 |
| Tetrahydrocannabinolic Acid | THCA | 0.1 | 1.0 |
| Tetrahydrocannabivarin | THCV | 0.1 | 0.5 |
Experimental Protocols
General Sample Preparation Protocol for Plant Material
-
Homogenization: Homogenize the dried plant material to a fine powder to ensure sample uniformity.
-
Extraction:
-
Weigh a precise amount of the homogenized plant material (e.g., 100 mg).
-
Add a suitable extraction solvent (e.g., methanol, ethanol, or a mixture of organic solvents).
-
Extract the cannabinoids using a method such as vortexing, sonication, or accelerated solvent extraction.
-
-
Filtration/Centrifugation: Remove solid plant material by filtering the extract through a 0.22 µm syringe filter or by centrifugation.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range of the analytical method.
Detailed LC-MS/MS Method
This protocol is an example and may require optimization for specific instruments and analytes.
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the cannabinoids, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument.
-
MRM Transitions: Determine at least two specific precursor-to-product ion transitions for each cannabinoid for quantification and confirmation.
-
Visualizations
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. agilent.com [agilent.com]
- 8. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Tanacetum Species Extracts
The genus Tanacetum, belonging to the Asteraceae family, encompasses approximately 160 species of flowering plants found across temperate regions of Europe, Asia, and North America.[1][2][3] These species have a rich history in traditional and folk medicine for treating a variety of ailments, including migraines, inflammation, skin diseases, and gastrointestinal issues.[1][4] Modern scientific investigation has sought to validate these traditional uses, revealing a wealth of bioactive compounds such as sesquiterpene lactones, flavonoids, and phenolic acids.[2][3][5] This guide provides a comparative overview of the bioactivity of extracts from different Tanacetum species, with a focus on their antioxidant, antimicrobial, and cytotoxic properties, supported by quantitative data and detailed experimental protocols.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant, antimicrobial, and cytotoxic activities of various Tanacetum species extracts.
Table 1: Antioxidant Activity of Tanacetum Species Extracts
| Species | Extract Type / Part | Assay | Result (IC50 µg/mL) | Reference |
|---|---|---|---|---|
| Tanacetum vulgare | Methanol Extract (Roots) | DPPH | 44.0 | [6] |
| Tanacetum vulgare | Methanol Extract (Leaves) | DPPH | > 44.0 | [6] |
| Tanacetum vulgare | Methanol Extract (Flowers) | DPPH | > 44.0 | [6] |
| Tanacetum vulgare | Methanol Extract (Stalks) | DPPH | 80.3 | [6] |
| T. erzincanense | Methanol Extract | DPPH | Not specified, but stronger than EAE | [7] |
| T. erzincanense | Ethyl Acetate Extract | DPPH | Not specified |[7] |
IC50 (Half-maximal inhibitory concentration): Lower values indicate stronger antioxidant activity.
Table 2: Antimicrobial Activity of Tanacetum Species Extracts
| Species | Extract Type / Part | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Tanacetum vulgare | Essential Oil | Enterococcus faecium | 62.5 - 500 | Not specified | [8][9] |
| Tanacetum vulgare | Essential Oil | Staphylococcus aureus | 62.5 - 500 | Not specified | [8][9] |
| Tanacetum vulgare | Essential Oil | Klebsiella pneumoniae | 62.5 - 500 | Not specified | [8][9] |
| Tanacetum vulgare | Essential Oil | Acinetobacter baumannii | 62.5 - 500 | Not specified | [8][9] |
| Tanacetum vulgare | Essential Oil | Pseudomonas aeruginosa | 62.5 - 500 | Not specified | [8][9] |
| Tanacetum vulgare | Essential Oil | Enterobacter spp. | 62.5 - 500 | Not specified | [8][9] |
| Tanacetum vulgare | 70% Ethanol (Flowers) | S. aureus | 3,400 | 3,400 - 6,800 | [10] |
| Tanacetum vulgare | 70% Ethanol (Leaves) | S. aureus | 15,700 - 31,400 | 62,900 - 125,900 | [10] |
| Tanacetum vulgare | 70% Ethanol (Flowers) | E. coli | 53,900 | 53,900 - 107,800 | [10] |
| Tanacetum vulgare | Essential Oil | E. coli | < Streptomycin/Ampicillin | Not specified | [6] |
| Tanacetum vulgare | Essential Oil | E. cloacae | < Streptomycin/Ampicillin | < Streptomycin/Ampicillin |[6] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) / MFC (Minimum Fungicidal Concentration): The lowest concentration that results in microbial death.
Table 3: Cytotoxic Activity of Tanacetum Species Extracts
| Species | Extract Type | Cell Line | Incubation Time | IC50 (µg/mL) | Reference |
|---|---|---|---|---|---|
| T. erzincanense | Methanol Extract | MCF-7 (Breast) | 72h | 20.4 | [7] |
| T. erzincanense | Methanol Extract | HT-29 (Colorectal) | Not specified | > 20.4 | [7] |
| T. erzincanense | Methanol Extract | HepG2 (Hepatoma) | Not specified | > 20.4 | [7] |
| T. polycephalum | Hexane Extract | MCF-7 (Breast) | 24h | 24.65 | [11] |
| T. polycephalum | Hexane Extract | MCF-7 (Breast) | 48h | 6.42 | [11] |
| T. polycephalum | Hexane Extract | MCF-7 (Breast) | 72h | 5.16 | [11] |
| T. vulgare | Ethyl acetate/water | HT-29 (Colorectal) | Not specified | Lower than non-cancer cells |[12] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key bioassays discussed.
This assay measures the capacity of an extract to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[13]
-
Reagent Preparation: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[13]
-
Procedure:
-
Add 10 µL of various concentrations of the plant extract (or standard antioxidant like gallic acid) to a 96-well plate in triplicate.[13]
-
Add 190 µL of the methanolic DPPH solution to each well.[13]
-
Incubate the plate in the dark at room temperature for 30 minutes.[13][14]
-
Measure the absorbance at 517 nm using a microplate reader.[13] Methanol is used as the blank.[14]
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the extract concentrations.
This method is used to determine the lowest concentration of an antimicrobial agent that can inhibit or kill a microorganism.[6]
-
Inoculum Preparation: Prepare a fresh overnight culture of the test bacteria. Adjust the concentration to approximately 1 x 10^5 Colony Forming Units (CFU)/mL.[6]
-
Procedure:
-
Dispense culture broth into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the plant extract in the wells.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (inoculum without extract) and a negative control (broth without inoculum).
-
Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC and MBC:
-
MIC: The MIC is the lowest concentration of the extract where no visible growth (turbidity) is observed.[6][10]
-
MBC: To determine the MBC, subculture the contents of the wells with no visible growth onto an appropriate agar medium. The lowest concentration that results in no bacterial growth on the agar is the MBC.[10]
-
The MTT assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a process driven primarily by mitochondrial dehydrogenases.[15]
-
Cell Seeding: Seed cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[16][17]
-
Treatment: Treat the cells with various concentrations of the plant extracts for a specified period (e.g., 24, 48, or 72 hours).[11][16]
-
Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16][18]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17][18]
-
Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.[15][16]
-
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.
Visualizations: Workflows and Mechanisms
To better illustrate the processes and pathways involved in bioactivity assessment, the following diagrams are provided.
Caption: General workflow for comparing the bioactivity of plant extracts.
Caption: Simplified NF-κB signaling pathway inhibited by plant extracts.
Caption: Principle of the DPPH radical scavenging assay.
Caption: Principle of the MTT cell viability assay.
Conclusion and Future Directions
The compiled data demonstrate that various Tanacetum species possess significant bioactive properties. Essential oils, particularly from T. vulgare, show potent antimicrobial activity against a range of pathogenic bacteria.[6][8][9] Methanolic and ethanolic extracts exhibit notable antioxidant and selective cytotoxic effects, with T. erzincanense and T. polycephalum showing promise against breast cancer cell lines.[7][11]
The variation in bioactivity can be attributed to the specific phytochemical profile of each species, the plant part used, the solvent chosen for extraction, and the geographical location of the plant.[6][9] For instance, the essential oil of T. vulgare is rich in compounds like α-Thujone and Camphor, which contribute to its antimicrobial effects.[8][9] Phenolic compounds such as chlorogenic acid and various flavonoids are major contributors to the antioxidant and cytotoxic activities observed in methanolic extracts.[7]
While this guide provides a comparative snapshot, further research is necessary. Future studies should aim to:
-
Standardize Extraction Methods: Employing standardized extraction protocols will allow for more accurate comparisons between studies.
-
Bioassay-Guided Fractionation: Isolate and identify the specific compounds responsible for the observed bioactivities.
-
In Vivo Studies: Validate the in vitro findings through well-designed animal models to assess efficacy and safety.[4]
-
Mechanism of Action: Elucidate the molecular mechanisms underlying the cytotoxic and anti-inflammatory effects, such as the modulation of signaling pathways like NF-κB.[12]
By systematically exploring the rich chemical diversity of the Tanacetum genus, researchers can unlock new therapeutic agents for a range of diseases.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The most promising Southeastern European Tanacetum species: a review of chemical composition and biological studies [pharmacia.pensoft.net]
- 4. In vivo activity assessment of some Tanacetum species used as traditional wound healer along with identification of the phytochemical profile by a new validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence [frontiersin.org]
- 6. zenodo.org [zenodo.org]
- 7. In vitro Antioxidant and Cytotoxic Activities of Extracts of Endemic Tanacetum erzincanense Together with Phenolic Content by LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Efficiency of Tanacetum vulgare Essential Oil against ESKAPE Pathogens and Synergisms with Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Efficiency of Tanacetum vulgare Essential Oil against ESKAPE Pathogens and Synergisms with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Tanacetum vulgare L. Extracts against Clinical Isolates of Bovine Mastitis [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
No Supporting Research Found for (+)-tatsienenol B's Anti-inflammatory Effects
A comprehensive search for scholarly articles and experimental data regarding the anti-inflammatory properties of (+)-tatsienenol B has yielded no specific results. This lack of available research prevents a comparative analysis against other anti-inflammatory agents as requested.
The absence of published studies on (+)-tatsienenol B means there is no quantitative data on its efficacy, such as IC50 values or its effects on inflammatory markers. Furthermore, no established experimental protocols or elucidated signaling pathways involving this specific compound could be identified in the scientific literature.
Therefore, it is not possible to construct a comparison guide that meets the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways for (+)-tatsienenol B at this time. Further research and publication of findings on this compound are necessary before such a guide can be developed.
A Comparative Analysis of Diacetylenic Spiroketal Enol Ether (DSEE) Content in Tanacetum Populations
For Researchers, Scientists, and Drug Development Professionals
The genus Tanacetum, a member of the Asteraceae family, is a rich source of diverse bioactive secondary metabolites. Among these, diacetylenic spiroketal enol ethers (DSEEs) have garnered attention for their potential pharmacological activities. This guide provides a comparative overview of DSEE content in various Tanacetum populations, supported by experimental data from scientific literature. It aims to serve as a valuable resource for researchers and professionals in drug discovery and development.
Quantitative Data Summary
Direct comparative studies on the quantitative DSEE content across a wide range of Tanacetum populations are limited in the available literature. However, studies on individual species have successfully isolated and identified these compounds. The following table summarizes the key findings on the presence of DSEEs and related compounds in different Tanacetum species.
| Tanacetum Species | Compound Type | Key Findings |
| Tanacetum tatsienense | Diacetylenic Spiroacetal Enol Ethers (DSEEs) | Six new and six known scalemic mixtures of DSEEs were isolated from the flowers. One compound, (+)-tatsienenol B, exhibited a weak inhibitory effect on nitric oxide (NO) production with an IC50 value of 19.78 ± 0.78 μM.[1][2] |
| Tanacetum vulgare | Spiroketal-enol ether derivative | An (E)-2-(2,4-hexadiynyliden)-1,6-dioxaspiro[4.5]dec-3-ene was isolated from the rhizomes and was found to selectively inhibit the accumulation of HSV-1 and HSV-2 glycoproteins.[3] |
| Tanacetum parthenium | cis-C13-spiroketal enol ether epoxide | This compound has been isolated from transformed root cultures of the plant.[4] |
It is important to note that the chemical profile of Tanacetum species can vary significantly based on factors such as geographical location, environmental conditions, and the specific plant part analyzed.[5][6] While research has extensively documented other compounds like parthenolide in Tanacetum parthenium[6][7][8] and various polyphenols and essential oils in species like T. vulgare and T. corymbosum[9][10][11], the comparative quantification of DSEEs remains an area for further investigation.
Experimental Protocols
The following sections detail the generalized methodologies for the extraction, isolation, and characterization of DSEEs from Tanacetum species, based on established analytical techniques in plant science.[12][13][14]
Plant Material Collection and Preparation
-
Collection: Aerial parts, flowers, or roots of different Tanacetum populations are collected at the full flowering stage.
-
Drying: The plant material is air-dried in a shaded, well-ventilated area to a constant weight.
-
Grinding: The dried material is ground into a fine powder using a mechanical grinder to increase the surface area for extraction.
Extraction and Isolation
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then subjected to a bioactivity-guided fractionation protocol. This typically involves liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their solubility.
-
Chromatography: The active fractions are further purified using various chromatographic techniques. Column chromatography with silica gel is a common initial step, followed by high-performance liquid chromatography (HPLC), often with a chiral column to resolve enantiomers.[1][2]
Structure Elucidation and Quantification
-
Spectroscopic Analysis: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[1][2]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecules.
-
-
Chiral Resolution and Absolute Configuration: The absolute configurations of chiral DSEEs are determined by comparing their experimental and calculated electronic circular dichroism (ECD) spectra.[1][2]
-
Quantification: Quantitative analysis of specific DSEEs within an extract can be performed using validated HPLC methods with a suitable detector (e.g., UV or MS) and comparison against a standard of the purified compound.
Visualizations
Experimental Workflow for DSEE Analysis
The following diagram illustrates a typical workflow for the comparative analysis of DSEE content in Tanacetum populations.
Caption: Experimental workflow for DSEE analysis in Tanacetum.
Signaling Pathway Inhibition by Tanacetum Compounds
Compounds isolated from Tanacetum, such as DSEEs, have been shown to exhibit anti-inflammatory properties. For example, (+)-tatsienenol B from T. tatsienense weakly inhibits nitric oxide (NO) production.[1] NO is a key signaling molecule in inflammatory processes, and its production is regulated by the NF-κB pathway. The diagram below illustrates a simplified representation of this pathway.
Caption: Inhibition of NO production by DSEE via the NF-κB pathway.
References
- 1. Scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A spiroketal-enol ether derivative from Tanacetum vulgare selectively inhibits HSV-1 and HSV-2 glycoprotein accumulation in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Study on morphological diversity and parthenolide content of some feverfew (Tanacetum parthenium (L.) Schultz-Bip.) populations [ijmapr.areeo.ac.ir]
- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 8. fitoterapia.net [fitoterapia.net]
- 9. mdpi.com [mdpi.com]
- 10. An Integrative Approach to Selected Species of Tanacetum L. (Asteraceae): Insights into Morphology and Phytochemistry [air.unimi.it]
- 11. mdpi.com [mdpi.com]
- 12. bajkulcollege.org [bajkulcollege.org]
- 13. namrupcollege.edu.in [namrupcollege.edu.in]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tanacetum Phytochemicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the cross-validation of phytochemicals found in Tanacetum species, such as feverfew (Tanacetum parthenium). The focus is on providing supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in the selection of appropriate analytical techniques for research, quality control, and drug development purposes.
Data Presentation: A Comparative Analysis of Analytical Techniques
The following tables summarize quantitative data for the most common analytical methods used in the analysis of Tanacetum phytochemicals. This allows for a direct comparison of their performance characteristics.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) for Sesquiterpene Lactones
| Phytochemical | Linearity (r²) | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Parthenolide | >0.99 | 0.01 mg/mL | - | 98.3% - 103.5% | < 1.0% | [1] |
| Parthenolide | 0.9999 | 0.10 ng (on column) | - | 99.3% | 0.88% | [2] |
| Guaianolide | >0.99 | - | - | >98% | 2.2% | [2][3] |
| Parthenolide | >0.99 | - | - | >98% | 2.2% | [2][3] |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) for Flavonoids
| Phytochemical | Linearity (ng/band) | LOD (ng/band) | LOQ (ng/band) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Apigenin | 40-120 | - | - | - | - | [4] |
| Luteolin | 40-120 | - | - | - | - | [4] |
| Apigenin | 50-250 | 7.97 | 24.15 | 97.72% - 99.29% | - | [5][6] |
| Luteolin | 200-1000 | 42.6 | 129.08 | 96.67% - 102.92% | - | [5][6] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Constituents
| Phytochemical | Method | Key Findings | Reference |
| Camphor, α-Pinene, Bornyl acetate, Limonene | GC-MS | Identification and quantification of major volatile compounds in Tanacetum annuum essential oil. Camphor (16.69%), α-pinene (12.37%), bornyl acetate (11.97%), and limonene (11.10%) were predominant. | [7] |
| Artemisia ketone, Piperitone, Thujone | GC-MS | Identification of various chemotypes of Tanacetum vulgare based on the dominant essential oil components. | [8] |
| p-Cymene, Limonene, Eucalyptol, Linalool, Menthol, Carvone | GC-MS/MS | Development and validation of a method for simultaneous quantification of common essential oil components. Linearity (R² ≥ 0.998), Accuracy (80.23–115.41 %), Intra-day Precision (≤ 12.03 %), Inter-day Precision (≤ 11.34 %). | [7] |
Table 4: Supercritical Fluid Chromatography (SFC)
| Phytochemical | Method | Key Findings | Reference |
| Parthenolide | UHPSFC | An Ultra High Performance Supercritical Fluid Chromatographic method was developed and validated for the determination of camphor in the volatile oil of Tanacetum parthenium. The method was reported to be accurate, precise, robust, and selective. | [9] |
| Carotenoids | SFE-SFC-MS | An online supercritical fluid extraction-SFC-MS system was developed for the analysis of carotenoids, demonstrating the potential of SFC for the analysis of a wider range of phytochemicals. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HPLC-UV Method for Parthenolide Quantification
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C8 column (e.g., XBridge C8, 4.6 × 100 mm, 3.5 µm).[2][3]
-
Mobile Phase: A linear gradient of acidified water (0.1% H₃PO₄, pH 2.8) (Solvent A) and acetonitrile (Solvent B).[2][3]
-
Sample Preparation: A dichloromethane fraction of a hydroalcoholic extract of Tanacetum parthenium is prepared.[2][3]
HPTLC Method for Flavonoid (Apigenin and Luteolin) Quantification
-
Stationary Phase: Precoated silica gel 60 F₂₅₄ HPTLC aluminium plates (10 × 10 cm, 0.2 mm thick).
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (6:4:0.3 v/v/v).
-
Sample Application: Apply standard solutions and sample extracts as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Derivatization: Spray the developed plate with a suitable reagent (e.g., Boric acid: Oxalic acid (3:10)) to visualize the flavonoid bands.
-
Densitometric Analysis: Scan the plate with a TLC scanner in absorption mode at a specified wavelength (e.g., 254 nm) to quantify the analytes.
GC-MS Method for Essential Oil Analysis
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or polar capillary column (e.g., HP-5ms).[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the volatile components.
-
Injection: A small volume of the essential oil, diluted in a suitable solvent, is injected into the GC.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, and mass spectra are recorded over a specific mass range.
-
Compound Identification: Identification of the constituents is performed by comparing their retention times and mass spectra with those of reference standards and by searching mass spectral libraries.
Mandatory Visualization
Signaling Pathway of Parthenolide Action
The primary anti-inflammatory mechanism of parthenolide, a major sesquiterpene lactone in Tanacetum parthenium, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates this inhibitory action.
Caption: Parthenolide inhibits the IKK complex, preventing NF-κB activation.
Experimental Workflow for Method Cross-Validation
The following diagram outlines a logical workflow for the cross-validation of different analytical methods for Tanacetum phytochemicals.
Caption: Workflow for cross-validating analytical methods for phytochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a method for simultaneous determination of bioactive compounds of Tanacetum parthenium (L.) Schultz-Bip – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. GC/MS INVESTIGATION OF ESSENTIAL OILS | International Society for Horticultural Science [ishs.org]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern : Oriental Journal of Chemistry [orientjchem.org]
In Vitro Validation of Ethnobotanical Claims for Tanacetum tatsienense: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of Tanacetum tatsienense, a plant with documented ethnobotanical uses for treating rheumatism, dyspepsia, and bleeding. While scientific literature corroborating all its traditional applications is nascent, this document synthesizes available in vitro data for its anti-inflammatory properties and draws comparisons with related Tanacetum species to evaluate its potential as a source for novel therapeutics.
Ethnobotanical Context and In Vitro Evidence
Tanacetum tatsienense has been traditionally used in Chinese folk medicine to treat conditions such as rheumatism, dyspepsia (upper abdominal pain), and for its hemostatic properties (to stop bleeding)[1]. The validation of these claims through in vitro studies is crucial for modern drug discovery. To date, research has primarily focused on the anti-inflammatory potential of this species, which aligns with its use for rheumatism.
A key study on the chemical constituents of Tanacetum tatsienense flowers led to the isolation of several diacetylenic spiroacetal enol ethers (DSEEs). One of these compounds, (+)-tatsienenol B, demonstrated a weak inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, with a half-maximal inhibitory concentration (IC50) of 19.78 ± 0.78 μM[2]. The inhibition of NO is a well-established indicator of anti-inflammatory activity.
While direct in vitro studies on the effects of T. tatsienense on dyspepsia and hemostasis are not currently available in the reviewed literature, the broader Tanacetum genus is recognized for a range of biological activities, including antioxidant and cytotoxic effects, which are often attributed to the presence of sesquiterpene lactones and flavonoids[1][3].
Comparative Analysis of Bioactivities
To contextualize the therapeutic potential of Tanacetum tatsienense, its known anti-inflammatory activity is compared with the anti-inflammatory, antioxidant, and cytotoxic activities of other species within the Tanacetum genus.
| Activity | Species | Extract/Compound | Assay | IC50 Value | Reference |
| Anti-inflammatory | Tanacetum tatsienense | (+)-tatsienenol B | Nitric Oxide (NO) Inhibition | 19.78 ± 0.78 μM | [2] |
| Antioxidant | Tanacetum dolicophyllum | Ethanolic Extract | DPPH Radical Scavenging | 171.07 µg/mL | [4] |
| Tanacetum dolicophyllum | Ethyl Acetate Extract | DPPH Radical Scavenging | 172.73 µg/mL | [4] | |
| Tanacetum vulgare | Methanolic Extract | DPPH Radical Scavenging | 37 ± 1.2 µg/mL | [5] | |
| Tanacetum vulgare | 3,5-O-dicaffeoylquinic acid | DPPH Radical Scavenging | 9.70 ± 0.43 µM | [5] | |
| Cytotoxicity | Tanacetum erzincanense | Methanol Extract | XTT Assay (MCF-7 cells, 72h) | 20.4 µg/mL | [6] |
| Tanacetum dolicophyllum | Ethyl Acetate Extract | MTT Assay (HeLa cells) | 75 µg/mL | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and further investigation of the ethnobotanical claims of Tanacetum tatsienense.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol is based on the evaluation of the inhibitory effect of a test compound on NO production in LPS-stimulated murine macrophage cells (RAW264.7).
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., (+)-tatsienenol B from T. tatsienense) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a substance to donate hydrogen atoms or electrons to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure:
-
Add 100 µL of various concentrations of the plant extract or standard antioxidant (e.g., ascorbic acid) to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) under standard conditions.
-
Assay Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the plant extract for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
Visualizing Molecular Pathways and Experimental Design
To further elucidate the mechanisms of action and experimental setups, the following diagrams are provided.
Caption: General workflow for the in vitro evaluation of Tanacetum tatsienense.
References
- 1. Tanacetum species: Bridging empirical knowledge, phytochemistry, nutritional value, health benefits and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalemic diacetylenic spiroacetal enol ethers from the flowers of Tanacetum tatsienense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The most promising Southeastern European Tanacetum species: a review of chemical composition and biological studies [pharmacia.pensoft.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Antioxidant and Cytotoxic Activities of Extracts of Endemic Tanacetum erzincanense Together with Phenolic Content by LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of (+)-tatsienenol B and Standard Anti-inflammatory Agents
An Objective Guide for Researchers and Drug Development Professionals
Initial Report: Data Unavailability for (+)-tatsienenol B
Comprehensive searches of scientific literature and chemical databases have yielded no specific information regarding the anti-inflammatory properties, mechanism of action, or experimental data for a compound identified as "(+)-tatsienenol B". Variations in the spelling of the compound name were also explored without success. This lack of available data prevents a direct comparative analysis with established anti-inflammatory drugs at this time.
This guide will, therefore, outline the established methodologies and key comparison points that would be utilized for such an analysis, should data on (+)-tatsienenol B become available in the future. This framework can serve as a template for evaluating novel anti-inflammatory compounds against current standards of care.
Framework for Comparative Analysis of Anti-inflammatory Agents
A thorough comparison of a novel compound like (+)-tatsienenol B with known anti-inflammatory drugs would necessitate a multi-faceted approach, encompassing in vitro and in vivo studies. The primary goal is to determine its efficacy, potency, and safety profile relative to existing therapies.
Key In Vitro Efficacy Comparisons
-
Inhibition of Inflammatory Mediators: Quantitative comparison of the half-maximal inhibitory concentration (IC50) for key inflammatory enzymes and cytokines.
-
Receptor Binding Affinity: Determination of the binding affinity (Ki) to specific pro-inflammatory receptors.
-
Cellular Assays: Evaluation of the compound's ability to suppress inflammatory responses in relevant cell lines (e.g., macrophages, neutrophils).
Table 1: Illustrative In Vitro Efficacy Comparison of a Hypothetical Compound with Known NSAIDs
| Parameter | Hypothetical Compound X | Ibuprofen | Celecoxib | Dexamethasone |
| COX-2 IC50 (nM) | Data for (+)-tatsienenol B Needed | 1,200 | 4 | 8.5 |
| COX-1 IC50 (nM) | Data for (+)-tatsienenol B Needed | 2,400 | 340 | N/A |
| 5-LOX IC50 (µM) | Data for (+)-tatsienenol B Needed | >100 | >100 | N/A |
| TNF-α Secretion IC50 (µM) | Data for (+)-tatsienenol B Needed | 15 | 25 | 0.01 |
| IL-6 Secretion IC50 (µM) | Data for (+)-tatsienenol B Needed | 20 | 30 | 0.005 |
Key In Vivo Efficacy Comparisons
-
Animal Models of Acute Inflammation: Commonly used models include carrageenan-induced paw edema and croton oil-induced ear edema. Efficacy is measured as the percentage of edema inhibition.
-
Animal Models of Chronic Inflammation: Models such as adjuvant-induced arthritis are used to assess the compound's effect on long-term inflammatory processes.
Table 2: Illustrative In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Hypothetical Compound X | Data for (+)-tatsienenol B Needed | Data Needed |
| Indomethacin | 10 | 65 |
| Celecoxib | 30 | 58 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following outlines standard protocols for key anti-inflammatory assays.
Protocol 1: Determination of COX-1 and COX-2 Inhibition
This assay evaluates the ability of a compound to inhibit the cyclooxygenase enzymes, which are key to the inflammatory cascade.
Workflow:
Caption: Workflow for determining COX-1/COX-2 inhibition.
Protocol 2: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
Workflow:
Caption: Workflow for carrageenan-induced paw edema assay.
Signaling Pathways in Inflammation
Understanding the mechanism of action of a novel compound requires knowledge of the key signaling pathways involved in inflammation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.
Caption: Simplified NF-κB signaling pathway.
Conclusion
While a direct comparison involving (+)-tatsienenol B is not currently feasible due to the absence of published data, this guide provides a comprehensive framework for the evaluation of novel anti-inflammatory compounds. The outlined experimental protocols, data presentation tables, and pathway diagrams offer a structured approach to assessing the efficacy and mechanism of action of new chemical entities in the field of inflammation research. Further investigation into the properties of (+)-tatsienenol B is warranted to determine its potential as a therapeutic agent.
Bridging the Gap: In Vivo Validation of In Vitro Findings for Tanacetum Compounds
A Comparative Guide for Researchers
The genus Tanacetum, rich in bioactive compounds, has long been a focal point for drug discovery, with numerous in vitro studies showcasing its therapeutic potential. However, the translation of these promising laboratory findings into tangible in vivo efficacy is a critical step in the validation process. This guide provides a comprehensive comparison of in vitro and in vivo experimental data for key therapeutic areas of Tanacetum compounds, offering researchers a clear perspective on their translational potential.
Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction
Tanacetum species, particularly Tanacetum parthenium (feverfew), are well-known for their anti-inflammatory properties, largely attributed to the sesquiterpene lactone, parthenolide. In vitro assays typically focus on the inhibition of key inflammatory enzymes, while in vivo models assess the ability to reduce inflammation in living organisms.
Comparative Data on Anti-inflammatory Effects
| Study Type | Compound/Extract | Assay | Endpoint | Result | Reference |
| In Vitro | Tanacetum parthenium Methanol Extract | COX-1 Inhibition | IC50 | 10.45 µg/mL | [1] |
| COX-2 Inhibition | IC50 | 9.81 µg/mL | [1] | ||
| LOX Inhibition | % Inhibition | 80.12% | [1] | ||
| Parthenolide | COX-1 Inhibition | IC50 | 4.86 µg/mL | [1] | |
| COX-2 Inhibition | IC50 | 1.90 µg/mL | [1] | ||
| LOX Inhibition | % Inhibition | 41.13% | [1] | ||
| In Vivo | Tanacetum densum subsp. sivasicum (TD) CHCl3 Extract | Carrageenan-induced Paw Edema | % Inhibition | 31.5% | [2] |
| Tanacetum argenteum subsp. argenteum (TA) CHCl3 Extract | Carrageenan-induced Paw Edema | % Inhibition | 26.6% | [2] |
Experimental Protocols
In Vitro: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
A modified spectrophotometric method is commonly used to determine COX and LOX enzyme inhibitory capacity. For COX-1 and COX-2 inhibition assays, commercial kits are often utilized. The test compounds (extracts or isolated compounds) are incubated with the respective enzymes, and the production of prostaglandins (for COX) or leukotrienes (for LOX) is measured. The concentration of the compound that inhibits 50% of the enzyme activity is determined as the IC50 value.[1]
In Vivo: Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation. Rats or mice are injected with a 1% carrageenan solution into the sub-plantar surface of the right hind paw. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[3][4][5]
Signaling Pathway for Parthenolide's Anti-inflammatory Action
Wound Healing: From Cell Migration to Tissue Repair
The traditional use of Tanacetum species for wound healing is now being validated through scientific studies. In vitro assays often measure cell migration and proliferation, which are key processes in wound closure, while in vivo models directly assess the rate of wound healing and the quality of the repaired tissue.
Comparative Data on Wound Healing Effects
| Study Type | Compound/Extract | Assay | Endpoint | Result | Reference |
| In Vitro | - | Scratch Migration Assay | Cell Migration Rate | (Data not available in provided search results) | [6][7] |
| In Vivo | Tanacetum densum subsp. sivasicum (TD) CHCl3 Extract | Linear Incision Wound Model | Tensile Strength | 37.1% increase | [2] |
| Circular Excision Wound Model | Wound Contraction | 88.05% | [2] | ||
| Tanacetum argenteum subsp. argenteum (TA) CHCl3 Extract | Linear Incision Wound Model | Tensile Strength | 30.8% increase | [2] | |
| Circular Excision Wound Model | Wound Contraction | 72.93% | [2] | ||
| Tanacetum vulgare (TV) CHCl3 Extract | Linear Incision Wound Model | Tensile Strength | 26.1% increase | [2] | |
| Circular Excision Wound Model | Wound Contraction | 44.88% | [2] |
Experimental Protocols
In Vitro: Scratch Migration Assay
This method mimics cell migration during wound healing. A "scratch" is created in a confluent monolayer of cells (e.g., fibroblasts). The ability of the cells to migrate and close the scratch over time is monitored and quantified, often in the presence and absence of the test compound.[6][7]
In Vivo: Excisional and Incisional Wound Models
-
Excisional Wound Model: A full-thickness circular section of skin is removed from the dorsal side of an animal (e.g., rat or mouse). The test compound is applied topically. The rate of wound contraction is measured periodically until complete healing.[8][9]
-
Incisional Wound Model: A linear incision is made through the full thickness of the skin. The wound is then sutured. After a period of healing, the tensile strength of the healed skin is measured to assess the quality of repair.[2]
Experimental Workflow for In Vivo Wound Healing Validation
Anthelmintic Activity: From Larvicidal Effects to Fecal Egg Count Reduction
The use of Tanacetum vulgare (tansy) as a traditional anthelmintic is supported by both in vitro and in vivo studies, demonstrating its potential as an alternative to conventional drugs.
Comparative Data on Anthelmintic Effects
| Study Type | Compound/Extract | Assay | Endpoint | Result | Reference |
| In Vitro | Tanacetum vulgare 50% Acetone Leaf Extract | Egg Hatch Test | Egg Inhibition | 95.8% at 200 mg/mL | [10] |
| Tanacetum vulgare 50% Ethanol Leaf Extract | Egg Hatch Test | Egg Inhibition | 93.3% at 500 mg/mL | [10] | |
| Tanacetum vulgare Extracts | Micro-agar Larval Development Test | Larvae Inhibition | Up to 100% | [10] | |
| In Vivo | Tanacetum vulgare Extract (Intraruminal Bolus) | Fecal Egg Count Reduction (Sheep) | Strongylid EPG | Reduction to 325-358 EPG vs 533 EPG in control | [7][11] |
Experimental Protocols
In Vitro: Egg Hatch Test and Larval Development Test
-
Egg Hatch Test: Gastrointestinal nematode eggs are collected from infected animals and incubated with various concentrations of the Tanacetum extract. The number of hatched larvae is counted after a specific period, and the percentage of egg hatch inhibition is calculated.[10]
-
Larval Development Test: Freshly hatched larvae are cultured in a micro-agar plate in the presence of different concentrations of the extract. The development of larvae to the infective stage (L3) is assessed, and the percentage of larval inhibition is determined.[10]
In Vivo: Fecal Egg Count Reduction Test
Naturally infected animals (e.g., sheep) are treated with the Tanacetum extract, often in a specific formulation like an intraruminal bolus. Fecal samples are collected at different time points, and the number of nematode eggs per gram (EPG) of feces is determined using a standard parasitological technique (e.g., McMaster method). The reduction in EPG in the treated group is compared to a control group.[7][11]
Logical Relationship between In Vitro and In Vivo Anthelmintic Studies
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. In vivo activity assessment of some Tanacetum species used as traditional wound healer along with identification of the phytochemical profile by a new validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 5. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo wound healing assay [bio-protocol.org]
- 9. 4.6. Wound Healing Assay In Vivo [bio-protocol.org]
- 10. Anthelmintic Activity of <i>Tanacetum vulgare</i> L. (Leaf and Flower) Extracts against Trichostrongylidae Nematodes in Sheep In Vitro [agris.fao.org]
- 11. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potency of the Sea: A Comparative Guide to the Structure-Activity Relationship of ds-echinoside A and Related Triterpene Glycosides
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents has led to the exploration of diverse natural sources. Among these, marine invertebrates, particularly sea cucumbers, have emerged as a rich reservoir of bioactive compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of ds-echinoside A (DSEA), a prominent triterpene glycoside, and its congeners. By examining the interplay between chemical modifications and biological outcomes, we aim to illuminate the path for the rational design of more potent and selective drug candidates.
Ds-echinoside A (DSEA) is a triterpene glycoside isolated from sea cucumbers, notably Pearsonothuria graeffei. It has garnered significant attention for its promising anti-cancer properties. Understanding how its structural features and those of related compounds influence their biological activity is paramount for advancing these molecules from laboratory curiosities to clinical realities.
Comparative Biological Activity of Sea Cucumber Triterpene Glycosides
The anti-proliferative activity of DSEA and other representative triterpene glycosides from sea cucumbers has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating higher potency.
| Compound | Structure | Cell Line | IC50 (µM) | Key Structural Features |
| ds-echinoside A (DSEA) | Holostane triterpene with a specific tetrasaccharide chain | Hep G2 (Human hepatocellular carcinoma) | 2.65[1] | Non-sulfated tetrasaccharide chain. |
| Echinoside A | Similar to DSEA but with a sulfate group | - | - | Sulfated tetrasaccharide chain. |
| Frondoside A | Holostane triterpene with a different pentasaccharide chain and sulfate position | - | - | Pentasaccharide chain with a sulfate group at a specific position. |
| Cucumarioside A2-2 | Holostane triterpene with a unique tetrasaccharide chain | - | - | Tetrasaccharide chain with a sulfate group at the first xylose residue. |
Key Insights into Structure-Activity Relationships
While a comprehensive SAR study on a synthetic library of DSEA derivatives is not yet available in the public domain, general principles for sea cucumber triterpene glycosides have been established through the study of naturally occurring analogs:
-
The Aglycone Core: The presence of a holostane-type triterpene aglycone with an 18(20)-lactone ring is a common feature among many bioactive glycosides and is considered important for their cytotoxic effects.[2]
-
The Sugar Chain: The composition and length of the carbohydrate chain attached to the aglycone significantly impact biological activity.
-
Sulfation Pattern: The number and position of sulfate groups on the sugar moieties are critical determinants of activity. For instance, the hemolytic activity of cucumarioside A2-2 is significantly greater than its desulfated derivative.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DSEA's anti-cancer activity.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Culture: Human hepatocellular carcinoma (Hep G2) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of DSEA for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in signaling pathways.
-
Cell Lysis: Hep G2 cells are treated with DSEA for a designated time. The cells are then washed with cold phosphate-buffered saline (PBS) and lysed in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., NF-κB, VEGF, MMP-9). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathway and Experimental Workflow
The anti-metastatic activity of DSEA is attributed to its ability to modulate the NF-κB signaling pathway.
Caption: DSEA inhibits tumor metastasis by suppressing the NF-κB signaling pathway.
The general workflow for evaluating the anti-cancer properties of DSEA and its derivatives involves a series of in vitro and in vivo assays.
Caption: Workflow for the preclinical evaluation of DSEE derivatives.
References
Comparative Metabolomics of Tanacetum Chemotypes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The genus Tanacetum, encompassing species like feverfew (Tanacetum parthenium) and tansy (Tanacetum vulgare), is a rich source of bioactive secondary metabolites.[1][2] These plants exhibit significant chemical diversity, leading to the classification of various chemotypes based on their dominant metabolic profiles. Understanding the metabolic differences between these chemotypes is crucial for drug discovery, quality control of herbal medicines, and targeted breeding programs. This guide provides a comparative overview of the metabolomics of different Tanacetum chemotypes, supported by experimental data and detailed protocols.
Quantitative Metabolite Profiles
The chemical composition of Tanacetum species is highly variable, with different chemotypes characterized by the prevalence of specific compounds. The primary classes of metabolites include sesquiterpene lactones, monoterpenes (in essential oils), flavonoids, and phenolic acids.[1][3]
Table 1: Predominant Sesquiterpene Lactones in Tanacetum parthenium Chemotypes
| Chemotype | Parthenolide Content (mg/g dry weight) | Other Notable Sesquiterpene Lactones | Reference |
| High-Parthenolide | 8.5 - 12.0 | Costunolide, Artecanin | [4] |
| Low-Parthenolide | 0.1 - 1.5 | Tanaparthin-α-peroxide | [4] |
| No-Parthenolide | Not detected | Eudesmanolides, Guaianolides | [5] |
Table 2: Major Volatile Compounds in Tanacetum vulgare Chemotypes (% of total essential oil)
| Chemotype | Camphor | Thujone | 1,8-Cineole | Artemisia Ketone | Davadone D | Reference |
| Camphor | > 18.5 | < 5.0 | Variable | < 1.0 | < 1.0 | [6][7] |
| Thujone | < 7.2 | > 20.0 | Variable | < 1.0 | < 1.0 | [6] |
| 1,8-Cineole | < 7.2 | < 5.0 | > 20.0 | < 1.0 | < 1.0 | [6] |
| Artemisia Ketone | < 7.2 | < 5.0 | Variable | > 15.0 | < 1.0 | [6] |
| Davadone D | < 7.2 | < 5.0 | Variable | < 1.0 | > 10.0 | [6] |
Table 3: Phenolic Compounds in Tanacetum Species
| Compound | T. parthenium (mg/g dry weight) | T. vulgare (mg/g dry weight) | T. corymbosum (mg/g dry weight) | Reference |
| Apigenin | 0.5 - 2.0 | 0.2 - 1.5 | 0.3 - 1.8 | [8] |
| Luteolin | 0.3 - 1.5 | 0.1 - 1.0 | 0.2 - 1.2 | [8] |
| Caffeic Acid | 1.0 - 3.5 | 0.8 - 2.5 | 1.2 - 3.0 | [9] |
| Chlorogenic Acid | 2.0 - 5.0 | 1.5 - 4.0 | 2.5 - 4.5 | [9][10] |
Experimental Protocols
A generalized workflow for the comparative metabolomic analysis of Tanacetum chemotypes is presented below. This can be adapted based on the specific research question and available instrumentation.
Generalized Experimental Workflow
Detailed Methodologies
1. Sample Preparation and Extraction
This protocol is a modified version of standard plant metabolomics procedures, optimized for Tanacetum species.
-
Plant Material: Collect fresh leaves or flowers from different Tanacetum chemotypes. Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C until further processing.
-
Grinding: Lyophilize the frozen plant material to remove water and grind it into a fine powder using a mortar and pestle or a ball mill.
-
Extraction of Non-Volatile Metabolites (for LC-MS):
-
Weigh 50 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol (v/v) in water.
-
Vortex the mixture for 1 minute.
-
Sonicate the sample in an ice bath for 15 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction process with another 1 mL of 80% methanol.
-
Combine the supernatants and filter through a 0.22 µm PTFE filter into an LC-MS vial.
-
-
Extraction of Volatile Metabolites (for GC-MS):
-
Place 1 g of the powdered plant material in a 20 mL headspace vial.
-
Perform Solid-Phase Microextraction (SPME) by exposing a fiber (e.g., PDMS/DVB) to the headspace of the vial at 60°C for 30 minutes.
-
Desorb the trapped volatile compounds directly in the GC injector.
-
2. Chromatographic and Mass Spectrometric Analysis
-
LC-MS for Non-Volatile Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
-
GC-MS for Volatile Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.
-
Mass Spectrometry: Use a quadrupole or time-of-flight (TOF) mass spectrometer with electron ionization (70 eV).
-
Key Biosynthetic Pathways
The chemical diversity of Tanacetum chemotypes is rooted in the differential expression and activity of enzymes in their secondary metabolic pathways.
Parthenolide Biosynthesis
Parthenolide, a sesquiterpene lactone, is a major bioactive compound in T. parthenium. Its biosynthesis proceeds from farnesyl diphosphate.
Camphor Biosynthesis
Camphor is a dominant monoterpene in certain T. vulgare chemotypes. Its biosynthesis starts from geranyl diphosphate.[9][11][12]
This guide provides a foundational framework for the comparative metabolomic analysis of Tanacetum chemotypes. The presented data and protocols can be utilized to further explore the rich chemical diversity of this genus and its potential for pharmaceutical and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trends in parthenolide research over the past two decades: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones from plants of the family Asteraceae in the Kazakhstan flora and their biological activity | Semantic Scholar [semanticscholar.org]
- 6. (+)-camphor biosynthetic process | SGD [yeastgenome.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Advances in Biosynthesis and Pharmacological Effects of Cinnamomum camphora (L.) Presl Essential Oil [mdpi.com]
- 9. Biosynthesis of monoterpenes: demonstration of a geranyl pyrophosphate:(-)-bornyl pyrophosphate cyclase in soluble enzyme preparations from tansy (Tanacetum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidation and in planta reconstitution of the parthenolide biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mining of Candidate Genes Involved in the Camphor Biosynthesis Pathway of Cinnamomum camphora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (-)-camphor biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction techniques for Tanacetum
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Tanacetum Extraction
The genus Tanacetum, which includes the well-known feverfew (Tanacetum parthenium), is a rich source of bioactive compounds, most notably the sesquiterpene lactone parthenolide, renowned for its anti-inflammatory and anti-migraine properties.[1] The efficacy of Tanacetum extracts is intrinsically linked to the method of extraction, which significantly influences the yield, phytochemical profile, and ultimately, the biological activity of the final product. This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific objectives.
Comparative Analysis of Extraction Techniques
The selection of an extraction technique is a critical step in the isolation of bioactive compounds from Tanacetum. Traditional methods, while straightforward, are often outperformed by modern techniques that offer higher efficiency, reduced extraction times, and lower solvent consumption. A comparative study on Tanacetum parthenium highlighted that modern methods like accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) yield extracts with a significantly higher concentration of polyphenolic compounds compared to traditional maceration and Soxhlet extraction.[2][3][4]
Below is a summary of quantitative data from various studies, comparing different extraction methods for Tanacetum species.
| Extraction Method | Plant Part | Solvent | Temperature (°C) | Time | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg RE/g extract) | Parthenolide Yield | Reference |
| Maceration | Aerial Parts | Methanol + Trifluoroacetic acid | Ambient | - | - | - | - | [5] |
| Soxhlet Extraction | Aerial Parts | Various | Solvent Boiling Point | Several hours | Lower than modern methods | Lower than modern methods | - | [2] |
| Ultrasound-Assisted Extraction (UAE) | Aerial Parts | 70% Ethanol | - | 20 min | High | High | - | [6] |
| Microwave-Assisted Extraction (MAE) | Aerial Parts | Various | - | Minutes | High | High | - | [2] |
| Accelerated Solvent Extraction (ASE) | Aerial Parts | Various | Elevated | Minutes | 65.05 ± 0.27 | 55.00 ± 0.52 | - | [2][4] |
| Supercritical Fluid Extraction (SFE) | Flower Heads | Supercritical CO2 | 40 - 80 | - | - | - | Up to 328.8 mg/100g raw material | [7] |
| Conventional Solvent Extraction | Flower Heads | Acetonitrile | - | - | - | - | 350 mg/100g raw material | [7] |
Note: GAE = Gallic Acid Equivalents; RE = Rutin Equivalents. Direct comparison of parthenolide yield is challenging due to variations in reporting units and experimental conditions across studies.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for key extraction techniques applied to Tanacetum.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to create acoustic cavitation, disrupting cell walls and enhancing solvent penetration.[8][9][10]
-
Plant Material: Dried and powdered aerial parts of Tanacetum parthenium.
-
Solvent: 70% Ethanol.
-
Procedure:
-
Mix the powdered plant material with the solvent in a flask.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture for a specified duration (e.g., 20 minutes).[6]
-
Filter the extract to separate the solid residue.
-
The resulting filtrate is the crude extract, which can be further concentrated or purified.
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of phytochemicals.[11][12]
-
Plant Material: Dried and powdered aerial parts of Tanacetum.
-
Solvent: Appropriate solvent (e.g., ethanol, methanol).
-
Procedure:
-
Place the powdered plant material and solvent in a microwave-safe extraction vessel.
-
Set the microwave extractor to the desired power and time.
-
After extraction, allow the vessel to cool.
-
Filter the mixture to obtain the crude extract.
-
Accelerated Solvent Extraction (ASE)
ASE is an automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction.
-
Plant Material: Dried and powdered Tanacetum parthenium.
-
Solvent: Methanol or other suitable solvents.
-
Procedure:
-
The powdered plant material is packed into an extraction cell.
-
The cell is placed in the ASE system.
-
The system automatically heats and pressurizes the solvent, which then passes through the cell, extracting the target compounds.
-
The extract is collected in a vial. This process is typically rapid, taking only a few minutes per sample.
-
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[13][14][15] This method is advantageous for its selectivity and the ease of solvent removal.
-
Plant Material: Dry feverfew flower heads.[7]
-
Solvent: Supercritical Carbon Dioxide (CO2).
-
Procedure:
-
The ground plant material is loaded into an extraction vessel.
-
CO2 is pressurized and heated to its supercritical state (e.g., pressures from 200 to 800 bar and temperatures of 40, 60, and 80 °C).[7]
-
The supercritical CO2 flows through the plant material, dissolving the desired compounds.
-
The extract-laden fluid is then depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
The CO2 can be recycled for further extractions.
-
Visualizing the Process and Mechanism
To better understand the extraction workflow and the biological implications of Tanacetum extracts, the following diagrams are provided.
Caption: General workflow for phytochemical extraction from Tanacetum.
The anti-inflammatory effects of Tanacetum extracts, particularly due to parthenolide, are largely attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB pathway by parthenolide.
Conclusion
The choice of extraction technique for Tanacetum has profound implications for the quality and bioactivity of the resulting extract. Modern techniques such as ASE, MAE, and UAE generally offer superior performance in terms of yield and phytochemical content compared to traditional methods.[2] SFE presents a green alternative for obtaining high-purity extracts, particularly of parthenolide.[7] For researchers aiming to maximize the therapeutic potential of Tanacetum, a careful consideration of the extraction method, informed by the comparative data and protocols presented in this guide, is paramount. Further optimization of parameters for each technique can lead to even greater efficiencies and tailored phytochemical profiles.
References
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. Modern and traditional extraction techniques affect chemical composition and bioactivity of Tanacetum parthenium (L.) Sch.Bip (2020) | Gokhan Zengin | 27 Citations [scispace.com]
- 4. Modern and traditional extraction techniques affect chemical composition and bioactivity of Tanacetum parthenium (L.) Sch.Bip [openaccess.marmara.edu.tr]
- 5. In Vitro Study of Biological Activity of Tanacetum vulgare Extracts [ouci.dntb.gov.ua]
- 6. Ultrasound-Assisted Extraction of Bioactive Compounds from Tanacetum vulgare L.: Antibacterial and Cytotoxic Evaluation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Tatsiensine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Classification
Tatsiensine's classification as a diterpenoid alkaloid necessitates its treatment as a hazardous substance. The primary hazards are acute toxicity upon ingestion, inhalation, or skin contact.
Key Hazard Information:
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity | Potentially fatal if swallowed, inhaled, or absorbed through the skin. | Ingestion, Inhalation, Dermal Contact |
| Organ Toxicity | May cause severe damage to the cardiovascular and central nervous systems. | Systemic |
II. Personal Protective Equipment (PPE)
Due to the high toxicity of this compound, stringent adherence to PPE protocols is mandatory during all handling and disposal procedures.
Required PPE:
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves (double-gloving recommended). | Prevents dermal absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes. |
| Lab Coat | A fully buttoned, long-sleeved lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used when handling powders or creating aerosols. | Prevents inhalation of toxic particles. |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of pure this compound, solutions containing this compound, and contaminated materials.
1. Waste Segregation and Collection:
-
Designate a specific, labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Disposal of Pure this compound (Solid):
-
Carefully transfer any unused or waste this compound solid into the designated hazardous waste container.
-
Avoid generating dust. If possible, perform this transfer in a chemical fume hood.
3. Disposal of this compound Solutions:
-
Collect all aqueous and solvent-based solutions containing this compound in the designated hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound (e.g., pipette tips, weighing boats, gloves, bench paper) must be considered hazardous waste.
-
Place all contaminated disposable items into the designated hazardous waste container.
5. Storage of this compound Waste:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be away from general traffic and clearly marked as a hazardous waste storage area.
6. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
IV. Emergency Procedures
Spill Decontamination:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical spill pillows or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean the Spill: Carefully collect the absorbed material or covered powder and place it in the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory decontaminant, followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
V. Visual Guides
This compound Disposal Workflow
Essential Safety and Handling Guidelines for Tatsiensine
Disclaimer: A specific Safety Data Sheet (SDS) for Tatsiensine could not be located through publicly available resources. The absence of an SDS means that detailed, verified information regarding the specific hazards, handling protocols, and disposal methods for this compound is not available. The following guidance is based on general laboratory safety principles for handling potent, uncharacterized chemical compounds and should be supplemented by a thorough risk assessment conducted by qualified safety professionals before any handling occurs.
Immediate Safety and Operational Plan
Researchers, scientists, and drug development professionals must approach this compound with a high degree of caution, treating it as a potentially hazardous substance. The following operational and safety protocols are recommended as a baseline for handling this and other compounds of unknown toxicity.
Personal Protective Equipment (PPE)
Due to the unknown nature of this compound's toxicological profile, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin contact, and eye contact.
| PPE Category | Recommended Equipment | Rationale |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is recommended. For procedures that may generate aerosols or fine dust, a Powered Air-Purifying Respirator (PAPR) should be considered. | Protects against inhalation of airborne particles of unknown toxicity. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) is advised. The outer glove should be changed frequently and immediately upon any sign of contamination. | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer contaminated layer without exposing the skin. |
| Body Protection | A disposable, solid-front laboratory coat with tight-fitting cuffs is essential. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or full-body suit should be worn over the lab coat. | Prevents contamination of personal clothing and skin. |
| Eye and Face Protection | Chemical splash goggles that provide a full seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or sprays. | Protects the eyes and face from accidental splashes of the compound. |
Operational Handling and Engineering Controls
All manipulations of this compound should be performed within a certified chemical fume hood or a glove box to contain any potential fumes, dust, or aerosols. The work area should be clearly designated for the handling of potent compounds, and access should be restricted to authorized personnel only.
Disposal Plan
As the specific hazards of this compound are unknown, all waste generated from its handling must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, disposable lab coats, bench paper, and any contaminated labware, should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound and any solvents used for cleaning and decontamination should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of any liquids containing this compound down the drain. |
| Empty Containers | "Empty" containers that previously held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous liquid waste. |
Experimental Protocols: General Decontamination Procedure
In the absence of specific reactivity data, a general three-step decontamination process for surfaces and equipment is recommended:
-
Initial Wipe-Down: Carefully wipe all surfaces and equipment with a disposable towel dampened with a suitable solvent (e.g., 70% ethanol or isopropanol) to remove gross contamination. All used towels must be disposed of as solid hazardous waste.
-
Wash: Wash the surfaces and equipment with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
Emergency Procedures: Chemical Spill Response
In the event of a spill, the following general procedure should be followed. This workflow is visualized in the diagram below.
Caption: General workflow for responding to a chemical spill of an unknown substance.
This guide provides a foundation for the safe handling of this compound in the absence of specific safety data. It is imperative that all personnel receive training on these procedures and that a culture of safety is maintained in the laboratory at all times.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
